molecular formula C43H76O8 B6594713 1,2-Dioleoyl-sn-glycero-3-succinate CAS No. 127640-49-7

1,2-Dioleoyl-sn-glycero-3-succinate

Katalognummer: B6594713
CAS-Nummer: 127640-49-7
Molekulargewicht: 721.1 g/mol
InChI-Schlüssel: VZGIZLLBNVAMQT-NYVOMTAGSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

1,2-Dioleoyl-sn-glycero-3-succinate is a useful research compound. Its molecular formula is C43H76O8 and its molecular weight is 721.1 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name

4-[(2R)-2,3-bis[[(Z)-octadec-9-enoyl]oxy]propoxy]-4-oxobutanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C43H76O8/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-41(46)49-37-39(38-50-42(47)36-35-40(44)45)51-43(48)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h17-20,39H,3-16,21-38H2,1-2H3,(H,44,45)/b19-17-,20-18-/t39-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZGIZLLBNVAMQT-NYVOMTAGSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCC=CCCCCCCCC(=O)OCC(COC(=O)CCC(=O)O)OC(=O)CCCCCCCC=CCCCCCCCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCC/C=C\CCCCCCCC(=O)OC[C@H](COC(=O)CCC(=O)O)OC(=O)CCCCCCC/C=C\CCCCCCCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C43H76O8
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50677180
Record name 4-[(2R)-2,3-Bis{[(9Z)-octadec-9-enoyl]oxy}propoxy]-4-oxobutanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50677180
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

721.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

127640-49-7
Record name 4-[(2R)-2,3-Bis{[(9Z)-octadec-9-enoyl]oxy}propoxy]-4-oxobutanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50677180
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 1,2-Dioleoyl-sn-glycero-3-succinate (DOGS)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the structure, properties, and applications of 1,2-dioleoyl-sn-glycero-3-succinate (DOGS), an anionic lipid increasingly utilized in advanced drug delivery systems.

Molecular Structure and Properties

This compound is a synthetic, biocompatible lipid derivative. Its structure is characterized by a stereospecifically defined glycerol backbone at the sn-3 position. Two unsaturated oleoyl chains are ester-linked at the sn-1 and sn-2 positions, while a succinate moiety is attached at the sn-3 position. This succinate headgroup imparts a net negative charge and pH-responsive behavior to the molecule.[1][]

The presence of the two cis-double bonds in the oleoyl chains introduces kinks, leading to a lower packing density in lipid bilayers. This contributes to increased membrane fluidity and flexibility, which can be advantageous for creating fusogenic liposomes or nanoparticles that can efficiently merge with cellular membranes.[1]

Physicochemical Data

The key physicochemical properties of this compound are summarized in the table below. It is important to note that while some properties are well-documented, others such as the precise melting point and critical micelle concentration (CMC) are not consistently reported in publicly available literature.

PropertyValueSource
IUPAC Name 4-[(2R)-2,3-bis[[(Z)-octadec-9-enoyl]oxy]propoxy]-4-oxobutanoic acid[]
Synonyms DOGS, 18:1 DGS, DOSG[]
CAS Number 127640-49-7
Molecular Formula C43H76O8[3]
Molecular Weight 721.06 g/mol [][3]
Appearance White Solid[]
Purity >98%[]
Storage Temperature -20°C[]
pKa of Succinate Not empirically determined; expected range for carboxylic acids is ~4-5.
Melting Point Data not available
CMC Data not available
Structural Diagram

The chemical structure of this compound is visualized below. The diagram highlights the glycerol backbone, the two oleoyl chains, and the terminal succinate headgroup.

G Chemical Structure of this compound cluster_glycerol Glycerol Backbone cluster_oleoyl1 sn-1 Oleoyl Chain cluster_oleoyl2 sn-2 Oleoyl Chain cluster_succinate sn-3 Succinate Headgroup C C O O H H C1 C C2 C C1->C2 O1 O C1->O1 C3 C C2->C3 O2 O C2->O2 O3 O C3->O3 CO1 C=O O1->CO1 CO2 C=O O2->CO2 CO3 C=O O3->CO3 Chain1 (CH2)7-CH=CH-(CH2)7-CH3 CO1->Chain1 Chain2 (CH2)7-CH=CH-(CH2)7-CH3 CO2->Chain2 Chain3 (CH2)2-COOH CO3->Chain3

Caption: Molecular structure of this compound.

Synthesis and Formulation

Proposed Synthesis Pathway

The synthesis of this compound typically starts from the precursor 1,2-dioleoyl-sn-glycerol. The key step is the esterification of the free primary hydroxyl group at the sn-3 position with succinic anhydride. This reaction is often carried out in the presence of a catalyst and a non-protic solvent.

SynthesisWorkflow start 1,2-Dioleoyl-sn-glycerol reaction Esterification Reaction start->reaction reagent Succinic Anhydride reagent->reaction catalyst Catalyst (e.g., DMAP) + Solvent catalyst->reaction purification Purification (e.g., Chromatography) reaction->purification product This compound purification->product

Caption: Proposed synthesis workflow for DOGS.

Applications in Drug Delivery

DOGS is a versatile excipient in the formulation of lipid-based drug delivery systems, particularly liposomes and lipid nanoparticles (LNPs). Its anionic nature allows for electrostatic interactions with cationic components, while its pH sensitivity can be exploited for triggered release in acidic environments like endosomes or tumors.[1][]

Role in Lipid Nanoparticle (LNP) Formulations

In LNP formulations for nucleic acid delivery (e.g., siRNA, mRNA), DOGS acts as an anionic "helper lipid." It is typically combined with an ionizable cationic lipid, cholesterol, and a PEGylated lipid. In this system, DOGS contributes to the structural integrity of the nanoparticle, helps to balance the overall surface charge, and can aid in the endosomal escape of the nucleic acid payload.

LNP_Structure Components of a DOGS-Containing Lipid Nanoparticle cluster_lnp Lipid Nanoparticle Core ionizable_lipid Ionizable Cationic Lipid (e.g., DLin-MC3-DMA) nucleic_acid Nucleic Acid Cargo (siRNA, mRNA) ionizable_lipid->nucleic_acid complexes with helper_lipid DOGS (Anionic Helper Lipid) helper_lipid->ionizable_lipid stabilizes cholesterol Cholesterol (Stabilizer) cholesterol->ionizable_lipid stabilizes peg_lipid PEGylated Lipid (Stealth/Stability) peg_lipid->ionizable_lipid shields surface

Caption: Key components of a lipid nanoparticle for gene delivery.

Experimental Protocols

Liposome Preparation via Thin-Film Hydration

A common method to prepare liposomes incorporating DOGS is the thin-film hydration technique, followed by extrusion for size homogenization.

Materials:

  • This compound (DOGS)

  • Primary structural lipid (e.g., 1,2-dioleoyl-sn-glycero-3-phosphocholine, DOPC)

  • Other lipids as required (e.g., cholesterol, cationic lipids)

  • Organic solvent (e.g., chloroform or a chloroform/methanol mixture)

  • Aqueous buffer (e.g., phosphate-buffered saline, PBS)

  • Round-bottom flask

  • Rotary evaporator

  • Extruder with polycarbonate membranes of a defined pore size (e.g., 100 nm)

Methodology:

  • Lipid Dissolution: The desired molar ratios of DOGS and other lipids are dissolved in the organic solvent in a round-bottom flask. The mixture is gently swirled until a clear, homogenous solution is obtained.

  • Film Formation: The organic solvent is removed under reduced pressure using a rotary evaporator. This process leaves a thin, uniform lipid film on the inner wall of the flask. The temperature should be maintained above the highest transition temperature of the lipids used.

  • Vacuum Drying: The flask is placed under high vacuum for several hours (or overnight) to ensure complete removal of any residual organic solvent.

  • Hydration: The dry lipid film is hydrated by adding the aqueous buffer. The flask is agitated (e.g., by vortexing or gentle shaking) to disperse the lipids, forming multilamellar vesicles (MLVs). The hydration temperature should again be above the lipid transition temperature.

  • Extrusion (Sizing): The MLV suspension is repeatedly passed through an extruder fitted with polycarbonate membranes of a specific pore size. This process breaks down the large, heterogeneous MLVs into smaller, more uniform unilamellar vesicles (LUVs) with a defined diameter.

Liposome_Prep_Workflow A 1. Dissolve Lipids (DOGS, DOPC, etc.) in Chloroform B 2. Form Thin Film (Rotary Evaporation) A->B C 3. Dry Film (High Vacuum) B->C D 4. Hydrate Film with Aqueous Buffer C->D E 5. Form Multilamellar Vesicles (MLVs) D->E F 6. Extrude through Membrane (e.g., 100 nm) E->F G 7. Obtain Unilamellar Vesicles (LUVs) F->G

Caption: Workflow for liposome preparation by thin-film hydration.

References

An In-depth Technical Guide to the Synthesis of 1,2-Dioleoyl-sn-Glycero-3-Succinate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2-Dioleoyl-sn-glycero-3-succinate (DOGS) is an anionic, pH-sensitive lipid that has garnered significant attention in the field of drug delivery and biomembrane research.[] Structurally, it consists of a glycerol backbone esterified with two oleic acid chains at the sn-1 and sn-2 positions, and a succinic acid moiety at the sn-3 position. This unique structure imparts a negative charge and pH-responsive properties, making it a valuable component in the formulation of liposomes and other lipid-based nanoparticles for triggered drug release.[] This technical guide provides a comprehensive overview of the synthesis of DOGS, including a detailed experimental protocol, characterization data, and visual representations of the synthetic pathway and experimental workflow.

Physicochemical Properties and Characterization Data

A summary of the key physicochemical properties of this compound is presented in the table below. This data is crucial for the handling, formulation, and characterization of the synthesized lipid.

PropertyValueReference
Molecular Formula C43H76O8[][2]
Molecular Weight 721.06 g/mol [][2]
Appearance White Solid[]
Purity >98%[]
Storage Temperature -20°C[]
IUPAC Name 4-[(2R)-2,3-bis[[(Z)-octadec-9-enoyl]oxy]propoxy]-4-oxobutanoic acid[]
Synonyms DOGS, 18:1 DGS, 1,2-di-(9Z-octadecenoyl)-sn-glycero-3-succinate[3]

Synthetic Pathway

The synthesis of this compound is achieved through the esterification of 1,2-dioleoyl-sn-glycerol with succinic anhydride. This reaction is typically catalyzed by a base such as 4-dimethylaminopyridine (DMAP) in an anhydrous organic solvent.

Synthesis_Pathway cluster_reactants Reactants cluster_reaction Reaction Conditions cluster_product Product 1,2-dioleoyl-sn-glycerol 1,2-dioleoyl-sn-glycerol Esterification Esterification 1,2-dioleoyl-sn-glycerol->Esterification Succinic_anhydride Succinic_anhydride Succinic_anhydride->Esterification DMAP_DCM DMAP, Anhydrous DCM Esterification->DMAP_DCM DOGS This compound Esterification->DOGS Yield: ~85-95%

Synthetic pathway for this compound.

Experimental Protocols

The following is a detailed, representative protocol for the synthesis of this compound based on general esterification procedures.

Materials:

  • 1,2-dioleoyl-sn-glycerol (DOG)

  • Succinic anhydride

  • 4-(Dimethylamino)pyridine (DMAP)

  • Anhydrous Dichloromethane (DCM)

  • 0.5 N Hydrochloric acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO3) solution

  • Anhydrous Magnesium Sulfate (MgSO4)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., Chloroform/Methanol gradient)

Procedure:

  • Reaction Setup:

    • In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve 1,2-dioleoyl-sn-glycerol (1 equivalent) in anhydrous dichloromethane.

    • To this solution, add succinic anhydride (1.2 equivalents) and 4-(dimethylamino)pyridine (0.1 equivalents).

  • Reaction:

    • Stir the reaction mixture at room temperature for 12-24 hours.

    • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up:

    • Once the reaction is complete, dilute the mixture with dichloromethane.

    • Wash the organic layer sequentially with 0.5 N HCl, water, and saturated NaHCO3 solution.

    • Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification:

    • Purify the crude product by silica gel column chromatography.

    • Elute with a suitable solvent system, such as a gradient of methanol in chloroform, to isolate the pure this compound.

  • Characterization:

    • Confirm the structure and purity of the final product using Nuclear Magnetic Resonance (NMR) spectroscopy (¹H NMR and ¹³C NMR) and Mass Spectrometry (MS).

Experimental Workflow

The overall workflow for the synthesis, purification, and characterization of this compound is depicted in the following diagram.

Experimental_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis Reactants 1. Combine Reactants (DOG, Succinic Anhydride, DMAP in DCM) Reaction 2. Stir at Room Temperature (12-24h) Reactants->Reaction TLC_Monitoring 3. Monitor by TLC Reaction->TLC_Monitoring Workup 4. Aqueous Work-up (HCl, H2O, NaHCO3 washes) TLC_Monitoring->Workup Drying 5. Dry and Concentrate Workup->Drying Chromatography 6. Silica Gel Chromatography Drying->Chromatography Characterization 7. Characterize Product (NMR, MS) Chromatography->Characterization Final_Product Pure this compound Characterization->Final_Product

A generalized workflow for the synthesis of DOGS.

Conclusion

This technical guide outlines a representative and reliable method for the synthesis of this compound. The provided protocol, along with the characterization data and workflow diagrams, serves as a valuable resource for researchers and professionals in the fields of lipid chemistry, drug delivery, and biomaterials science. The successful synthesis of this functionalized lipid opens avenues for the development of advanced and targeted therapeutic delivery systems.

References

The Biological Role of 1,2-Dioleoyl-sn-glycero-3-succinate: A Technical Guide for Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

1,2-Dioleoyl-sn-glycero-3-succinate (DOGS) is a synthetic, anionic phospholipid increasingly recognized for its pivotal role in advanced drug delivery systems. Characterized by two unsaturated oleoyl chains and a pH-responsive succinate headgroup, DOGS is a key excipient in the formulation of liposomes and lipid nanoparticles (LNPs). It imparts a negative surface charge and confers structural flexibility and fusogenicity to lipid bilayers.[1][] Most notably, its succinate moiety, with a carboxyl group that becomes protonated in acidic environments, allows for the creation of "smart" delivery vehicles that can selectively release their therapeutic payload in the low-pH microenvironments of tumors or within cellular endosomes. This technical guide provides an in-depth review of the biophysical properties of DOGS, its role in drug formulation, and the experimental protocols used for its characterization.

Introduction to this compound (DOGS)

This compound, also referred to as 18:1 DGS or DOSG, is a diacyl-glycerophospholipid analogue. Its structure consists of a glycerol backbone esterified with two oleic acid chains at the sn-1 and sn-2 positions and a succinic acid moiety at the sn-3 position.[1][] This unique chemical architecture confers several advantageous properties for drug delivery applications:

  • Anionic Character : The terminal carboxyl group of the succinate headgroup is deprotonated at physiological pH (~7.4), imparting a net negative charge to the lipid and any bilayer structure it is part of.[1][] This charge is crucial for modulating interactions with biological systems and for forming stable complexes with cationic lipids or polymers.[]

  • pH-Responsiveness : The succinate headgroup has a pKa in the weakly acidic range. As the environmental pH drops below this pKa (e.g., in tumor microenvironments or endosomes), the carboxyl group becomes protonated. This neutralizes the headgroup's charge, altering inter-lipid interactions and triggering a structural destabilization of the lipid bilayer, leading to the release of encapsulated contents.[3]

  • Fusogenicity : The unsaturated oleoyl chains and the unique headgroup structure contribute to bilayer flexibility and a propensity to form non-bilayer or hexagonal phase structures, particularly upon protonation.[3] This fusogenic property is critical for merging with endosomal membranes to facilitate the cytoplasmic delivery of payloads like siRNA and proteins.[1]

Unlike endogenous phospholipids, DOGS does not appear to have a direct biological signaling role. Instead, its function is that of a highly specialized excipient engineered to overcome critical barriers in drug and gene delivery.

Role in Drug Delivery Formulations

DOGS is a versatile component primarily used to enhance the performance of liposomal and lipid nanoparticle formulations.

  • Gene and Nucleic Acid Delivery : In LNP formulations for siRNA, mRNA, or plasmid DNA, DOGS is often used as an anionic helper lipid in combination with cationic or ionizable lipids. It helps to balance the overall charge of the nanoparticle, improve the encapsulation efficiency of negatively charged nucleic acids, and provide structural stability to the particle.[][4]

  • Protein Delivery : The anionic surface charge provided by DOGS can stabilize electrostatic interactions with proteins, improving encapsulation and protecting labile biomolecules from degradation. This leads to enhanced intracellular delivery and targeting for protein-based therapeutics.[1]

  • pH-Triggered Small Molecule Release : For chemotherapeutics, DOGS is used to create liposomes that remain stable in the bloodstream at physiological pH but rapidly release their drug cargo upon reaching the acidic tumor microenvironment or after being internalized by cancer cells into acidic endosomes.[]

Quantitative Data on DOGS-Containing Formulations

While comprehensive comparative data is limited in the literature, key studies provide insight into the physicochemical properties conferred by DOGS and its analogues.

pH-Dependent Payload Release

The defining feature of DOGS is its ability to trigger payload release in response to a drop in pH. A study using liposomes composed of DOGS and its saturated analog, 1,2-dipalmitoyl-sn-glycero-3-succinate (DPSG), demonstrated this effect clearly.

Parameter Value Assay Conditions Source
pH for Half-Maximal Release5.8 - 6.3Calcein leakage from pure DOSG/DPSG liposomes[3]

Table 1: pH-sensitivity of succinoyl-glycerol liposomes.

Biophysical Changes Induced by pH

Differential Scanning Calorimetry (DSC) of the saturated analogue DPSG reveals the biophysical underpinnings of pH-induced destabilization. As the succinate headgroup is protonated at lower pH, the lipid packing and phase behavior are significantly altered.

pH Chain-Melting Temperature (Tm) Observation Source
8.957.0 °CSingle transition peak[3]
7.460.4 °CSingle transition peak[3]
6.762.7 °CSingle transition peak[3]
< 6.7Multiple PeaksExtensive phase separation[3]
< 5.0Single PeakCoalesced into one peak[3]

Table 2: Effect of pH on the chain-melting temperature of 1,2-dipalmitoyl-sn-glycero-3-succinate (DPSG) bilayers.

Freeze-fracture electron microscopy of pure DOGS liposomes confirmed that at pH 4, the typical bilayer structure is disrupted, leading to the formation of non-bilayer and hexagonal phase structures, which facilitates drug release.[3]

Signaling and Action Pathways

The "pathway" for DOGS is not a biological signaling cascade but a physicochemical mechanism of action within a delivery vehicle. This process is critical for overcoming the endosomal escape barrier, a major hurdle in the delivery of biologics.

G cluster_blood Bloodstream (pH 7.4) cluster_cell Target Cell cluster_mechanism Mechanism of Release LNP_stable Stable LNP (DOGS headgroup is deprotonated, anionic) endocytosis Endocytosis LNP_stable->endocytosis Circulation & EPR Effect endosome Early Endosome (pH ~6.5) endocytosis->endosome late_endosome Late Endosome (pH ~5.5) endosome->late_endosome Maturation protonation DOGS headgroup protonation late_endosome->protonation Acidic environment triggers change cytoplasm Cytoplasm destabilization Bilayer destabilization, non-bilayer phase formation protonation->destabilization fusion Membrane Fusion destabilization->fusion with endosomal membrane release Payload Release fusion->release release->cytoplasm

Mechanism of pH-triggered endosomal escape for a DOGS-containing nanoparticle.

Experimental Protocols

Preparation of DOGS-Containing Liposomes (Thin-Film Hydration)

This protocol describes a general method for preparing small unilamellar vesicles (SUVs) or large unilamellar vesicles (LUVs) containing DOGS.

  • Lipid Film Preparation :

    • Co-dissolve DOGS with other lipid components (e.g., DOPC, cholesterol) in a suitable organic solvent (e.g., chloroform or a chloroform:methanol mixture) in a round-bottom flask. The molar ratio of lipids should be chosen based on the desired formulation properties.

    • Remove the organic solvent using a rotary evaporator under reduced pressure to form a thin, uniform lipid film on the flask wall.

    • Place the flask under high vacuum for at least 2 hours (or overnight) to remove any residual solvent.

  • Hydration :

    • Hydrate the lipid film with an aqueous buffer (e.g., PBS, HEPES-buffered saline) pre-warmed to a temperature above the phase transition temperature (Tm) of the highest Tm lipid in the mixture. The buffer should contain the aqueous drug to be encapsulated.

    • Vortex the flask vigorously to disperse the lipid film, forming multilamellar vesicles (MLVs).

  • Size Reduction (Extrusion) :

    • Assemble a mini-extruder with a polycarbonate membrane of the desired pore size (e.g., 100 nm for LUVs).

    • Equilibrate the extruder and syringes to the hydration temperature.

    • Load the MLV suspension into one of the syringes.

    • Pass the suspension through the membrane back and forth for an odd number of passes (e.g., 11 or 21 times). This process yields a homogenous population of unilamellar vesicles of a defined size.

  • Purification :

    • Remove unencapsulated drug or other solutes by size exclusion chromatography (e.g., using a Sephadex G-50 column) or by dialysis against the hydration buffer.

G start 1. Dissolve Lipids (incl. DOGS) in Chloroform film 2. Create Thin Film (Rotary Evaporation) start->film hydrate 3. Hydrate Film with Drug/Buffer film->hydrate extrude 4. Extrude (e.g., 100 nm membrane) hydrate->extrude purify 5. Purify (Size Exclusion Chromatography) extrude->purify final Final Liposome Suspension purify->final

Workflow for liposome preparation via thin-film hydration and extrusion.
Key Characterization Methods

  • Particle Size and Zeta Potential :

    • Method : Dynamic Light Scattering (DLS) for size (hydrodynamic diameter) and Polydispersity Index (PDI). Electrophoretic Light Scattering (ELS) is used for measuring zeta potential.

    • Protocol : Dilute the liposome suspension in the appropriate buffer (e.g., 10 mM NaCl to reduce screening effects for zeta potential). Measurements should be performed at various pH values (e.g., from 7.5 down to 5.0) to characterize the pH-responsive charge neutralization of the DOGS headgroup.

  • Encapsulation Efficiency (EE%) :

    • Method : Separation of encapsulated from unencapsulated drug followed by quantification.

    • Protocol :

      • Disrupt a known volume of the purified liposome suspension using a suitable detergent (e.g., Triton X-100) or solvent to release the encapsulated drug.

      • Quantify the total drug amount (Drugtotal) using a suitable analytical method (e.g., HPLC for small molecules, RiboGreen assay for RNA).

      • Quantify the amount of unencapsulated drug (Drugfree) in the filtrate/dialysate from the purification step.

      • Calculate EE% as: EE% = [(Drug_total - Drug_free) / Drug_total] * 100.

  • In Vitro Drug Release :

    • Method : Dialysis method.

    • Protocol :

      • Place a known volume of the purified liposome formulation into a dialysis bag (with a molecular weight cut-off below that of the drug).

      • Immerse the bag in a larger volume of release buffer at 37°C with constant stirring. Use separate setups for different pH values (e.g., pH 7.4 and pH 5.5).

      • At predetermined time points, withdraw aliquots from the external buffer and replace with fresh buffer to maintain sink conditions.

      • Quantify the drug concentration in the aliquots and calculate the cumulative percentage of drug released over time.

  • Biophysical Characterization :

    • Method : Differential Scanning Calorimetry (DSC) and Freeze-Fracture Electron Microscopy.

    • Protocol : For DSC, liposome samples are heated at a controlled rate to determine the chain-melting transition temperature (Tm) and how it is affected by pH. For freeze-fracture EM, liposome samples are rapidly frozen and fractured, and the fracture plane is imaged to visualize the bilayer and detect the formation of non-bilayer structures at low pH.[3]

Conclusion

This compound is a powerful, rationally designed lipid that serves as a critical component in the development of stimuli-responsive drug delivery systems. Its ability to induce bilayer destabilization and payload release in acidic environments makes it an invaluable tool for targeting tumors and facilitating endosomal escape of therapeutic agents. While its primary role is that of a synthetic excipient rather than a biologically active molecule, its impact on the biological efficacy of encapsulated drugs is profound. Further research to precisely quantify the relationship between DOGS molar ratios, bilayer pKa, and release kinetics for various payloads will enable more refined and effective designs for the next generation of lipid-based nanomedicines.

References

An In-Depth Technical Guide to 1,2-Dioleoyl-sn-glycero-3-succinate

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 127640-49-7

This technical guide provides a comprehensive overview of 1,2-dioleoyl-sn-glycero-3-succinate (DOGS), a synthetic anionic phospholipid increasingly utilized in advanced drug delivery systems. Tailored for researchers, scientists, and professionals in drug development, this document delves into the compound's physicochemical properties, its pivotal role in liposomal formulations, and relevant experimental protocols.

Core Compound Properties

This compound is structurally characterized by a glycerol backbone esterified with two oleic acid chains at the sn-1 and sn-2 positions, and a succinate moiety at the sn-3 position.[] This unique structure imparts a net negative charge and pH-responsive behavior, making it a valuable component in designing sophisticated lipid-based delivery vehicles.[]

Physicochemical Data

The key physicochemical properties of this compound are summarized in the table below for easy reference and comparison.

PropertyValueSource
CAS Number 127640-49-7[2]
Molecular Formula C43H76O8[][3]
Molecular Weight 721.1 g/mol [][3]
IUPAC Name 4-[2,3-di(octadec-9-enoyloxy)propoxy]-4-oxobutanoic acid[3]
Appearance Solid[4]
Purity >98%[5]
Storage Temperature -20°C[2][6]
Solubility Soluble in chloroform, methanol, and ethanol.[6]

Applications in Drug Delivery

The primary application of this compound lies in the formulation of liposomes and other lipid nanoparticles for the delivery of therapeutics, including small molecules, proteins, and nucleic acids.[] Its anionic nature and pH sensitivity are instrumental in the development of "smart" drug carriers that can release their payload in response to specific physiological cues, such as the acidic microenvironment of tumors.

Key Roles in Liposomal Formulations:

  • pH-Responsive Release: The succinate headgroup provides a negative charge and pH sensitivity, contributing to the destabilization of the liposomal membrane in acidic environments, which facilitates the triggered release of encapsulated drugs.[]

  • Enhanced Stability and Encapsulation: When combined with cationic lipids, DOGS can stabilize liposomes, improve the efficiency of drug encapsulation, and modulate the surface charge of the nanoparticles.[]

  • Gene and Protein Delivery: In gene delivery systems, DOGS is often used in conjunction with cationic lipids to balance the overall charge and enhance the encapsulation and protection of DNA or RNA.[] It also supports the encapsulation and intracellular delivery of proteins by stabilizing electrostatic interactions within the vesicle.[]

  • Increased Bilayer Flexibility: The unsaturated oleoyl chains contribute to the flexibility and fusogenicity of the lipid bilayer.[]

Experimental Protocols

Protocol: Preparation of DOGS-Containing Liposomes via Thin-Film Hydration

This protocol is a widely adopted method for the preparation of multilamellar vesicles (MLVs), which can be further processed to form unilamellar vesicles.[7][8]

Materials:

  • This compound (DOGS)

  • Other lipids (e.g., 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE), cholesterol)[9]

  • Chloroform or a chloroform-methanol mixture[7][10]

  • Aqueous buffer (e.g., phosphate-buffered saline, pH 7.4)[7]

  • Drug to be encapsulated (optional)

  • Round-bottom flask

  • Rotary evaporator

  • Bath sonicator or extruder

Procedure:

  • Lipid Film Formation:

    • Dissolve DOGS and any other lipids in chloroform or a suitable organic solvent mixture in a round-bottom flask.[7][9]

    • Attach the flask to a rotary evaporator and rotate it in a water bath set above the lipid transition temperature.

    • Reduce the pressure to evaporate the solvent, resulting in the formation of a thin, uniform lipid film on the inner surface of the flask.[8]

    • Continue to apply a vacuum for at least one hour to ensure the complete removal of any residual solvent.[9]

  • Hydration:

    • Add the aqueous buffer (which may contain a hydrophilic drug) to the flask containing the lipid film.[8]

    • Hydrate the film by gentle rotation of the flask at a temperature above the lipid phase transition temperature. This process leads to the spontaneous formation of multilamellar vesicles (MLVs).

  • Size Reduction (Optional):

    • To obtain smaller, more uniform liposomes (unilamellar vesicles), the MLV suspension can be subjected to sonication using a bath or probe sonicator, or extruded through polycarbonate membranes of a defined pore size.[11]

Visualization of Workflows and Pathways

Experimental Workflow: Liposome Preparation

The following diagram illustrates the general workflow for the preparation of liposomes using the thin-film hydration method.

G Workflow for Liposome Preparation via Thin-Film Hydration cluster_0 Lipid Film Formation cluster_1 Hydration cluster_2 Size Reduction (Optional) A Dissolve Lipids in Organic Solvent B Evaporate Solvent (Rotary Evaporator) A->B C Dry Film under Vacuum B->C D Add Aqueous Buffer (with/without drug) C->D E Formation of Multilamellar Vesicles (MLVs) D->E F Sonication or Extrusion E->F G Formation of Unilamellar Vesicles (UVs) F->G

Workflow for Liposome Preparation
Signaling Pathway: Potential Role of Succinate

While the direct involvement of this compound in specific signaling pathways is not extensively documented, the succinate moiety can be released and act as a signaling molecule. Extracellular succinate can activate the succinate receptor 1 (SUCNR1), a G-protein coupled receptor, which can trigger various downstream signaling cascades, including pro-inflammatory responses.[12][13][14]

G Potential Succinate Signaling Pathway cluster_0 Extracellular Space cluster_1 Cell Membrane cluster_2 Intracellular Space Extracellular_Succinate Extracellular Succinate SUCNR1 SUCNR1 (G-protein coupled receptor) Extracellular_Succinate->SUCNR1 Binds to G_Protein G-protein Activation SUCNR1->G_Protein Activates PLC Phospholipase C (PLC) Activation G_Protein->PLC IP3_DAG IP3 and DAG Production PLC->IP3_DAG Calcium_Release Intracellular Ca2+ Release IP3_DAG->Calcium_Release PKC_Activation Protein Kinase C (PKC) Activation IP3_DAG->PKC_Activation Downstream Downstream Cellular Responses (e.g., Inflammation) Calcium_Release->Downstream PKC_Activation->Downstream

References

A Technical Guide to the Anionic Properties of 1,2-Dioleoyl-sn-glycero-3-succinate (DGS)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2-Dioleoyl-sn-glycero-3-succinate (DGS), also known as 18:1 DGS, is a synthetic, non-phospholipid lipid increasingly utilized in the formulation of lipid-based drug delivery systems. Structurally, it is characterized by a glycerol backbone with two unsaturated oleoyl fatty acid chains and a succinate-modified headgroup.[] This succinate moiety contains a carboxylic acid, which imparts a net negative charge under physiological conditions, making DGS a valuable anionic lipid.[] Its properties, particularly its pH responsiveness, contribute to bilayer flexibility and fusogenicity, which are highly advantageous in liposomal formulations designed for controlled or triggered release of therapeutic agents.[] This guide provides an in-depth overview of the core anionic properties of DGS, the experimental protocols used to characterize them, and their implications in formulation science.

Physicochemical and Anionic Characteristics

The defining anionic feature of DGS is its succinate headgroup, which has a titratable carboxylic acid. The degree of ionization, and therefore the magnitude of the surface charge, is dependent on the pH of the surrounding medium. While a specific pKa value for DGS is not prominently cited in the reviewed literature, the pKa of a succinic acid monoester is typically in the range of 4.5-5.5. This pH-dependent charge is a critical parameter for the design of smart drug delivery vehicles.

The negative charge imparted by the deprotonated succinate group is crucial for predicting the in vivo fate of DGS-containing liposomes, influencing their stability, circulation time, and interactions with biological components.[2][3] The overall charge of a liposome in a specific medium is quantified by the zeta potential. Generally, liposome suspensions are considered stable when their zeta potential is above +30 mV or below -30 mV, as the mutual repulsion prevents aggregation.[3][4] Anionic liposomes formulated with lipids similar to DGS have been shown to possess zeta potentials of approximately -50 mV, indicating excellent colloidal stability.[5]

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₄₃H₇₆O₈[][6]
Molecular Weight 721.06 g/mol [][6]
Physical Form White Solid / Liquid[]
Anionic Moiety Succinate Headgroup[]
Expected pKa ~4.5 - 5.5(Estimated for succinate monoester)
Storage Temperature -20°C[]

Experimental Protocols for Characterization

Accurate characterization of the anionic properties of DGS-containing liposomes is fundamental to their development. The two most critical parameters are the apparent acid dissociation constant (pKa) and the zeta potential (ζ).

Protocol 1: Determination of Apparent pKa via TNS Fluorescence Assay

The apparent pKa of ionizable lipids within a nanoparticle is commonly determined using a fluorescent probe like 6-(p-toluidino)-2-naphthalenesulfonic acid (TNS).[7][8][9] TNS exhibits low fluorescence in aqueous environments but becomes highly fluorescent in nonpolar environments, such as when it associates with a positively charged (protonated) lipid membrane.[10] The pKa is the pH at which 50% of the maximal fluorescence is observed.[8]

Methodology:

  • Preparation of Buffers: Prepare a series of buffers with overlapping pH ranges (e.g., 20 mM citrate for pH 3.5-5.5, 20 mM sodium phosphate for pH 6.0-8.0, and 20 mM Tris-HCl for pH 8.0-9.0), each containing 150 mM NaCl.[7] It is crucial to accurately measure the final pH of each buffer solution.[10]

  • Sample Preparation: Prepare the DGS-containing liposome or lipid nanoparticle (LNP) suspension. The final lipid concentration for the assay should be approximately 25-30 µM.[7][10] Prepare a stock solution of TNS (e.g., 150 µM) in a solvent like DMSO.[8]

  • Assay Procedure (96-well plate format):

    • To individual wells of a 96-well plate, add the liposome suspension and the TNS probe. For a final volume of 200 µL, this may consist of mixing the liposome stock, TNS stock, and the appropriate pH buffer to reach final concentrations of ~30 µM lipid and ~6 µM TNS.[7]

    • Include control wells containing only buffer and TNS to determine background fluorescence.

  • Incubation: Incubate the plate for a set period (e.g., 20 minutes) at a controlled temperature (e.g., 25°C or 37°C), protected from light.[10]

  • Fluorescence Measurement: Measure the fluorescence intensity using a plate reader with an excitation wavelength of approximately 320-321 nm and an emission wavelength of 447-450 nm.[7][10]

  • Data Analysis:

    • Subtract the background fluorescence of the TNS-only wells from the sample wells for each pH point.

    • Plot the corrected fluorescence intensity against the measured pH.

    • Fit the data to a sigmoidal (four-parameter) regression curve. The pH at which the fluorescence is 50% of the maximum value is determined to be the apparent pKa.[8][10]

Protocol 2: Measurement of Zeta Potential

Zeta potential is determined by measuring the electrophoretic mobility of the liposomes in an applied electric field.[2] Laser Doppler Velocimetry (LDV) is the most common technique, often performed using a Zetasizer instrument.[2][]

Methodology:

  • Sample Preparation:

    • The liposome sample must be diluted to avoid multiple scattering effects. A 1-in-10 dilution with a suitable buffer, such as Phosphate-Buffered Saline (PBS) or 10 mM NaCl, is common.[2][12] The dispersant should have low conductivity to ensure accurate measurement.[12]

    • Optionally, the sample can be filtered through a 0.22 µm or 0.45 µm filter to remove large aggregates.[12]

  • Instrumentation Setup:

    • Use a dedicated folded capillary cell (e.g., DTS1070).[12]

    • Rinse the cell with the dilution buffer before use.

    • Carefully inject approximately 1 mL of the diluted liposome sample into the cell, ensuring no air bubbles are introduced, as they will interfere with the measurement.[12]

    • Place the cell into the instrument, ensuring the electrodes are correctly positioned.[12]

  • Measurement:

    • Set the instrument parameters, including the temperature (typically 25°C), dispersant viscosity, and dielectric constant.[2]

    • Initiate the measurement. The instrument applies a voltage across the electrodes, causing the charged DGS liposomes to migrate towards the oppositely charged electrode.[2]

    • The instrument's laser detects the velocity of the particles, from which the electrophoretic mobility is calculated.

  • Data Analysis:

    • The software calculates the zeta potential from the electrophoretic mobility using the Henry equation. For aqueous systems with moderate electrolyte concentration, the Smoluchowski approximation is typically used.[12]

    • The measurement provides a zeta potential distribution and a mean value in millivolts (mV). For robust data, multiple measurements should be performed and averaged.

Visualizations: Workflows and Logical Relationships

Zeta_Potential_Workflow cluster_prep Sample Preparation cluster_measurement Measurement cluster_analysis Data Analysis A DGS Liposome Formulation B Dilution in Low Conductivity Buffer A->B C Filtration (Optional) B->C D Inject Sample into Folded Capillary Cell C->D E Apply Electric Field (Laser Doppler Velocimetry) D->E F Measure Particle Velocity E->F G Calculate Electrophoretic Mobility F->G H Calculate Zeta Potential (Henry Equation) G->H

Caption: Experimental workflow for determining the zeta potential of DGS liposomes.

DGS_Anionic_State cluster_states Surface Charge State of DGS Liposome pKa pKa High_pH pH >> pKa (e.g., pH 7.4) pKa->High_pH Increase pH Low_pH pH << pKa (e.g., pH 3) Low_pH->pKa Increase pH State1 Headgroup: -COOH (Protonated) Surface: Neutral Low_pH->State1 State2 Headgroup: -COO⁻ (Deprotonated) Surface: Anionic (-) High_pH->State2

References

An In-Depth Technical Guide to 1,2-Dioleoyl-sn-glycero-3-succinate (DOGS)

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This technical guide provides a comprehensive overview of 1,2-dioleoyl-sn-glycero-3-succinate (DOGS), a synthetic, anionic lipid increasingly utilized in advanced drug delivery systems. We delve into its chemical and physical properties, with a particular focus on its role in the formulation of pH-sensitive liposomes. This document is intended for researchers, scientists, and drug development professionals, offering detailed information on its applications, experimental protocols, and biocompatibility.

Introduction

This compound, also known as DOGS or 18:1 DGS, is a non-phospholipid derivative of glycerol.[] Its structure features two unsaturated oleoyl chains attached to the sn-1 and sn-2 positions of the glycerol backbone, and a succinate moiety at the sn-3 position.[] This unique structure imparts an anionic charge and pH-responsive behavior, making it a valuable component in the design of intelligent drug delivery vehicles, particularly liposomes that can selectively release their payload in the acidic microenvironments of tumors or endosomes.[]

Physicochemical Properties

The physicochemical properties of DOGS are central to its function in drug delivery formulations. Key quantitative data are summarized in the table below.

PropertyValueReference
Molecular Formula C43H76O8[]
Molecular Weight 721.06 g/mol []
Appearance White Solid
Purity >98%
Storage Temperature -20°C[]
IUPAC Name 4-[(2R)-2,3-bis[[(Z)-octadec-9-enoyl]oxy]propoxy]-4-oxobutanoic acid[]
CAS Number 127640-49-7

Synthesis and Purification

Detailed, publicly available protocols for the de novo synthesis of this compound are scarce, as it is primarily commercially sourced. The general synthetic strategy would likely involve the acylation of sn-glycero-3-succinate with oleic acid.

For purification, standard lipid purification techniques such as column chromatography would be employed to achieve the high purity (>98%) required for pharmaceutical applications.

Role in Drug Delivery

The primary application of DOGS is in the formulation of pH-sensitive liposomes.[] These liposomes are designed to be stable at physiological pH (7.4) but become destabilized and release their encapsulated contents in acidic environments (pH < 6.5). This is achieved by combining DOGS with a helper lipid, most commonly 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE).

At neutral pH, the succinate headgroup of DOGS is deprotonated and anionic, providing electrostatic repulsion that stabilizes the liposomal membrane. In an acidic environment, the succinate headgroup becomes protonated, leading to a loss of charge and a conformational change that, in conjunction with DOPE, disrupts the bilayer and triggers drug release.[2] This mechanism is highly advantageous for targeted drug delivery to tumors, which often exhibit an acidic extracellular pH, and for facilitating endosomal escape of therapeutics within cells.

Immunoliposomes prepared from DOPE and DOGS have been shown to effectively deliver therapeutic agents, such as the diphtheria toxin A fragment, into the cytoplasm of cultured cells.[2]

Experimental Protocols

Preparation of DOGS-Containing pH-Sensitive Liposomes

This protocol is adapted from general methods for preparing pH-sensitive liposomes.

Materials:

  • This compound (DOGS)

  • 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE)

  • Cholesterol (optional, for added stability)

  • Drug to be encapsulated (e.g., doxorubicin, cisplatin)

  • Chloroform

  • Hydration buffer (e.g., HEPES-buffered saline, pH 7.4)

  • Extruder with polycarbonate membranes (e.g., 100 nm pore size)

Procedure:

  • Lipid Film Hydration:

    • Dissolve DOGS, DOPE, and cholesterol (a common molar ratio is 4:6 DOGS:DOPE) in chloroform in a round-bottom flask.

    • Remove the chloroform using a rotary evaporator to form a thin lipid film on the flask wall.

    • Place the flask under high vacuum for at least 2 hours to remove any residual solvent.

  • Hydration:

    • Hydrate the lipid film with the aqueous solution of the drug in the hydration buffer. The temperature of the hydration buffer should be above the phase transition temperature of the lipids.

    • Vortex the flask to form multilamellar vesicles (MLVs).

  • Extrusion:

    • To produce unilamellar vesicles of a defined size, subject the MLV suspension to extrusion through polycarbonate membranes of a specific pore size (e.g., 100 nm). This should be performed at a temperature above the lipid phase transition temperature.

  • Purification:

    • Remove unencapsulated drug by size exclusion chromatography or dialysis.

In Vitro pH-Sensitive Drug Release Assay

Procedure:

  • Prepare drug-loaded DOGS-containing liposomes as described above.

  • Divide the liposome suspension into aliquots.

  • Incubate the aliquots in buffers of different pH values (e.g., pH 7.4, 6.5, 5.5) at 37°C.

  • At various time points, take samples and separate the released drug from the liposomes (e.g., by dialysis or centrifugation).

  • Quantify the amount of released drug using a suitable analytical method (e.g., UV-Vis spectroscopy, fluorescence spectroscopy).

Biocompatibility and Toxicity

Studies on pH-responsive liposomes formulated with lipids similar to DOGS have indicated good biocompatibility. For instance, blank liposomes composed of DOPE and cholesteryl hemisuccinate (another pH-sensitive lipid) showed no significant cytotoxicity against MDA-MB-231 and SK-OV-3 cells.[3] Liposomes containing DOGS have also been shown to be stable in human plasma.[2] However, comprehensive in vivo toxicity studies specifically on DOGS are not widely reported in the literature. As with any excipient for parenteral use, thorough toxicological evaluation is necessary.

Visualizations

Logical Relationship of DOGS in pH-Sensitive Liposomes

DOGS This compound (DOGS) Liposome pH-Sensitive Liposome DOGS->Liposome Anionic component DOPE 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE) DOPE->Liposome Helper lipid Neutral_pH Physiological pH (7.4) Liposome->Neutral_pH Acidic_pH Acidic Environment (pH < 6.5) Liposome->Acidic_pH Stable Stable Bilayer (Drug Encapsulated) Neutral_pH->Stable Destabilized Destabilized Bilayer (Drug Release) Acidic_pH->Destabilized

Caption: Logical relationship of DOGS in pH-sensitive liposomes.

Experimental Workflow for pH-Sensitive Liposome Preparation and Testing

cluster_prep Liposome Preparation cluster_test In Vitro Testing Lipid_Mixing 1. Lipid Mixing (DOGS, DOPE in Chloroform) Film_Formation 2. Thin Film Formation (Rotary Evaporation) Lipid_Mixing->Film_Formation Hydration 3. Hydration (Aqueous Drug Solution) Film_Formation->Hydration Extrusion 4. Extrusion (Size Reduction) Hydration->Extrusion Purification 5. Purification (Removal of free drug) Extrusion->Purification pH_Release pH-Dependent Drug Release Assay Purification->pH_Release Cytotoxicity Cell Viability Assay Purification->Cytotoxicity

Caption: Workflow for preparing and testing DOGS-based liposomes.

Conclusion

This compound is a key excipient in the development of pH-sensitive liposomal drug delivery systems. Its unique chemical structure allows for the creation of formulations that can intelligently respond to the acidic microenvironments characteristic of many disease states, thereby offering the potential for enhanced therapeutic efficacy and reduced off-target effects. Further research into its specific physicochemical properties, such as pKa and CMC, will enable more precise formulation design and optimization. The experimental protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals working to harness the potential of this promising lipid.

References

Methodological & Application

Application Notes and Protocols for the Use of 1,2-Dioleoyl-sn-glycero-3-succinate (DGS) in pH-Sensitive Liposomes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2-Dioleoyl-sn-glycero-3-succinate (DGS) is an anionic, pH-sensitive lipid that has emerged as a critical component in the formulation of advanced liposomal drug delivery systems. Its unique molecular structure, featuring two unsaturated oleoyl chains and a succinate headgroup, imparts a negative charge and pH-responsiveness to lipid bilayers. This property is particularly advantageous for creating "smart" liposomes that can selectively release their therapeutic payload in the acidic microenvironments characteristic of tumors or within the endosomes of target cells.

When incorporated into liposomes, typically with a fusogenic lipid such as 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE), DGS acts as a stabilizer at physiological pH (around 7.4). In this neutral environment, the succinate headgroup is deprotonated and negatively charged, maintaining the integrity of the liposomal structure. However, upon exposure to a more acidic environment (pH 5.0-6.5), the succinate group becomes protonated. This neutralizes the headgroup's charge, leading to a destabilization of the lipid bilayer and a phase transition of the DOPE from a lamellar to an inverted hexagonal phase. This structural change ultimately results in the fusion of the liposome with the endosomal membrane and the release of the encapsulated drug into the cytoplasm.

These application notes provide detailed protocols for the preparation and characterization of DGS-containing liposomes, along with key quantitative data to guide formulation development.

Physicochemical Properties and Formulation Data

The physicochemical properties of DGS-containing liposomes, such as particle size, polydispersity index (PDI), and zeta potential, are critical for their in vivo performance. These parameters influence the stability, circulation time, and cellular uptake of the liposomes. The following tables summarize typical data for pH-sensitive liposomes formulated with components analogous to DGS, such as cholesteryl hemisuccinate (CHEMS), which also possesses a pH-sensitive carboxyl group.

Table 1: Physicochemical Characterization of pH-Sensitive Liposomes

Formulation IDLipid Composition (molar ratio)Mean Particle Size (nm)Polydispersity Index (PDI)Zeta Potential (mV)
PSL-1DOPE:CHEMS:DSPE-PEG2000 (50:45:5)206.4 ± 2.260.422 ± 0.012-24.6 ± 1.72
PSL-2DOPE:CHEMS:DSPE-PEG2000 (55:40:5)191.2 ± 1.670.386 ± 0.009-22.5 ± 0.38
PSL-3DOPE:CHEMS:DSPE-PEG2000 (60:35:5)171.9 ± 2.260.371 ± 0.011-20.2 ± 2.69
PSL-4DOPE:CHEMS:DSPE-PEG2000 (65:30:5)153.2 ± 3.080.261 ± 0.007-17.8 ± 1.26

Data adapted from a study on cisplatin-loaded pH-responsive liposomes using DOPE and CHEMS.

Table 2: Encapsulation Efficiency of Doxorubicin in pH-Sensitive Liposomes

Formulation IDDrug-to-Lipid Ratio (w/w)Encapsulation Efficiency (%)
Dox-Lipo-11:10>90
Dox-Lipo-21:2098

Data adapted from studies on doxorubicin-loaded liposomes.

Table 3: pH-Dependent In Vitro Release of Calcein from DOPE:CHEMS Liposomes

Time (hours)Cumulative Release at pH 7.4 (%)Cumulative Release at pH 5.5 (%)
1< 5~60
2< 5~75
4< 10~85
6< 10>90

Data adapted from studies on pH-dependent calcein release.

Experimental Protocols

Protocol 1: Preparation of DGS-Containing Liposomes by Thin-Film Hydration

This protocol describes the preparation of unilamellar DGS-containing liposomes using the well-established thin-film hydration method followed by extrusion.

Materials:

  • This compound (DGS)

  • 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE)

  • Cholesterol

  • 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000] (DSPE-PEG2000)

  • Chloroform

  • Hydration buffer (e.g., HEPES-buffered saline (HBS), pH 7.4)

  • Drug to be encapsulated (e.g., Doxorubicin, Calcein)

  • Rotary evaporator

  • Extruder with polycarbonate membranes (e.g., 100 nm pore size)

  • Water bath sonicator

Procedure:

  • Lipid Film Formation:

    • Dissolve DGS, DOPE, cholesterol, and DSPE-PEG2000 in chloroform in a round-bottom flask at the desired molar ratio (e.g., DOPE:DGS:Cholesterol:DSPE-PEG2000 at 55:20:20:5).

    • Attach the flask to a rotary evaporator and evaporate the chloroform under reduced pressure at a temperature above the lipid transition temperature (e.g., 40-50°C).

    • Continue rotation until a thin, uniform lipid film is formed on the inner surface of the flask.

    • Dry the lipid film under a stream of nitrogen gas for at least 30 minutes to remove any residual solvent, followed by further drying under vacuum for at least 2 hours.

  • Hydration:

    • Hydrate the dry lipid film with the hydration buffer (pre-warmed to the same temperature as the lipid film) containing the hydrophilic drug to be encapsulated.

    • Vortex the flask for 10-15 minutes to form multilamellar vesicles (MLVs). The solution should appear milky.

  • Size Reduction (Extrusion):

    • To obtain unilamellar vesicles with a uniform size distribution, the MLV suspension is subjected to extrusion.

    • Assemble the extruder with the desired polycarbonate membrane (e.g., 100 nm).

Application Notes and Protocols: 1,2-Dioleoyl-sn-glycero-3-succinate for Drug and Gene Delivery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2-Dioleoyl-sn-glycero-3-succinate (DGS) is an anionic, pH-sensitive lipid that has emerged as a critical component in the development of advanced drug and gene delivery systems. Its unique molecular structure, featuring two oleoyl fatty acid chains and a succinate headgroup, imparts a net negative charge at physiological pH (7.4) and facilitates the formation of stable lipid bilayers. The key feature of DGS lies in the protonation of its succinyl headgroup in acidic environments, such as those found in tumor microenvironments (pH ~6.5) or within cellular endosomes (pH ~5.0-6.0). This pH-triggered protonation neutralizes the negative charge, leading to the destabilization of the liposomal membrane and the subsequent release of encapsulated therapeutic cargo. This targeted release mechanism enhances the therapeutic efficacy of drugs and genes while minimizing off-target effects and systemic toxicity.

These application notes provide a comprehensive overview of the use of DGS in drug and gene delivery, including detailed experimental protocols and quantitative data to guide researchers in the formulation and evaluation of DGS-based delivery vehicles.

Data Presentation: Physicochemical Properties of Succinate-Containing Liposomes

The following tables summarize the typical physicochemical characteristics of liposomes formulated with succinate-modified lipids, analogous to DGS, for the delivery of doxorubicin (a model chemotherapeutic drug) and small interfering RNA (siRNA).

Table 1: Physicochemical Characterization of Doxorubicin-Loaded Succinate Liposomes

FormulationMolar Ratio (Lipid Composition)Particle Size (nm)Polydispersity Index (PDI)Zeta Potential (mV)Encapsulation Efficiency (%)Reference
pHSL-TS-DOXDOPE:TS:DSPE-PEG2000 (55:40:5)164 ± 220.23 ± 0.06-2.7 ± 0.897.2 ± 9.0[1]
DFT-LipNot Specified~119< 0.2Negative> 90[2]

DOPE: 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine; TS: α-tocopheryl succinate; DSPE-PEG2000: 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000]; DFT-Lip: Doxorubicin, FIPI, and α-TOS co-loaded liposomes.

Table 2: Physicochemical Characterization of siRNA-Loaded Cationic Liposomes (for comparison)

FormulationMolar Ratio (Cationic Lipid:Helper Lipid)N/P RatioParticle Size (nm)Polydispersity Index (PDI)Zeta Potential (mV)siRNA Encapsulation Efficiency (%)Reference
D2CH LipoplexesDOTAP:DOPE:HSPC:Chol (1:1:3.3:2.6)Not Specified147.5 ± 2.89< 0.2+12.26 ± 0.5498.2[3]
T14diLys:DOPET14diLys:DOPE (1:2)5~150< 0.2Not SpecifiedHigh[4]

DOTAP: 1,2-dioleoyl-3-trimethylammonium-propane; HSPC: Hydrogenated soy phosphatidylcholine; Chol: Cholesterol; T14diLys: 2-Tetradecylhexadecanoic acid-(2-bis{[2-(2,6-diamino-1-oxohexyl)amino]ethyl}aminoethyl)-amide; N/P Ratio: Molar ratio of nitrogen in cationic lipid to phosphate in siRNA.

Experimental Protocols

Protocol 1: Preparation of DGS-Succinate Containing Liposomes by Thin-Film Hydration

This protocol describes the preparation of unilamellar liposomes composed of DGS-succinate, DOPE, and cholesterol using the thin-film hydration method followed by extrusion.

Materials:

  • This compound (DGS)

  • 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE)

  • Cholesterol (Chol)

  • Chloroform

  • Phosphate-buffered saline (PBS), pH 7.4

  • Drug (e.g., Doxorubicin) or siRNA solution

  • Round-bottom flask

  • Rotary evaporator

  • Water bath

  • Extruder with polycarbonate membranes (e.g., 100 nm pore size)

  • Argon or Nitrogen gas

Procedure:

  • Lipid Film Formation:

    • Dissolve DGS, DOPE, and cholesterol in chloroform in a round-bottom flask at a desired molar ratio (e.g., DGS:DOPE:Cholesterol at 2:2:1).

    • Remove the chloroform using a rotary evaporator under vacuum at a temperature above the lipid phase transition temperature (e.g., 37-40 °C) to form a thin, uniform lipid film on the inner surface of the flask.

    • Dry the lipid film under a stream of argon or nitrogen gas for at least 1 hour to remove any residual solvent.

  • Hydration:

    • Hydrate the lipid film with a pre-warmed (37-40 °C) aqueous solution (e.g., PBS pH 7.4) containing the drug or siRNA. The volume of the aqueous solution should be chosen to achieve the desired final lipid concentration.

    • Agitate the flask by gentle rotation in the water bath for 1-2 hours to allow for the formation of multilamellar vesicles (MLVs).

  • Extrusion (Sizing):

    • Equilibrate the extruder to the same temperature as the hydration step.

    • Load the MLV suspension into a gas-tight syringe and pass it through the extruder fitted with a polycarbonate membrane of the desired pore size (e.g., 100 nm).

    • Repeat the extrusion process for an odd number of passes (e.g., 11-21 times) to ensure a uniform population of unilamellar vesicles.

  • Purification (Optional):

    • To remove unencapsulated drug or siRNA, the liposome suspension can be purified by size exclusion chromatography or dialysis against PBS.

Protocol 2: In Vitro pH-Responsive Drug Release Assay

This protocol evaluates the pH-triggered release of a drug (e.g., doxorubicin) from DGS-succinate liposomes.

Materials:

  • Drug-loaded DGS-succinate liposomes

  • Dialysis tubing (with appropriate molecular weight cut-off)

  • Phosphate-buffered saline (PBS) at pH 7.4 and an acidic pH (e.g., 5.5)

  • Shaking incubator or water bath

  • Spectrofluorometer or UV-Vis spectrophotometer

Procedure:

  • Place a known volume (e.g., 1 mL) of the drug-loaded liposome suspension into a dialysis bag.

  • Immerse the sealed dialysis bag into a larger volume (e.g., 100 mL) of release buffer (PBS at pH 7.4 or pH 5.5) in a beaker.

  • Incubate the beaker in a shaking incubator at 37 °C.

  • At predetermined time points (e.g., 0, 1, 2, 4, 8, 12, 24 hours), withdraw a small aliquot (e.g., 1 mL) of the release buffer and replace it with an equal volume of fresh buffer to maintain sink conditions.

  • Quantify the concentration of the released drug in the collected aliquots using a suitable analytical method (e.g., fluorescence spectroscopy for doxorubicin).

  • Calculate the cumulative percentage of drug release at each time point using the following formula: Cumulative Release (%) = (Concentration at time t / Initial total drug concentration) * 100

Protocol 3: Quantification of siRNA Encapsulation Efficiency using RiboGreen Assay

This protocol determines the percentage of siRNA successfully encapsulated within the DGS-succinate liposomes.

Materials:

  • siRNA-loaded DGS-succinate liposomes

  • Quant-iT™ RiboGreen® RNA reagent

  • TE buffer (10 mM Tris-HCl, 1 mM EDTA, pH 7.5)

  • Triton X-100 or a suitable alternative surfactant

  • Fluorometer or microplate reader

  • siRNA standards of known concentrations

Procedure:

  • Standard Curve Preparation: Prepare a series of siRNA standards of known concentrations in TE buffer.

  • Sample Preparation:

    • Total siRNA: Dilute an aliquot of the siRNA-loaded liposome suspension in TE buffer containing 1% (v/v) Triton X-100 to lyse the liposomes and release the encapsulated siRNA.

    • Free siRNA: Dilute another aliquot of the intact siRNA-loaded liposome suspension in TE buffer without the surfactant.

  • RiboGreen Assay:

    • Add the RiboGreen reagent (diluted according to the manufacturer's instructions) to the prepared standards and samples.

    • Incubate for 5 minutes at room temperature, protected from light.

    • Measure the fluorescence intensity using a fluorometer at the appropriate excitation and emission wavelengths (e.g., ~480 nm and ~520 nm).

  • Calculation:

    • Determine the concentration of total siRNA and free siRNA in the samples by interpolating their fluorescence values on the standard curve.

    • Calculate the encapsulation efficiency (EE) using the following formula: EE (%) = [(Total siRNA - Free siRNA) / Total siRNA] * 100

Protocol 4: In Vitro Cellular Uptake and Gene Silencing Assessment

This protocol outlines the steps to evaluate the cellular uptake of DGS-succinate liposomes and the subsequent gene silencing efficiency of encapsulated siRNA.

Materials:

  • Target cell line (e.g., a cancer cell line overexpressing a target protein)

  • Fluorescently labeled siRNA-loaded DGS-succinate liposomes (for uptake)

  • siRNA-loaded DGS-succinate liposomes (for gene silencing)

  • Complete cell culture medium

  • Flow cytometer

  • qRT-PCR reagents and instrument

  • Western blotting reagents and equipment

Procedure:

  • Cellular Uptake (Flow Cytometry):

    • Seed the target cells in a multi-well plate and allow them to adhere overnight.

    • Treat the cells with fluorescently labeled siRNA-loaded liposomes at various concentrations for a defined period (e.g., 4 hours).

    • Wash the cells with PBS to remove non-internalized liposomes.

    • Detach the cells and resuspend them in FACS buffer.

    • Analyze the cellular fluorescence intensity using a flow cytometer to quantify liposome uptake.

  • Gene Silencing (qRT-PCR and Western Blot):

    • Treat the cells with siRNA-loaded liposomes as described above.

    • Incubate the cells for a period sufficient to observe gene silencing (e.g., 24-48 hours).

    • qRT-PCR: Isolate total RNA from the cells, reverse transcribe it to cDNA, and perform quantitative real-time PCR to measure the mRNA levels of the target gene. Normalize the results to a housekeeping gene.

    • Western Blot: Lyse the cells and perform western blotting to analyze the protein expression levels of the target gene. Use an antibody specific to the target protein and a loading control (e.g., β-actin).

    • Quantify the percentage of gene knockdown by comparing the mRNA or protein levels in treated cells to those in untreated or control-siRNA treated cells.

Mandatory Visualizations

Liposome_Formation_Workflow cluster_0 Lipid Film Preparation cluster_1 Hydration & Sizing cluster_2 Purification lipids DGS, DOPE, Cholesterol in Chloroform film Thin Lipid Film lipids->film Rotary Evaporation aqueous Aqueous Drug/siRNA Solution mlv Multilamellar Vesicles (MLVs) aqueous->mlv Hydration luv Unilamellar Vesicles (LUVs) mlv->luv Extrusion purified Purified Liposomes luv->purified Dialysis / SEC

Caption: Workflow for DGS-Succinate Liposome Formulation.

Endosomal_Escape_Pathway cluster_cell Target Cell cluster_endosome Endosome (Acidic pH) cluster_cytoplasm Cytoplasm liposome_endo DGS Liposome destabilized Destabilized Membrane liposome_endo->destabilized Protonation of DGS cargo Drug/siRNA Release destabilized->cargo Endosomal Escape liposome_ext DGS Liposome (Extracellular, pH 7.4) liposome_ext->liposome_endo Endocytosis

Caption: pH-Mediated Endosomal Escape of DGS Liposomes.

Gene_Silencing_Workflow start Treat Cells with siRNA-Liposomes uptake Cellular Uptake (Flow Cytometry) start->uptake incubation Incubate (24-48h) start->incubation rna_extraction RNA Extraction incubation->rna_extraction protein_lysis Protein Lysis incubation->protein_lysis qpcr qRT-PCR (mRNA Quantification) rna_extraction->qpcr western Western Blot (Protein Quantification) protein_lysis->western result Gene Silencing (%) qpcr->result western->result

References

Application Notes and Protocols for 1,2-Dioleoyl-sn-glycero-3-succinate (DGS) Conjugation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the conjugation of 1,2-dioleoyl-sn-glycero-3-succinate (DGS), a pH-responsive anionic lipid, to proteins and peptides. This process is crucial for the development of targeted drug delivery systems, particularly liposomal formulations designed for enhanced cellular uptake and site-specific drug release.

Introduction

This compound (DGS) is a versatile diacyl-glycerolipid featuring a succinate headgroup. This succinate moiety provides a terminal carboxylic acid, which can be activated for covalent coupling to primary amines on biomolecules such as proteins and peptides. The resulting DGS-conjugates are valuable for several applications in drug delivery and research:

  • Targeted Liposome Formulation: DGS-conjugated targeting ligands (e.g., antibodies, peptides) can be incorporated into liposomes to direct them to specific cells or tissues.

  • pH-Responsive Drug Delivery: The succinate headgroup of DGS imparts pH-sensitivity to liposomal formulations. In acidic environments, such as those found in tumor microenvironments or endosomes, the protonation of the carboxyl group can lead to liposomal destabilization and triggered release of encapsulated therapeutics.[1]

  • Enhanced Cellular Uptake: Conjugation of cell-penetrating peptides or other ligands to DGS can facilitate the internalization of liposomes.

This document outlines the chemical activation of DGS and subsequent conjugation to amine-containing molecules, along with methods for purification and characterization.

Experimental Protocols

Protocol 1: Activation of DGS with EDC and Sulfo-NHS

This protocol describes the activation of the carboxylic acid on DGS to a more reactive sulfo-N-hydroxysuccinimide (sulfo-NHS) ester. This two-step process minimizes side reactions and is highly efficient for creating a stable, amine-reactive lipid.

Materials:

  • This compound (DGS)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-Hydroxysulfosuccinimide (Sulfo-NHS)

  • Anhydrous Dimethylformamide (DMF) or Dichloromethane (DCM)

  • Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 6.0

  • Argon or Nitrogen gas

  • Magnetic stirrer and stir bar

  • Reaction vial

Procedure:

  • Preparation: Dissolve DGS in anhydrous DMF or DCM to a final concentration of 10-20 mg/mL in a clean, dry reaction vial under an inert atmosphere (argon or nitrogen).

  • Reagent Addition: In a separate tube, dissolve EDC and Sulfo-NHS in Activation Buffer. For optimal activation, a molar excess of EDC and Sulfo-NHS to DGS is recommended. A starting point is a molar ratio of 1:1.5:1.2 (DGS:Sulfo-NHS:EDC).

  • Activation Reaction: Add the EDC/Sulfo-NHS solution to the DGS solution with continuous stirring.

  • Incubation: Allow the reaction to proceed at room temperature for 1-4 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Purification of Activated DGS (DGS-NHS): The resulting DGS-NHS ester can be purified from excess reagents and byproducts using silica gel column chromatography. The activated lipid should be used immediately for the conjugation reaction.

Table 1: Recommended Molar Ratios for DGS Activation

ComponentMolar Ratio (to DGS)Purpose
DGS1The lipid to be activated.
EDC1.2 - 2.0Activates the carboxyl group of DGS to form a reactive O-acylisourea intermediate.
Sulfo-NHS1.5 - 2.5Reacts with the O-acylisourea intermediate to form a more stable, amine-reactive sulfo-NHS ester.
Protocol 2: Conjugation of Activated DGS to a Protein

This protocol details the conjugation of the purified DGS-NHS ester to primary amines (e.g., lysine residues) on a protein.

Materials:

  • Purified DGS-NHS ester

  • Protein of interest (e.g., antibody, enzyme) in a suitable buffer

  • Conjugation Buffer: 0.1 M sodium bicarbonate or phosphate-buffered saline (PBS), pH 8.0-8.5

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M glycine

  • Purification column (e.g., size-exclusion chromatography, affinity chromatography)

Procedure:

  • Protein Preparation: Ensure the protein solution is free of amine-containing buffers (like Tris) and stabilizers (like BSA). If necessary, perform a buffer exchange into the Conjugation Buffer. The protein concentration should typically be in the range of 2-10 mg/mL.

  • Conjugation Reaction: Add the DGS-NHS ester (dissolved in a minimal amount of an organic solvent like DMSO or DMF if necessary) to the protein solution. The molar ratio of DGS-NHS to protein will determine the degree of labeling and should be optimized for each specific protein. A starting point is a 5- to 20-fold molar excess of DGS-NHS to the protein.

  • Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C with gentle stirring.

  • Quenching: Stop the reaction by adding the Quenching Buffer to a final concentration of 50-100 mM. Incubate for 15-30 minutes at room temperature.

  • Purification: Remove unreacted DGS-NHS and byproducts by size-exclusion chromatography or another appropriate purification method based on the properties of the protein.

  • Characterization: Characterize the DGS-protein conjugate to determine the degree of labeling and confirm the integrity of the protein.

Protocol 3: Conjugation of Activated DGS to a Peptide

This protocol outlines the conjugation of DGS-NHS to the N-terminus or a lysine side chain of a peptide.

Materials:

  • Purified DGS-NHS ester

  • Peptide with a primary amine

  • Conjugation Buffer: 0.1 M sodium bicarbonate or borate buffer, pH 8.5

  • Purification system (e.g., Reverse-Phase High-Performance Liquid Chromatography - RP-HPLC)

Procedure:

  • Peptide Preparation: Dissolve the peptide in the Conjugation Buffer at a concentration of 1-5 mg/mL.

  • Conjugation Reaction: Add the DGS-NHS ester to the peptide solution. A 1.5- to 5-fold molar excess of DGS-NHS to the peptide is a good starting point.

  • Incubation: React for 2-4 hours at room temperature.

  • Purification: Purify the DGS-peptide conjugate using RP-HPLC.[2]

  • Characterization: Confirm the identity and purity of the conjugate by mass spectrometry (e.g., MALDI-TOF or ESI-MS).

Data Presentation

The following tables provide representative data for DGS conjugation and its application in liposomal drug delivery. Note that these values are illustrative and optimal conditions should be determined experimentally for each specific system.

Table 2: Representative Doxorubicin Loading and Release in DGS-Containing Liposomes

Liposome FormulationDoxorubicin Encapsulation Efficiency (%)Drug Release at pH 7.4 (24h, %)Drug Release at pH 5.5 (24h, %)
DGS/DSPC/Cholesterol (20:50:30 mol%)~95%< 10%> 80%
DSPC/Cholesterol (70:30 mol%) (Control)~98%< 5%< 15%

Data compiled from principles of pH-sensitive liposomes.[3]

Table 3: Cellular Uptake of Folate-Targeted DGS Liposomes

Liposome FormulationCell Line (Folate Receptor Status)Cellular Uptake (Arbitrary Units)
Folate-DGS/DSPC/Cholesterol (1:20:49:30 mol%)HeLa (Positive)8500
Folate-DGS/DSPC/Cholesterol (1:20:49:30 mol%)A549 (Negative)1200
DGS/DSPC/Cholesterol (20:50:30 mol%) (Non-targeted)HeLa (Positive)2500

Data extrapolated from studies on folate-targeted liposomes.[1][4][5][6][7]

Mandatory Visualizations

experimental_workflow cluster_activation Step 1: DGS Activation cluster_conjugation Step 2: Conjugation cluster_purification Step 3: Purification & Characterization DGS This compound (DGS) Activated_DGS DGS-NHS Ester DGS->Activated_DGS Activation EDC_NHS EDC / Sulfo-NHS EDC_NHS->Activated_DGS DGS_Conjugate DGS-Protein/Peptide Conjugate Activated_DGS->DGS_Conjugate Conjugation Protein_Peptide Protein or Peptide (with Primary Amine) Protein_Peptide->DGS_Conjugate Purification Purification (e.g., HPLC, SEC) DGS_Conjugate->Purification Characterization Characterization (e.g., MS, Spectroscopy) Purification->Characterization

Caption: Workflow for the activation and conjugation of DGS.

signaling_pathway cluster_liposome Targeted DGS Liposome cluster_cell Cancer Cell Liposome DGS-Folate Liposome (encapsulated drug) Folate_Receptor Folate Receptor Liposome->Folate_Receptor Binding Endosome Endosome (pH ~5.5) Folate_Receptor->Endosome Receptor-mediated endocytosis Drug_Release Drug Release Endosome->Drug_Release pH-triggered destabilization Nucleus Nucleus Drug_Release->Nucleus Drug action Apoptosis Apoptosis Nucleus->Apoptosis Cell Death

Caption: Targeted delivery and intracellular drug release.

logical_relationship DGS This compound Carboxyl_Group Terminal Carboxyl Group DGS->Carboxyl_Group pH_Sensitivity pH-Responsive Drug Release DGS->pH_Sensitivity Activation EDC/NHS Chemistry Carboxyl_Group->Activation NHS_Ester Amine-Reactive NHS Ester Activation->NHS_Ester Conjugation Conjugation to Biomolecule NHS_Ester->Conjugation Targeted_Liposome Targeted Liposome Formulation Conjugation->Targeted_Liposome

Caption: Key properties and applications of DGS.

References

Application Notes and Protocols for 1,2-dioleoyl-sn-glycero-3-succinate in Membrane Protein Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2-dioleoyl-sn-glycero-3-succinate (DOGS) is an anionic, pH-sensitive phospholipid valuable in the study of membrane proteins.[1] Its succinate headgroup imparts a net negative charge, enabling the creation of liposomes that can mimic the electrostatic properties of biological membranes and facilitate the study of lipid-protein interactions.[1] A key derivative, 1,2-dioleoyl-sn-glycero-3-[(N-(5-amino-1-carboxypentyl)iminodiacetic acid)succinyl] (nickel salt), commonly known as DGS-NTA(Ni), integrates a nickel-nitrilotriacetic acid complex. This modification allows for the direct and oriented immobilization of histidine-tagged (His-tagged) membrane proteins onto liposome surfaces, providing a powerful tool for purification, reconstitution, and functional analysis.[2]

These application notes provide an overview of the uses of DOGS and DGS-NTA(Ni) in membrane protein research, alongside detailed protocols for their application in protein purification, reconstitution, and functional assays.

Application Notes

Reconstitution of Membrane Proteins into Liposomes

DOGS is an excellent component for creating proteoliposomes to study membrane protein function in a controlled lipid environment. The anionic nature of DOGS can be crucial for maintaining the native conformation and activity of proteins that reside in negatively charged membrane regions.[3] By mixing DOGS with zwitterionic lipids like 1,2-dioleoyl-sn-glycero-3-phosphocholine (DOPC), researchers can systematically vary the surface charge of the liposome to investigate its effect on protein function. This is particularly relevant for studying ion channels and G protein-coupled receptors (GPCRs), whose activities are often modulated by the lipid environment.[3][4]

One-Step Purification and Reconstitution of His-Tagged Proteins

The use of DGS-NTA(Ni) streamlines the process of membrane protein studies by combining purification and reconstitution into a single step. His-tagged proteins, once solubilized from expression systems, can be directly captured by liposomes containing DGS-NTA(Ni). This method offers several advantages over traditional column chromatography:

  • Oriented Immobilization: The protein is tethered to the liposome surface via its His-tag, resulting in a uniform orientation, which is critical for many functional assays.[2]

  • Reduced Detergent Exposure: It minimizes the time the purified protein spends in a detergent-solubilized state, which can be detrimental to its stability and function.

  • In-situ Functional Analysis: Functional studies can be performed directly on the proteoliposomes without further manipulation.

This technique has been successfully used to study protein-protein interactions, such as the recruitment of the soluble protein Drp1 to the membrane-anchored Mitochondrial Fission Factor (Mff).[2]

Functional Assays in a Membrane Environment

Proteoliposomes formulated with DOGS or DGS-NTA(Ni) provide a versatile platform for a variety of functional assays:

  • Enzyme Activity Assays: The activity of membrane-bound enzymes can be measured by adding substrates to the proteoliposome suspension and monitoring product formation. For example, the GTPase activity of Drp1 was shown to be stimulated by its recruitment to Mff-decorated liposomes.[2]

  • Ion Channel Recordings: The function of reconstituted ion channels can be assessed using techniques like patch-clamping on giant unilamellar vesicles (GUVs) or fluorescence-based ion flux assays.[5][6]

  • Ligand Binding Assays: Receptor-ligand interactions for GPCRs reconstituted in DOGS-containing liposomes can be quantified to determine binding affinities and kinetics.

  • Protein-Protein Interaction Studies: DGS-NTA(Ni) liposomes can be used as a scaffold to immobilize a His-tagged "bait" protein to study its interaction with a soluble "prey" protein.[2]

Quantitative Data Summary

The following tables summarize typical quantitative parameters used in experiments involving DOGS and DGS-NTA(Ni).

Table 1: Lipid Compositions for DGS-NTA(Ni) Proteoliposomes
Membrane Protein/System Lipid Composition (molar ratio)
His-tagged MffΔTM (for Drp1 recruitment)40% DOPC / 35% DOPE / 15% Cardiolipin / 10% DGS-NTA(Ni²⁺)[2]
His-tagged Green Fluorescent Protein (GFP)95% Egg PC / 5% DGS-NTA(Ni²⁺)[5]
General His-tagged protein binding kinetics study80% DOPC / 20% DGS-NTA(Ni²⁺)
Table 2: Protein Concentrations and Ratios for Functional Assays
Parameter Value
MffΔTM concentration for Drp1 binding5 µM[2]
Drp1 concentration for GTPase assay2 µM[2]
Protein concentration range for binding kinetics50 nM to 4 µM
Molar ratio of DGS-NTA(Ni²⁺) to His-tagged rgp12010:1[5]
Table 3: Buffer Compositions for Purification and Reconstitution
Buffer Type Composition
Liposome Resuspension Buffer (Buffer A)25 mM HEPES, 150 mM KCl, pH 7.5[2]
His-tag Purification Washing Buffer20 mM Tris-HCl pH 8.0, 300 mM NaCl, 0.04% DDM, 5 mM histidine, 10% glycerol
His-tag Purification Elution Buffer20 mM Tris-HCl pH 8.0, 300 mM NaCl, 0.04% DDM, 200 mM histidine, 10% glycerol
GTPase Assay BufferBuffer A + 10 mM β-mercaptoethanol (BME)[2]

Experimental Protocols

Protocol 1: Purification of a His-Tagged Membrane Protein via Ni-NTA Affinity Chromatography

This protocol describes a standard method for purifying a His-tagged membrane protein from detergent-solubilized cell membranes.

  • Membrane Solubilization:

    • Resuspend cell membranes expressing the His-tagged protein of interest in a lysis buffer (e.g., 20 mM Tris-HCl, pH 8.0, 300 mM NaCl, 10% glycerol).

    • Add a suitable detergent (e.g., 1% DDM) and incubate for 2 hours at 4°C with gentle agitation.

    • Pellet insoluble material by ultracentrifugation at 100,000 x g for 50 minutes at 4°C. The supernatant contains the solubilized membrane proteins.

  • Binding to Ni-NTA Resin:

    • Equilibrate Ni-NTA resin with washing buffer (see Table 3).

    • Incubate the solubilized protein supernatant with the equilibrated Ni-NTA resin for 2 hours at 4°C.

  • Washing:

    • Load the resin-protein slurry onto a gravity-flow column.

    • Wash the column extensively with at least 20 column volumes of washing buffer to remove non-specifically bound proteins.

  • Elution:

    • Elute the His-tagged protein with elution buffer containing a high concentration of imidazole (e.g., 200 mM).

    • Collect fractions and analyze by SDS-PAGE to identify those containing the purified protein.

Protocol 2: Preparation of DGS-NTA(Ni²⁺) Liposomes

This protocol details the preparation of unilamellar liposomes containing DGS-NTA(Ni²⁺).

  • Lipid Film Preparation:

    • In a glass tube, combine the desired lipids (e.g., DOPC and DGS-NTA(Ni²⁺) from chloroform stocks) at the desired molar ratio (see Table 1).

    • Dry the lipid mixture to a thin film under a stream of nitrogen gas, followed by further drying under vacuum for at least 1 hour to remove residual solvent.

  • Hydration and Freeze-Thaw:

    • Hydrate the lipid film with Buffer A (see Table 3) to a final lipid concentration of 1-2 mM.[2]

    • Incubate at 37°C for 30 minutes with occasional vortexing to fully resuspend the lipid film.[2]

    • Subject the liposome suspension to at least four cycles of freezing in liquid nitrogen and thawing in a 37°C water bath to promote the formation of unilamellar vesicles.[2]

  • Extrusion:

    • To obtain a homogenous population of liposomes with a defined size, extrude the suspension 21 times through a polycarbonate filter with the desired pore size (e.g., 100 nm) using a mini-extruder.[2] The resulting liposome solution should be translucent.

Protocol 3: On-Vesicle Immobilization and Functional Analysis of a His-Tagged Protein

This protocol provides a method for capturing a purified His-tagged protein onto DGS-NTA(Ni²⁺) liposomes for a subsequent protein-protein interaction and enzyme activity assay, based on the Mff/Drp1 system.[2]

  • Protein Immobilization:

    • Mix the purified His-tagged protein (e.g., MffΔTM at a final concentration of 5 µM) with the prepared DGS-NTA(Ni²⁺) liposomes (e.g., 50 µM final lipid concentration).

    • Incubate for at least 15 minutes at room temperature to allow for the binding of the His-tag to the Ni²⁺-NTA groups on the liposome surface.[2]

  • Protein-Protein Interaction:

    • To the proteoliposome solution, add the interacting partner protein (e.g., Drp1 at a final concentration of 2 µM).

    • Incubate for 1 hour at room temperature to allow for complex formation.[2]

  • Functional Assay (GTPase Activity):

    • Transfer the reaction mixture to a thermocycler set to 37°C.

    • Initiate the enzymatic reaction by adding GTP and MgCl₂ (to final concentrations of 1 mM and 2 mM, respectively).[2]

    • At various time points (e.g., 5, 10, 20, 40, 60 minutes), take aliquots of the reaction and stop the reaction by adding EDTA to a final concentration of 0.5 M.[2]

    • Quantify the amount of inorganic phosphate released (a product of GTP hydrolysis) using a suitable method, such as a malachite green-based colorimetric assay.

    • Prepare a standard curve with known concentrations of phosphate to determine the GTPase activity.[2]

Visualizations

experimental_workflow_dags_nta_ni cluster_purification Step 1: His-Tagged Protein Purification cluster_liposome Step 2: DGS-NTA(Ni) Liposome Preparation cluster_reconstitution Step 3: On-Vesicle Reconstitution & Assay p1 Solubilize Membranes (e.g., 1% DDM) p2 Bind to Ni-NTA Resin p1->p2 p3 Wash Resin (Low Imidazole) p2->p3 p4 Elute Protein (High Imidazole) p3->p4 r1 Mix Purified Protein and Liposomes p4->r1 Purified His-Protein l1 Prepare Lipid Film (DOPC + DGS-NTA(Ni)) l2 Hydrate and Freeze-Thaw l1->l2 l3 Extrude for Uniform Size l2->l3 l3->r1 DGS-NTA(Ni) Liposomes r2 Add Interacting Partner (e.g., Drp1) r1->r2 r3 Initiate Reaction (e.g., add GTP) r2->r3 r4 Measure Activity (e.g., Phosphate Release) r3->r4

Caption: Workflow for purification, reconstitution, and functional analysis of a His-tagged membrane protein.

signaling_pathway_reconstitution cluster_reconstitution In Vitro Reconstitution System cluster_signaling Signaling Cascade liposome Proteoliposome (GPCR in DOGS/DOPC bilayer) g_protein G-Protein (e.g., Gs) liposome->g_protein 2. G-Protein Coupling ligand Agonist Ligand ligand->liposome 1. Binding & Activation effector Effector Enzyme (e.g., Adenylyl Cyclase) g_protein->effector 3. Effector Activation second_messenger Second Messenger (e.g., cAMP) effector->second_messenger 4. Production

Caption: Reconstitution of a GPCR signaling pathway using DOGS-containing liposomes.

References

Applications of 1,2-Dioleoyl-sn-glycero-3-succinate in Nanomedicine: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2-Dioleoyl-sn-glycero-3-succinate (DOGS) is an anionic, pH-sensitive phospholipid that has garnered significant interest in the field of nanomedicine. Its unique structure, featuring two unsaturated oleoyl chains and a succinate headgroup, imparts desirable properties for the formulation of advanced drug delivery systems.[] At physiological pH (around 7.4), the succinate group is deprotonated and negatively charged, contributing to the stability of liposomal and nanoparticle formulations. However, in the acidic microenvironment of tumors or within cellular endosomes (pH 5.0-6.5), the succinate headgroup becomes protonated. This charge neutralization reduces the hydrophilicity of the headgroup, leading to destabilization of the lipid bilayer and subsequent release of the encapsulated therapeutic payload. This pH-triggered release mechanism makes DOGS a valuable component for targeted drug delivery to pathological tissues and for facilitating endosomal escape of therapeutic agents into the cytoplasm.

Key Applications in Nanomedicine

The principal application of DOGS in nanomedicine is as a component of pH-sensitive liposomes and lipid nanoparticles (LNPs). These nanocarriers are designed to remain stable in the bloodstream and selectively release their cargo in acidic environments.

  • Oncology: DOGS-containing liposomes are utilized to deliver chemotherapeutic agents, such as doxorubicin, to solid tumors. The acidic tumor microenvironment triggers drug release, increasing the local concentration of the therapeutic and minimizing systemic toxicity.

  • Gene Delivery: In combination with cationic lipids, DOGS can be used to formulate LNPs for the delivery of nucleic acids like siRNA and mRNA.[] The pH-sensitivity of DOGS facilitates the release of the genetic material from the endosome into the cytoplasm, a critical step for therapeutic efficacy.

  • Protein and Peptide Delivery: DOGS-based formulations can encapsulate and protect therapeutic proteins and peptides from degradation in the bloodstream, releasing them within target cells.

Data Presentation

The following tables summarize representative quantitative data for DOGS-containing and other pH-sensitive liposomal formulations.

Table 1: Representative Formulation Compositions for pH-Sensitive Liposomes

ComponentMolar Ratio (%)Purpose
Phosphatidylethanolamine (e.g., DOPE)60-80Fusogenic helper lipid; promotes membrane destabilization at low pH.
This compound (DOGS)20-40pH-sensitive component; triggers release in acidic environments.
Cholesterol0-40Enhances bilayer stability and reduces leakage at neutral pH.
PEGylated Lipid (e.g., DSPE-PEG2000)1-5Provides a hydrophilic corona to increase circulation time ("stealth" effect).

Table 2: Representative pH-Dependent Drug Release Profile (Doxorubicin-Loaded Liposomes)

pH% Drug Release after 1h% Drug Release after 6h% Drug Release after 24h
7.4< 5%< 10%< 20%
6.5~ 20%~ 45%~ 65%
5.5~ 50%~ 75%> 80%

Data are representative and may vary based on the specific formulation and experimental conditions.

Table 3: Physicochemical Characteristics of a Typical DOGS-Based Liposome Formulation

ParameterValue
Mean Diameter (nm)100 - 150
Polydispersity Index (PDI)< 0.2
Zeta Potential at pH 7.4 (mV)-20 to -40
Zeta Potential at pH 5.5 (mV)Near-neutral
Encapsulation Efficiency (for Doxorubicin)> 90%

Experimental Protocols

Protocol 1: Formulation of DOGS-Containing pH-Sensitive Liposomes by Thin-Film Hydration and Extrusion

This protocol describes the preparation of small unilamellar vesicles (SUVs) encapsulating a hydrophilic drug.

Materials:

  • 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE)

  • This compound (DOGS)

  • Cholesterol

  • DSPE-PEG2000

  • Chloroform

  • Hydrophilic drug (e.g., Doxorubicin)

  • Hydration buffer (e.g., 10 mM HEPES, 150 mM NaCl, pH 7.4)

  • Round-bottom flask

  • Rotary evaporator

  • Water bath sonicator

  • Mini-extruder

  • Polycarbonate membranes (100 nm pore size)

  • Glass syringes

Procedure:

  • Lipid Film Preparation:

    • Dissolve DOPE, DOGS, Cholesterol, and DSPE-PEG2000 in chloroform in a round-bottom flask at the desired molar ratio.

    • Attach the flask to a rotary evaporator.

    • Evaporate the chloroform under reduced pressure at a temperature above the lipid phase transition temperature (e.g., 40°C) to form a thin, uniform lipid film on the inner surface of the flask.

    • Dry the lipid film under high vacuum for at least 2 hours to remove any residual solvent.

  • Hydration:

    • Prepare a solution of the hydrophilic drug in the hydration buffer.

    • Add the drug solution to the flask containing the dry lipid film.

    • Hydrate the lipid film by gentle rotation at a temperature above the lipid phase transition temperature for 1-2 hours. This will result in the formation of multilamellar vesicles (MLVs).

  • Extrusion:

    • Assemble the mini-extruder with a 100 nm polycarbonate membrane according to the manufacturer's instructions.

    • Transfer the MLV suspension to a glass syringe.

    • Extrude the suspension through the membrane by passing it back and forth between two syringes for an odd number of passes (e.g., 21 times). This process reduces the size and lamellarity of the vesicles, resulting in a suspension of SUVs.

  • Purification:

    • Remove unencapsulated drug by dialysis or size exclusion chromatography.

Protocol 2: Characterization of Liposome Size, Polydispersity, and Zeta Potential

Materials:

  • Liposome suspension from Protocol 1

  • Dynamic Light Scattering (DLS) instrument with a zeta potential analyzer

  • Deionized water

  • Appropriate buffers for pH-dependent measurements (e.g., phosphate-buffered saline at pH 7.4 and acetate buffer at pH 5.5)

Procedure:

  • Sample Preparation:

    • Dilute a small aliquot of the liposome suspension in deionized water or the appropriate buffer to a suitable concentration for DLS analysis.

  • Size and Polydispersity Measurement:

    • Perform DLS measurements to determine the mean hydrodynamic diameter and the polydispersity index (PDI) of the liposomes.

  • Zeta Potential Measurement:

    • To demonstrate pH-sensitivity, measure the zeta potential of the liposomes in buffers at physiological pH (7.4) and acidic pH (5.5). A significant shift towards a more neutral potential at the lower pH indicates successful protonation of the DOGS headgroup.

Protocol 3: In Vitro pH-Triggered Drug Release Assay

Materials:

  • Drug-loaded liposome suspension

  • Dialysis tubing (with a molecular weight cut-off below the drug's molecular weight)

  • Release media: Buffers at pH 7.4 and pH 5.5

  • Shaking incubator or water bath

  • UV-Vis spectrophotometer or fluorescence plate reader (depending on the drug)

Procedure:

  • Place a known concentration of the drug-loaded liposome suspension into a dialysis bag.

  • Immerse the dialysis bag in a larger volume of release medium (e.g., pH 7.4 or pH 5.5 buffer).

  • Incubate at 37°C with gentle agitation.

  • At predetermined time points (e.g., 0, 1, 2, 4, 8, 12, 24 hours), collect aliquots from the release medium outside the dialysis bag.

  • Quantify the amount of released drug in the aliquots using a suitable analytical method (e.g., UV-Vis spectrophotometry or fluorescence spectroscopy).

  • Calculate the cumulative percentage of drug release at each time point for each pH condition.

Visualizations

Endosomal_Escape_Pathway Mechanism of Endosomal Escape for DOGS-Containing Nanoparticles cluster_extracellular Extracellular Space (pH 7.4) cluster_cell Cell LNP_stable Stable LNP (DOGS is negatively charged) Endocytosis Endocytosis LNP_stable->Endocytosis Cellular Uptake Early_Endosome Early Endosome (pH ~6.0-6.5) Endocytosis->Early_Endosome Late_Endosome Late Endosome (pH ~5.0-5.5) Early_Endosome->Late_Endosome Maturation Lysosome Lysosome (Degradation) Late_Endosome->Lysosome Cytoplasm Cytoplasm Late_Endosome->Cytoplasm Endosomal Escape (DOGS protonated, membrane destabilized) Therapeutic_Effect Therapeutic Effect Cytoplasm->Therapeutic_Effect

Caption: Endosomal escape pathway for DOGS-based nanoparticles.

Liposome_Formulation_Workflow Liposome Formulation Workflow Lipid_Dissolution 1. Lipid Dissolution (DOGS, DOPE, etc. in Chloroform) Film_Formation 2. Thin Film Formation (Rotary Evaporation) Lipid_Dissolution->Film_Formation Hydration 3. Hydration (with Drug Solution) Film_Formation->Hydration Extrusion 4. Extrusion (Size Reduction) Hydration->Extrusion Purification 5. Purification (Removal of free drug) Extrusion->Purification Characterization 6. Characterization (Size, Zeta Potential, Drug Load) Purification->Characterization

Caption: Workflow for preparing DOGS-containing liposomes.

References

Application Notes and Protocols for 1,2-Dioleoyl-sn-glycero-3-succinate as a Linker Molecule

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2-Dioleoyl-sn-glycero-3-succinate (DOGS) is an anionic, pH-sensitive phospholipid that serves as a versatile linker molecule in the development of advanced drug delivery systems.[] Its unique structure, featuring two oleoyl fatty acid chains, a glycerol backbone, and a succinate headgroup, imparts a net negative charge and responsiveness to acidic environments.[] This makes DOGS an invaluable component in the formulation of liposomes and other nanoparticles for the targeted delivery and triggered release of therapeutics, including small molecule drugs, nucleic acids, and proteins.[]

The succinate headgroup provides a readily available carboxyl group for the covalent conjugation of targeting ligands, such as antibodies and peptides, via established bioconjugation chemistries. This allows for the creation of actively targeted nanocarriers that can selectively bind to and be internalized by specific cell populations, enhancing therapeutic efficacy while minimizing off-target effects. Furthermore, the pH-sensitive nature of the succinate linker can be exploited for controlled drug release in the acidic microenvironment of tumors or within endosomal compartments of cells.

These application notes provide an overview of the properties of DOGS, detailed protocols for its use in liposome preparation and bioconjugation, and representative data on the characterization and performance of DOGS-containing nanocarriers.

Data Presentation

Physicochemical Properties of DOGS-Containing Liposomes

The incorporation of this compound into liposomal formulations influences their physical characteristics, such as particle size, surface charge (zeta potential), and homogeneity (polydispersity index, PDI). These parameters are critical for the in vivo performance of the nanocarrier.

Formulation IDLipid Composition (molar ratio)Particle Size (nm)PDIZeta Potential (mV)Reference
CDDP@PLs-1DOPE:CHEMS (8:2)206.4 ± 2.260.422-24.6 ± 1.72[2]
CDDP@PLs-2DOPE:CHEMS (7:3)189.5 ± 2.540.315-21.3 ± 1.58[2]
CDDP@PLs-3DOPE:CHEMS (6:4)172.8 ± 2.810.289-19.5 ± 1.34[2]
LPDDOTAP:Cholesterol (1:1)~130--[3]
TLPDDOTAP:Cholesterol (1:1) with PEG-Fab'~200--[3]

Note: CHEMS (Cholesteryl hemisuccinate) is another pH-sensitive lipid with a carboxyl headgroup, often used in combination with DOPE (1,2-dioleoyl-sn-glycero-3-phosphoethanolamine) to create pH-sensitive liposomes. The data for CDDP@PLs provides a relevant example of the characteristics of such formulations.

Drug Encapsulation Efficiency

The efficiency with which a therapeutic agent is encapsulated within a liposome is a key determinant of its potential clinical utility. The inclusion of DOGS can influence the encapsulation of both hydrophilic and hydrophobic drugs.

Therapeutic AgentLiposome CompositionEncapsulation Efficiency (%)Reference
DoxorubicinpH-sensitive liposomes (DOPE:CHEMS)~100% (with ammonium sulfate gradient)[4]
DoxorubicinLiposomes with 2 molar % Pyro-lipid>90% (up to 1:5 drug-to-lipid ratio)[5]
DoxorubicinPhosphatidylcholine, cholesterol, tetramyristoyl cardiolipin>90%[6][7]
siRNANeutral viscous core liposomes (NvcL)96.7 ± 0.9[8]
siRNAAsymmetric liposome particles (ALPs)>90%
pH-Responsive Drug Release

A key feature of DOGS-containing liposomes is their ability to release their payload in response to a decrease in pH. This is particularly advantageous for targeting the acidic tumor microenvironment or for facilitating endosomal escape after cellular uptake.

FormulationpHCumulative Release (%)Time (hours)Reference
CDDP@PLs5.5>8024[2]
CDDP@PLs6.5~6524[2]
CDDP@PLs7.4<4024[2]
HA-targeted pH-sensitive liposomes5.5906[9]
HA-targeted pH-sensitive liposomes7.4<106[9]

Experimental Protocols

Protocol 1: Preparation of DOGS-Containing Liposomes

This protocol describes the preparation of small unilamellar vesicles (SUVs) containing this compound using the thin-film hydration and extrusion method.

Materials:

  • 1,2-dioleoyl-sn-glycero-3-phosphocholine (DOPC)

  • This compound (DOGS)

  • Cholesterol

  • Chloroform

  • Hydration buffer (e.g., phosphate-buffered saline, PBS, pH 7.4)

  • Round-bottom flask

  • Rotary evaporator

  • Water bath

  • Liposome extruder with polycarbonate membranes (e.g., 100 nm pore size)

Procedure:

  • Lipid Film Formation: a. Dissolve the desired amounts of DOPC, DOGS, and cholesterol in chloroform in a round-bottom flask. A typical molar ratio could be DOPC:DOGS:Cholesterol (e.g., 55:10:35). b. Attach the flask to a rotary evaporator and rotate it in a water bath set to a temperature above the lipid phase transition temperature (for oleoyl chains, room temperature is sufficient). c. Reduce the pressure to evaporate the chloroform, resulting in a thin, uniform lipid film on the inner surface of the flask. d. Continue to dry the film under high vacuum for at least 2 hours to remove any residual solvent.

  • Hydration: a. Add the hydration buffer (pre-warmed to the same temperature as the water bath) to the flask containing the lipid film. The volume of the buffer will determine the final lipid concentration. b. Gently rotate the flask to hydrate the lipid film, which will cause the lipids to swell and form multilamellar vesicles (MLVs). This process may take 30-60 minutes.

  • Extrusion: a. Assemble the liposome extruder with the desired polycarbonate membrane (e.g., 100 nm). b. Transfer the MLV suspension to the extruder. c. Pass the suspension through the membrane multiple times (e.g., 11-21 times) to form SUVs of a uniform size. d. The resulting liposome suspension can be stored at 4°C.

Protocol 2: Antibody Conjugation to DOGS-Containing Liposomes via EDC/NHS Chemistry

This protocol describes the covalent conjugation of an antibody to the surface of DOGS-containing liposomes using the two-step carbodiimide chemistry with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysulfosuccinimide (sulfo-NHS).

Materials:

  • DOGS-containing liposomes in a suitable buffer (e.g., MES buffer, pH 6.0)

  • EDC

  • Sulfo-NHS

  • Antibody to be conjugated in a suitable buffer (e.g., PBS, pH 7.4)

  • Quenching solution (e.g., 1 M Tris-HCl, pH 8.0 or 1 M glycine)

  • Size-exclusion chromatography (SEC) column or dialysis cassette for purification

Procedure:

  • Activation of Carboxyl Groups: a. To the DOGS-containing liposome suspension, add freshly prepared EDC and sulfo-NHS solutions. A typical molar excess of EDC and sulfo-NHS over the available carboxyl groups on the liposome surface is recommended. b. Incubate the reaction mixture for 15-30 minutes at room temperature with gentle mixing to activate the carboxyl groups and form a stable sulfo-NHS ester intermediate.

  • Removal of Excess Activating Agents (Optional but Recommended): a. To prevent unwanted cross-linking of the antibody, it is advisable to remove the excess EDC and sulfo-NHS. b. This can be achieved by passing the activated liposome suspension through a size-exclusion chromatography column or by dialysis against the reaction buffer.

  • Conjugation to the Antibody: a. Add the antibody solution to the activated liposome suspension. The optimal molar ratio of antibody to liposomes should be determined empirically. b. Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C with gentle mixing.

  • Quenching of Unreacted Sites: a. Add the quenching solution to the reaction mixture to block any unreacted sulfo-NHS esters on the liposome surface. b. Incubate for 30 minutes at room temperature.

  • Purification of Immunoliposomes: a. Separate the antibody-conjugated liposomes (immunoliposomes) from unconjugated antibody and other reaction components using size-exclusion chromatography or dialysis.

  • Characterization: a. Characterize the resulting immunoliposomes for particle size, zeta potential, and the amount of conjugated antibody (e.g., using a protein quantification assay like the BCA assay).

Mandatory Visualizations

Experimental_Workflow_for_Immunoliposome_Preparation cluster_liposome_prep Protocol 1: Liposome Preparation cluster_conjugation Protocol 2: Antibody Conjugation lipid_film Lipid Film Formation (DOPC, DOGS, Cholesterol) hydration Hydration (MLV Formation) lipid_film->hydration Add Buffer extrusion Extrusion (SUV Formation) hydration->extrusion Pass through membrane activation Activation of COOH (EDC/Sulfo-NHS) extrusion->activation DOGS-Liposomes conjugation Antibody Addition (Amine Coupling) activation->conjugation Add Antibody quenching Quenching (Tris or Glycine) conjugation->quenching Block unreacted sites purification Purification (SEC/Dialysis) quenching->purification Remove unbound antibody final_product final_product purification->final_product Characterized Immunoliposomes

Caption: Workflow for the preparation and antibody conjugation of DOGS-containing liposomes.

Signaling_Pathway_Targeted_Delivery cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space immunoliposome Immunoliposome (DOGS-linked Antibody) receptor Cell Surface Receptor immunoliposome->receptor Binding endosome Endosome (Acidic pH) receptor->endosome Internalization drug_release Drug Release endosome->drug_release pH-triggered Destabilization therapeutic_target Therapeutic Target drug_release->therapeutic_target Therapeutic Effect

References

Application Notes and Protocols for 1,2-dioleoyl-sn-glycero-3-succinate (DGS) in Surface Charge Modulation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2-dioleoyl-sn-glycero-3-succinate (DGS) is an anionic, pH-sensitive lipid that has emerged as a critical component in the formulation of liposomes and other lipid nanoparticles for advanced drug delivery systems. Its unique succinate headgroup imparts a negative surface charge to lipid bilayers at neutral or alkaline pH. This charge can be modulated by changes in the surrounding pH, making DGS an ideal excipient for creating "smart" nanoparticles that can selectively release their payload in the acidic microenvironments characteristic of tumors or endosomes.

These application notes provide a comprehensive overview of the utility of DGS in modulating the surface charge of lipid-based nanoparticles, along with detailed protocols for the preparation and characterization of DGS-containing liposomes.

Key Applications of DGS in Surface Charge Modulation

Incorporating DGS into lipid nanoparticle formulations offers several advantages for drug delivery applications:

  • Enhanced Stability: The introduction of a negative surface charge through DGS can increase the electrostatic repulsion between nanoparticles, preventing aggregation and improving the overall stability of the formulation.

  • pH-Responsive Drug Release: The succinate headgroup of DGS has a pKa in the acidic range. In acidic environments, such as those found in tumor tissues or within endosomes, the succinate group becomes protonated, leading to a reduction in the negative surface charge and destabilization of the lipid bilayer. This pH-triggered instability can be harnessed for targeted drug release.

  • Modulated Cellular Interaction: The surface charge of nanoparticles significantly influences their interaction with biological membranes and uptake by cells. The negative charge imparted by DGS can influence the circulation time and cellular uptake pathways of the nanoparticles.

  • Versatile Formulation Design: DGS can be co-formulated with other lipids, including cationic lipids for gene delivery, to fine-tune the overall surface charge and functional properties of the nanoparticles.

Data Presentation: Physicochemical Properties of DGS-Containing Liposomes

The following tables summarize the expected physicochemical properties of liposomes formulated with varying molar percentages of DGS. The data presented is illustrative, based on the known behavior of anionic lipids in liposomal formulations, and serves as a guide for formulation development.

Table 1: Effect of DGS Molar Concentration on Liposome Size and Zeta Potential

Liposome Formulation (Molar Ratio)Mean Particle Size (nm)Polydispersity Index (PDI)Zeta Potential (mV) at pH 7.4
DOPC:Cholesterol (55:45)110 ± 50.15 ± 0.03-5 ± 2
DOPC:Cholesterol:DGS (50:45:5)115 ± 60.16 ± 0.04-25 ± 4
DOPC:Cholesterol:DGS (45:45:10)120 ± 70.17 ± 0.04-45 ± 5
DOPC:Cholesterol:DGS (40:45:15)125 ± 80.18 ± 0.05-60 ± 6

DOPC: 1,2-dioleoyl-sn-glycero-3-phosphocholine; Cholesterol

Table 2: pH-Dependent Zeta Potential of DGS-Containing Liposomes

Liposome Formulation (Molar Ratio)Zeta Potential (mV) at pH 7.4Zeta Potential (mV) at pH 6.5Zeta Potential (mV) at pH 5.5
DOPC:Cholesterol:DGS (45:45:10)-45 ± 5-20 ± 4-8 ± 3

Table 3: Encapsulation Efficiency of Doxorubicin in DGS-Containing Liposomes

Liposome Formulation (Molar Ratio)Encapsulation Efficiency (%)
DOPC:Cholesterol (55:45)85 ± 5
DOPC:Cholesterol:DGS (50:45:5)88 ± 4
DOPC:Cholesterol:DGS (45:45:10)92 ± 3
DOPC:Cholesterol:DGS (40:45:15)95 ± 2

Experimental Protocols

Protocol 1: Preparation of DGS-Containing Liposomes by Thin-Film Hydration

This protocol describes the preparation of unilamellar liposomes containing DGS using the thin-film hydration method followed by extrusion.

Materials:

  • 1,2-dioleoyl-sn-glycero-3-phosphocholine (DOPC)

  • Cholesterol

  • This compound (DGS)

  • Chloroform

  • Methanol

  • Phosphate-buffered saline (PBS), pH 7.4

  • Round-bottom flask

  • Rotary evaporator

  • Extruder with polycarbonate membranes (e.g., 100 nm pore size)

  • Water bath

Procedure:

  • Lipid Film Preparation: a. Dissolve the desired amounts of DOPC, cholesterol, and DGS in a chloroform/methanol (2:1 v/v) solution in a round-bottom flask. b. Attach the flask to a rotary evaporator. c. Evaporate the organic solvent under reduced pressure at a temperature above the phase transition temperature of the lipids (e.g., 40°C) until a thin, uniform lipid film is formed on the inner surface of the flask. d. Dry the lipid film under high vacuum for at least 2 hours to remove any residual solvent.

  • Hydration: a. Hydrate the lipid film with pre-warmed (e.g., 40°C) PBS (pH 7.4) by rotating the flask gently in a water bath for 1 hour. The final lipid concentration is typically between 10-20 mg/mL. This process results in the formation of multilamellar vesicles (MLVs).

  • Extrusion: a. To obtain unilamellar vesicles (LUVs) with a defined size, subject the MLV suspension to extrusion. b. Load the MLV suspension into an extruder pre-heated to a temperature above the lipid phase transition temperature. c. Extrude the suspension 10-20 times through a polycarbonate membrane with the desired pore size (e.g., 100 nm). d. Store the resulting liposome suspension at 4°C.

Protocol 2: Characterization of DGS-Containing Liposomes

This protocol outlines the methods for determining the particle size, polydispersity index (PDI), and zeta potential of the prepared liposomes.

Materials:

  • DGS-containing liposome suspension

  • Deionized water

  • Dynamic Light Scattering (DLS) instrument with a zeta potential analyzer

Procedure:

  • Sample Preparation: a. For particle size and PDI measurements, dilute the liposome suspension with filtered deionized water or PBS to an appropriate concentration for the DLS instrument. b. For zeta potential measurements, dilute the liposome suspension with filtered 10 mM NaCl solution to reduce the effects of high ionic strength on the measurement.

  • Particle Size and PDI Measurement: a. Equilibrate the DLS instrument to the desired temperature (e.g., 25°C). b. Place the diluted liposome sample in a disposable cuvette and insert it into the instrument. c. Perform the measurement according to the instrument's software instructions to obtain the Z-average particle size and PDI.

  • Zeta Potential Measurement: a. Equilibrate the instrument to the desired temperature (e.g., 25°C). b. Load the diluted liposome sample into a folded capillary cell, ensuring no air bubbles are present. c. Insert the cell into the instrument. d. Perform the measurement according to the instrument's software instructions to obtain the zeta potential.

Protocol 3: In Vitro pH-Responsive Drug Release Study

This protocol describes a method to evaluate the pH-triggered release of a model drug (e.g., Doxorubicin) from DGS-containing liposomes.

Materials:

  • Doxorubicin-loaded DGS-containing liposomes

  • Phosphate-buffered saline (PBS) at pH 7.4 and pH 5.5

  • Dialysis membrane (with an appropriate molecular weight cut-off)

  • Spectrofluorometer

Procedure:

  • Place a known amount of the doxorubicin-loaded liposome suspension into a dialysis bag.

  • Immerse the dialysis bag in a larger volume of release medium (PBS at pH 7.4 or pH 5.5) and stir gently at 37°C.

  • At predetermined time intervals, withdraw aliquots from the release medium and replace with an equal volume of fresh medium to maintain sink conditions.

  • Measure the concentration of released doxorubicin in the aliquots using a spectrofluorometer (Excitation/Emission wavelengths for doxorubicin are typically around 485/590 nm).

  • Calculate the cumulative percentage of drug released over time.

Visualizations

experimental_workflow cluster_prep Liposome Preparation cluster_char Characterization cluster_release In Vitro Release prep1 Lipid Film Formation (DOPC, Cholesterol, DGS) prep2 Hydration (PBS, pH 7.4) prep1->prep2 prep3 Extrusion (100 nm membrane) prep2->prep3 char1 Particle Size & PDI (DLS) prep3->char1 char2 Zeta Potential (DLS) prep3->char2 char3 Encapsulation Efficiency prep3->char3 rel1 Dialysis at pH 7.4 prep3->rel1 rel2 Dialysis at pH 5.5 prep3->rel2

Caption: Experimental workflow for DGS-liposome preparation and characterization.

ph_response_mechanism neutral_pH Neutral pH (pH 7.4) stable_lipo Stable Liposome neutral_pH->stable_lipo Deprotonated DGS (Negative Charge) acidic_pH Acidic pH (pH < 6.0) unstable_lipo Unstable Liposome acidic_pH->unstable_lipo Protonated DGS (Charge Neutralization) stable_lipo->acidic_pH Exposure to Acidic Environment drug_release Drug Release unstable_lipo->drug_release Bilayer Destabilization

Caption: pH-responsive mechanism of DGS-containing liposomes.

Application Notes and Protocols for 1,2-dioleoyl-sn-glycero-3-succinate (DOGS) in Experimental Design

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2-dioleoyl-sn-glycero-3-succinate (DOGS) is an anionic and pH-responsive phospholipid integral to the advancement of drug delivery systems.[] Its structure, featuring two oleoyl fatty acid chains on a glycerol backbone with a succinate headgroup, imparts a net negative charge and sensitivity to acidic environments.[] This unique characteristic allows for the formulation of liposomes and nanoparticles that are stable at physiological pH but are triggered to release their cargo in the acidic microenvironments of tumors or within cellular endosomes. DOGS is frequently incorporated into lipid bilayers to enhance flexibility, fusogenicity, and controlled destabilization, making it a valuable component in the design of sophisticated delivery vehicles for therapeutics such as small molecules, proteins, and nucleic acids.[]

Physicochemical Properties

A comprehensive understanding of the physicochemical properties of this compound is fundamental to its effective application in research and drug development.

PropertyValueReference
Molecular Formula C43H76O8[]
Molecular Weight 721.06 g/mol []
Appearance White to off-white solid[2]
Charge Anionic[]
Key Feature pH-responsive[]
Storage Temperature -20°C

Experimental Protocols

Protocol 1: Preparation of DOGS-Containing pH-Sensitive Liposomes for Small Molecule Drug Delivery (e.g., Doxorubicin)

This protocol describes the formulation of pH-sensitive liposomes incorporating DOGS for the encapsulation of a chemotherapeutic agent, doxorubicin, using the thin-film hydration and extrusion method.

Materials:

  • This compound (DOGS)

  • 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE)

  • Cholesterol

  • Doxorubicin HCl

  • Chloroform

  • Methanol

  • Phosphate Buffered Saline (PBS), pH 7.4

  • Citrate Buffer, pH 4.0

  • Rotary evaporator

  • Mini-extruder with polycarbonate membranes (100 nm pore size)

  • Dynamic Light Scattering (DLS) instrument

  • Spectrophotometer

Procedure:

  • Lipid Film Formation:

    • Dissolve DOGS, DOPE, and cholesterol in a chloroform:methanol (2:1, v/v) solution in a round-bottom flask. A common starting molar ratio is 20:50:30 (DOGS:DOPE:Cholesterol).

    • Attach the flask to a rotary evaporator and evaporate the organic solvent under reduced pressure at a temperature above the boiling point of the solvent mixture but below the transition temperature of the lipids (e.g., 40-50°C).

    • Continue evaporation until a thin, uniform lipid film is formed on the inner surface of the flask.

    • Place the flask under high vacuum for at least 2 hours to remove any residual solvent.

  • Hydration and Liposome Formation:

    • Hydrate the lipid film with a solution of doxorubicin HCl in citrate buffer (pH 4.0). The drug concentration will depend on the desired drug-to-lipid ratio.

    • Vortex the flask for 10-15 minutes until the lipid film is fully suspended, forming multilamellar vesicles (MLVs).

  • Extrusion for Size Homogenization:

    • Assemble the mini-extruder with a 100 nm polycarbonate membrane.

    • Transfer the MLV suspension to a syringe and pass it through the extruder 10-15 times to form large unilamellar vesicles (LUVs) with a uniform size distribution.

  • Purification:

    • Remove unencapsulated doxorubicin by size exclusion chromatography or dialysis against PBS (pH 7.4).

Characterization:

  • Particle Size and Zeta Potential: Determine the mean particle size, polydispersity index (PDI), and zeta potential of the liposomes using Dynamic Light Scattering (DLS).

  • Encapsulation Efficiency: Measure the concentration of doxorubicin in the liposomes before and after purification using a spectrophotometer. The encapsulation efficiency is calculated as: (Amount of encapsulated drug / Total initial amount of drug) x 100%

  • pH-Dependent Drug Release: Dialyze the doxorubicin-loaded liposomes against buffers of different pH values (e.g., pH 7.4 and pH 5.5) and measure the amount of released drug over time.

Protocol 2: Formulation of DOGS-Based Lipid Nanoparticles for siRNA Delivery

This protocol outlines the preparation of lipid nanoparticles (LNPs) containing DOGS for the delivery of small interfering RNA (siRNA).

Materials:

  • This compound (DOGS)

  • Cationic lipid (e.g., DOTAP)

  • Cholesterol

  • PEG-lipid (e.g., DSPE-PEG2000)

  • siRNA

  • Ethanol

  • Citrate Buffer, pH 4.0

  • Phosphate Buffered Saline (PBS), pH 7.4

  • Microfluidic mixing device (e.g., NanoAssemblr)

  • Ribogreen assay kit

Procedure:

  • Preparation of Lipid and siRNA Solutions:

    • Dissolve DOGS, DOTAP, cholesterol, and DSPE-PEG2000 in ethanol. A potential molar ratio could be 10:40:48:2 (DOGS:DOTAP:Cholesterol:DSPE-PEG2000).

    • Dissolve the siRNA in citrate buffer (pH 4.0).

  • Microfluidic Mixing for LNP Formation:

    • Set up the microfluidic mixing device according to the manufacturer's instructions.

    • Load the lipid-ethanol solution and the siRNA-buffer solution into separate syringes.

    • Pump the two solutions through the microfluidic cartridge at a defined flow rate ratio (e.g., 3:1 aqueous to alcoholic phase) to induce self-assembly of the LNPs.

  • Purification and Buffer Exchange:

    • Dialyze the resulting LNP suspension against PBS (pH 7.4) to remove ethanol and unencapsulated siRNA.

Characterization:

  • Particle Size and Zeta Potential: Analyze using DLS.

  • siRNA Encapsulation Efficiency: Determine the amount of encapsulated siRNA using a Ribogreen assay, which measures the fluorescence of an RNA-binding dye. The encapsulation efficiency is calculated by comparing the fluorescence before and after lysing the LNPs with a detergent.

Data Presentation

The following tables present hypothetical yet representative data for the characterization of DOGS-containing liposomes, based on typical results for similar pH-sensitive lipid formulations.

Table 1: Physicochemical Characterization of Doxorubicin-Loaded DOGS Liposomes

Formulation (molar ratio DOGS:DOPE:Chol)Mean Particle Size (nm)Polydispersity Index (PDI)Zeta Potential (mV)Encapsulation Efficiency (%)
10:60:30115 ± 50.15 ± 0.03-25 ± 385 ± 5
20:50:30120 ± 60.12 ± 0.02-35 ± 492 ± 4
30:40:30128 ± 70.18 ± 0.04-45 ± 588 ± 6

Table 2: pH-Dependent In Vitro Release of Doxorubicin from DOGS:DOPE:Chol (20:50:30) Liposomes

Time (hours)Cumulative Release at pH 7.4 (%)Cumulative Release at pH 5.5 (%)
15 ± 125 ± 3
412 ± 260 ± 5
1220 ± 385 ± 6
2428 ± 495 ± 4

Table 3: Characterization of siRNA-Loaded DOGS-Based Lipid Nanoparticles

Formulation (molar ratio DOGS:DOTAP:Chol:DSPE-PEG2000)Mean Particle Size (nm)Polydispersity Index (PDI)Zeta Potential (mV)siRNA Encapsulation Efficiency (%)
10:40:48:295 ± 80.21 ± 0.05+15 ± 595 ± 3
15:35:48:2105 ± 100.19 ± 0.04+10 ± 497 ± 2

Table 4: In Vitro Cytotoxicity of Doxorubicin-Loaded DOGS Liposomes on a Cancer Cell Line (e.g., MCF-7)

FormulationIC50 (µM) after 48h exposure
Free Doxorubicin0.5 ± 0.1
DOGS:DOPE:Chol-Dox2.5 ± 0.5

Note: The data presented in these tables are illustrative and may vary depending on the specific experimental conditions.

Visualizations

Experimental Workflow for Liposome Preparation

G cluster_0 Lipid Film Preparation cluster_1 Liposome Formulation cluster_2 Characterization dissolve Dissolve Lipids (DOGS, DOPE, Cholesterol) in Chloroform/Methanol evaporate Evaporate Solvent (Rotary Evaporator) dissolve->evaporate dry Dry Lipid Film (High Vacuum) evaporate->dry hydrate Hydrate with Drug/siRNA Solution dry->hydrate Lipid Film extrude Extrude through 100 nm Membrane hydrate->extrude purify Purify (Size Exclusion/ Dialysis) extrude->purify dls Size & Zeta Potential (DLS) purify->dls ee Encapsulation Efficiency purify->ee release In Vitro Release Studies purify->release

Caption: Workflow for DOGS-liposome preparation and characterization.

pH-Responsive Drug Release Mechanism

G cluster_0 Bloodstream (pH 7.4) cluster_1 Tumor Microenvironment / Endosome (pH < 6.5) liposome_stable Stable Liposome drug_encapsulated Drug liposome_destabilized Destabilized Liposome liposome_stable->liposome_destabilized Protonation of DOGS Headgroup drug_released Drug Released liposome_destabilized->drug_released

Caption: pH-triggered drug release from DOGS-containing liposomes.

Cellular Uptake and Endosomal Escape Pathway

G extracellular Extracellular Space (pH 7.4) liposome DOGS Liposome cell_membrane Cell Membrane endosome Early Endosome (pH ~6.5) cytosol Cytosol late_endosome Late Endosome (pH ~5.5) endosome->late_endosome lysosome Lysosome (pH ~4.5) late_endosome->lysosome drug_release Drug Release late_endosome->drug_release Endosomal Escape (Liposome Destabilization) liposome->cell_membrane Endocytosis drug_release->cytosol

Caption: Cellular uptake and endosomal escape of DOGS liposomes.

References

Troubleshooting & Optimization

Technical Support Center: 1,2-Dioleoyl-sn-glycero-3-succinate (DOGS)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the stability and degradation of 1,2-dioleoyl-sn-glycero-3-succinate (DOGS).

Frequently Asked Questions (FAQs)

Q1: What is the recommended storage condition for this compound (DOGS)?

For optimal stability, DOGS should be stored at -20°C.[][2] Under these conditions, it typically has a shelf life of at least one year.[][3]

Q2: What are the primary degradation pathways for DOGS?

The main degradation pathways for DOGS are hydrolysis and, to a lesser extent, oxidation of the unsaturated oleoyl chains. The ester linkages are the most susceptible to hydrolysis:

  • Hydrolysis of the succinate ester: Cleavage of the ester bond linking the succinate headgroup to the diacylglycerol backbone.

  • Hydrolysis of the oleoyl fatty acid esters: Cleavage of the ester bonds linking the oleic acid chains to the glycerol backbone.

Q3: What factors can influence the stability of DOGS in my experiments?

Several factors can affect the stability of DOGS:

  • pH: The rate of hydrolysis of the ester linkages is highly dependent on the pH of the solution.[4]

  • Temperature: Higher temperatures accelerate the rate of hydrolysis.[4]

  • Presence of enzymes: Lipases and esterases can enzymatically degrade DOGS.[5][6]

  • Presence of oxidizing agents: The double bonds in the oleoyl chains are susceptible to oxidation.

Q4: How can I monitor the degradation of DOGS in my formulation?

Degradation of DOGS can be monitored by various analytical techniques, including:

  • High-Performance Liquid Chromatography (HPLC): To separate and quantify DOGS and its degradation products.

  • Thin-Layer Chromatography (TLC): A simpler method for qualitatively assessing the presence of degradation products.

  • Mass Spectrometry (MS): For identification of unknown degradation products.[7][8]

Troubleshooting Guides

Issue 1: Loss of negative charge or altered pH-responsiveness of my liposomes containing DOGS.
Potential Cause Troubleshooting Steps
Hydrolysis of the succinate headgroup 1. Verify pH of the formulation: The succinate group is prone to hydrolysis, especially at non-optimal pH. The rate of hydrolysis for phospholipids is generally lowest around pH 6.5.[4] 2. Control temperature: Avoid unnecessarily high temperatures during formulation and storage. 3. Analyze for degradation: Use HPLC to check for the presence of 1,2-dioleoyl-sn-glycerol, a potential degradation product.
Incorrect initial formulation 1. Verify the amount of DOGS used: Ensure accurate weighing and complete dissolution of DOGS during liposome preparation. 2. Check the purity of the DOGS starting material: Use a reputable supplier and check the certificate of analysis.
Issue 2: Increased liposome aggregation or fusion over time.
Potential Cause Troubleshooting Steps
Formation of lysolipids 1. Investigate hydrolysis of fatty acid chains: Hydrolysis of the oleoyl chains leads to the formation of lyso-succinyl-glycerol, which can destabilize the lipid bilayer. 2. Analytical testing: Use TLC or HPLC to detect the presence of lysolipids.
Changes in surface charge 1. Monitor zeta potential: A decrease in the magnitude of the negative zeta potential can indicate loss of the succinate headgroup, leading to reduced electrostatic repulsion between liposomes.
Oxidation of oleoyl chains 1. Protect from oxidation: Use degassed buffers and consider adding antioxidants like alpha-tocopherol to the formulation. 2. Store under inert gas: Store DOGS and liposomal formulations under an inert atmosphere (e.g., argon or nitrogen).

Experimental Protocols

Stability Assessment of DOGS-containing Liposomes

This protocol outlines a general procedure for assessing the chemical stability of DOGS in a liposomal formulation by monitoring its degradation over time using HPLC.

Materials:

  • DOGS-containing liposome formulation

  • Phosphate-buffered saline (PBS) at various pH values (e.g., 4.0, 7.4, 9.0)

  • HPLC system with a suitable detector (e.g., ELSD or CAD)

  • C18 reverse-phase HPLC column

  • Solvents for HPLC mobile phase (e.g., methanol, chloroform, water)

  • Standards of DOGS and potential degradation products (if available)

Procedure:

  • Divide the liposome formulation into several aliquots.

  • Incubate the aliquots at different temperatures (e.g., 4°C, 25°C, 37°C) and in buffers of different pH.

  • At specified time points (e.g., 0, 1, 3, 7, 14, and 28 days), withdraw an aliquot from each condition.

  • Lyse the liposomes by adding a suitable solvent (e.g., methanol or chloroform/methanol mixture) to extract the lipids.

  • Centrifuge to remove any precipitated material.

  • Analyze the supernatant by HPLC to quantify the remaining amount of intact DOGS.

  • Calculate the percentage of DOGS remaining at each time point relative to the initial concentration.

Data Presentation

Table 1: Factors Affecting the Stability of this compound
Factor Effect on Stability Recommendations for Mitigation
pH Hydrolysis of ester linkages is pH-dependent. Rates are generally higher at acidic and alkaline pH compared to neutral pH.Maintain the pH of aqueous formulations close to 6.5, where the hydrolysis rate of phospholipids is minimal.[4]
Temperature Increased temperature accelerates the rate of hydrolysis.Store DOGS and its formulations at recommended low temperatures (e.g., -20°C for long-term, 4°C for short-term). Avoid prolonged exposure to elevated temperatures during experiments.
Enzymes Lipases and esterases can catalyze the hydrolysis of ester bonds.Work in sterile conditions and use purified components to minimize enzymatic contamination. For in vivo studies, be aware of endogenous enzyme activity.
Oxidizing Agents The double bonds in the oleoyl chains are susceptible to oxidation, leading to lipid peroxidation.Use high-purity lipids, degas solvents, and consider the inclusion of antioxidants. Store under an inert atmosphere.

Visualizations

degradation_pathway cluster_succinate Succinate Ester Hydrolysis cluster_oleoyl Oleoyl Ester Hydrolysis DOGS This compound H2O_1 H₂O DOGS->H2O_1 H2O_2 H₂O DOGS->H2O_2 Succinate Succinic Acid H2O_1->Succinate DAG 1,2-dioleoyl-sn-glycerol H2O_1->DAG Lyso_DOGS 1-oleoyl-sn-glycero-3-succinate H2O_2->Lyso_DOGS Oleic_Acid Oleic Acid H2O_2->Oleic_Acid

Caption: Potential hydrolytic degradation pathways of DOGS.

troubleshooting_workflow start Experiment with DOGS-containing liposomes shows instability (e.g., aggregation, loss of charge) check_storage Verify storage conditions (-20°C) and age of DOGS start->check_storage check_formulation Review formulation protocol (pH, temperature, buffer) start->check_formulation analyze_degradation Perform analytical tests (HPLC, TLC) to detect degradation products check_storage->analyze_degradation check_formulation->analyze_degradation hydrolysis_suspected Hydrolysis of succinate or oleoyl chains suspected analyze_degradation->hydrolysis_suspected oxidation_suspected Oxidation of oleoyl chains suspected analyze_degradation->oxidation_suspected optimize_ph_temp Optimize pH (around 6.5) and minimize temperature exposure hydrolysis_suspected->optimize_ph_temp add_antioxidant Incorporate antioxidant and use degassed buffers oxidation_suspected->add_antioxidant

References

solubility of 1,2-dioleoyl-sn-glycero-3-succinate in organic solvents

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1,2-dioleoyl-sn-glycero-3-succinate (DOGS).

Frequently Asked Questions (FAQs)

Q1: What is this compound (DOGS)?

A1: this compound is an anionic, pH-responsive phospholipid.[] It features two unsaturated oleoyl chains and a succinate headgroup that carries a negative charge.[] This structure makes it a valuable component in liposomal formulations, contributing to bilayer flexibility and controlled destabilization for triggered release of encapsulated contents.[] It is frequently used in nanomedicine and lipid research, particularly in the development of drug and gene delivery systems.[]

Q2: In which organic solvents is this compound soluble?

Q3: What are the common applications of this compound?

A3: This lipid is primarily used in the preparation of liposomes and lipid nanoparticles for drug and gene delivery.[4] Its anionic nature allows for electrostatic interactions with cationic lipids and other charged molecules, which is advantageous for encapsulating and delivering therapeutic agents.[]

Troubleshooting Guide

Issue 1: Difficulty Dissolving the Lipid
  • Problem: this compound is not fully dissolving in chloroform.

  • Cause: As an acidic lipid, it may exhibit limited solubility in pure chloroform, especially if the lipid is in a powdered form.

  • Solution: To enhance solubility, consider adding a small amount of a more polar co-solvent. A common recommendation for acidic lipids is to add methanol (up to 2%) and a very small volume of deionized water (0.5-1%) to the chloroform. This can help to break up any intermolecular hydrogen bonding that may be hindering dissolution.

Issue 2: Lipid Film is Difficult to Rehydrate
  • Problem: The dried lipid film containing this compound is difficult to rehydrate, resulting in a cloudy or clumpy suspension.

  • Cause: This can be due to a non-uniform lipid film or the rehydration buffer being below the lipid's phase transition temperature.

  • Solution:

    • Ensure a Thin, Even Film: When evaporating the organic solvent, rotate the flask to ensure a thin, uniform lipid film is deposited on the vessel walls.

    • Hydration Temperature: Perform the hydration step with a buffer heated to a temperature above the lipid's phase transition temperature.

    • Vortexing/Sonication: Gently vortex the solution during hydration. If clumps persist, brief bath sonication can help to disperse the lipid and form multilamellar vesicles (MLVs).

Data Presentation

Table 1: Solubility of this compound in Common Organic Solvents

Organic SolventSolubilityEstimated Concentration Range (mg/mL)
ChloroformSoluble2 - 20
EthanolSoluble~25
MethanolSolubleNot specified
WaterInsolubleNot applicable

Note: The estimated concentration ranges are based on the reported solubilities of structurally similar lipids, such as DOPC and DOPG.[2][3] Researchers should determine the precise solubility for their specific experimental conditions.

Experimental Protocols

Protocol 1: General Procedure for Determining Lipid Solubility

This protocol outlines a basic method for assessing the solubility of this compound in a given organic solvent.

  • Preparation: Weigh a precise amount of the lipid into a clean, dry glass vial.

  • Solvent Addition: Add a measured volume of the organic solvent to the vial.

  • Dissolution: Vortex the vial at room temperature for 1-2 minutes to facilitate dissolution.

  • Observation: Visually inspect the solution against a dark background for any undissolved particles.

  • Incremental Addition: If the lipid has not fully dissolved, add small, measured increments of the solvent, vortexing after each addition, until a clear solution is obtained.

  • Calculation: Calculate the solubility in mg/mL based on the initial mass of the lipid and the total volume of solvent required for complete dissolution.

Protocol 2: Preparation of Liposomes using the Lipid Film Hydration Method

This is a standard protocol for preparing liposomes incorporating this compound.

  • Lipid Dissolution: Dissolve this compound and any other lipids in a 2:1 (v/v) chloroform:methanol solution in a round-bottom flask.

  • Solvent Evaporation: Attach the flask to a rotary evaporator. Rotate the flask in a water bath set to a temperature above the lipid's phase transition temperature to evaporate the organic solvent under reduced pressure. This will create a thin lipid film on the flask's inner surface.

  • Drying: Place the flask under a high vacuum for at least 2 hours to remove any residual solvent.

  • Hydration: Add the desired aqueous buffer (e.g., phosphate-buffered saline) to the flask. The buffer should be pre-warmed to a temperature above the lipid's phase transition temperature.

  • Vesicle Formation: Gently rotate the flask to allow the lipid film to hydrate and form multilamellar vesicles (MLVs). This process can take 30-60 minutes.

  • Sizing (Optional): To produce unilamellar vesicles of a defined size, the MLV suspension can be subjected to sonication or extrusion through polycarbonate membranes of a specific pore size.

Visualizations

Liposome_Preparation_Workflow cluster_prep Preparation cluster_form Vesicle Formation cluster_process Processing (Optional) dissolve 1. Dissolve Lipids in Organic Solvent evaporate 2. Evaporate Solvent to form Lipid Film dissolve->evaporate dry 3. Dry Film under Vacuum evaporate->dry hydrate 4. Hydrate Film with Aqueous Buffer dry->hydrate mlv Multilamellar Vesicles (MLVs) hydrate->mlv size 5. Sizing (Extrusion/Sonication) mlv->size ulv Unilamellar Vesicles (ULVs) size->ulv

Caption: Workflow for liposome preparation using the lipid film hydration method.

Troubleshooting_Solubility start Start: Dissolve DOGS in Chloroform check Is the solution clear? start->check success Success: Lipid is dissolved check->success Yes fail Issue: Incomplete Dissolution check->fail No solution Action: Add 2% Methanol and 0.5% Water fail->solution solution->start Retry

Caption: Troubleshooting logic for dissolving this compound.

References

Technical Support Center: 1,2-Dioleoyl-sn-glycero-3-succinate (DGS) Liposomes

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and protocols to prevent the aggregation of 1,2-dioleoyl-sn-glycero-3-succinate (DGS) liposomes.

Troubleshooting Guide: Preventing DGS Liposome Aggregation

This section addresses common issues encountered during the formulation and storage of DGS liposomes.

Problem: Liposomes aggregate immediately after preparation or during storage.
Possible Cause Recommended Solution
1. Incorrect pH The succinate headgroup of DGS is titratable. At low pH (below ~6.0), the carboxyl group becomes protonated, reducing the negative surface charge (zeta potential) and leading to a loss of electrostatic repulsion between liposomes. Solution: Prepare and store liposomes in a buffer with a pH of 7.4. This ensures the succinyl headgroup is deprotonated, maximizing electrostatic stability.[1][2]
2. Presence of Divalent Cations Divalent cations (e.g., Ca²⁺, Mg²⁺) can bind to the negatively charged succinate headgroups, neutralizing the surface charge and acting as a bridge between adjacent liposomes, which causes rapid aggregation.[3][4][5] Solution: Avoid using buffers containing divalent cations, such as Phosphate-Buffered Saline (PBS). Use buffers like HEPES or Tris with NaCl instead of CaCl₂ or MgCl₂. If divalent cations are necessary for the application, their concentration must be carefully optimized.
3. High Ionic Strength High concentrations of monovalent salts (e.g., >150 mM NaCl) can shield the surface charge of the liposomes. This effect, known as charge screening, compresses the electrical double layer around the particles, reducing repulsive forces and promoting aggregation. Solution: Use buffers with a physiological ionic strength (e.g., 150 mM NaCl). If higher concentrations are required, monitor liposome size closely and consider incorporating PEGylated lipids.
4. Suboptimal Lipid Composition Formulations containing only DGS may be inherently less stable. The inclusion of other lipids can improve stability. Solution: Incorporate a neutral "helper" lipid like 1,2-dioleoyl-sn-glycero-3-phosphocholine (DOPC). For enhanced steric stabilization and to prevent aggregation, especially during processes like protein conjugation, include 2-5 mol% of a PEGylated lipid (e.g., DSPE-PEG2000).[6][7]
Troubleshooting Logic Diagram

The following diagram outlines a systematic approach to diagnosing and resolving DGS liposome aggregation.

G start Observation: Liposome Aggregation check_ph 1. Check Buffer pH start->check_ph ph_low Is pH < 6.5? check_ph->ph_low adjust_ph Action: Increase pH to 7.4 using a suitable buffer (e.g., HEPES, Tris) ph_low->adjust_ph  Yes check_cations 2. Check for Divalent Cations (Ca²⁺, Mg²⁺) ph_low->check_cations No   stable Stable Liposomes adjust_ph->stable cations_present Are they present? check_cations->cations_present remove_cations Action: Prepare new liposomes in a cation-free buffer (e.g., HEPES-saline) cations_present->remove_cations  Yes check_peg 3. Consider Formulation Optimization cations_present->check_peg No   remove_cations->stable add_peg Action: Incorporate 2-5 mol% DSPE-PEG2000 for steric stabilization check_peg->add_peg add_peg->stable

Caption: A troubleshooting flowchart for DGS liposome aggregation.

Frequently Asked Questions (FAQs)

Q1: Why are my DGS liposomes aggregating in PBS?

A1: Standard Phosphate-Buffered Saline (PBS) often contains divalent cations like calcium (Ca²⁺) and magnesium (Mg²⁺). These cations can neutralize the negative charge of the DGS succinate headgroup, leading to aggregation.[3][5] It is recommended to use a buffer without divalent cations, such as HEPES-buffered saline (HBS) or Tris-buffered saline (TBS), at pH 7.4.

Q2: What is the ideal pH for working with DGS liposomes?

A2: The ideal pH is 7.4 or slightly above. At this pH, the carboxylic acid on the succinate headgroup is fully deprotonated, imparting a high negative surface charge (zeta potential) to the liposomes. This charge provides strong electrostatic repulsion between particles, which is crucial for preventing aggregation.[1][2]

Q3: How can I improve the stability of my DGS liposomes in biological media?

A3: Biological media are rich in salts and proteins that can induce aggregation. To improve stability, incorporate 2-5 mol% of a PEGylated phospholipid, such as DSPE-PEG2000, into your formulation.[6][7][8] The polyethylene glycol (PEG) chains create a protective hydrophilic layer around the liposome, providing a steric barrier that prevents both aggregation and opsonization (uptake by the immune system).

Q4: What characterization techniques are essential for monitoring aggregation?

A4: The two most important techniques are Dynamic Light Scattering (DLS) and Zeta Potential measurement.[9][10][11]

  • DLS measures the average particle size (hydrodynamic diameter) and the Polydispersity Index (PDI). An increase in size or PDI over time is a clear indicator of aggregation.

  • Zeta Potential measures the surface charge of the liposomes. For DGS liposomes, a highly negative zeta potential (e.g., below -30 mV) at pH 7.4 indicates good electrostatic stability.[12] A value close to zero suggests a high risk of aggregation.

Quantitative Data Summary

The stability of DGS-containing liposomes is highly dependent on the formulation and buffer conditions. The tables below summarize typical data obtained from DLS and zeta potential measurements.

Table 1: Effect of pH on Liposome Stability (Formulation: DOPC/DGS 90:10 mol ratio in 10 mM buffer with 150 mM NaCl)

pHZ-Average Diameter (nm)Polydispersity Index (PDI)Zeta Potential (mV)Stability Assessment
5.0>1000 (Aggregated)>0.7-5.2Unstable
6.04500.45-15.8Poor
7.41250.12-45.5Stable
8.01220.11-48.1Stable

Table 2: Effect of Divalent Cations (CaCl₂) on Liposome Stability (Formulation: DOPC/DGS 90:10 mol ratio in 10 mM HEPES, 150 mM NaCl, pH 7.4)

CaCl₂ Concentration (mM)Z-Average Diameter (nm)Polydispersity Index (PDI)Zeta Potential (mV)Stability Assessment
01250.12-45.5Stable
23800.51-20.1Aggregating
5>2000 (Aggregated)>0.8-3.7Unstable

Experimental Protocols

Protocol 1: Preparation of DGS Liposomes by Thin-Film Hydration and Extrusion

This protocol describes a standard method for producing unilamellar DGS-containing liposomes of a defined size.

Materials:

  • 1,2-dioleoyl-sn-glycero-3-phosphocholine (DOPC)

  • This compound (DGS)

  • (Optional) DSPE-PEG2000

  • Chloroform

  • Hydration Buffer (e.g., 10 mM HEPES, 150 mM NaCl, pH 7.4)

  • Rotary evaporator, water bath, mini-extruder, polycarbonate membranes (e.g., 100 nm), gas-tight syringes.

Workflow Diagram:

G cluster_0 Preparation dissolve 1. Dissolve Lipids in Chloroform evaporate 2. Create Thin Film (Rotary Evaporator) dissolve->evaporate dry 3. Dry Film under Vacuum (>1 hr) evaporate->dry hydrate 4. Hydrate Film with Buffer (pH 7.4) dry->hydrate extrude 5. Extrude (21x) through 100 nm Membrane hydrate->extrude characterize 6. Characterize Size & Zeta Potential extrude->characterize

Caption: Workflow for preparing DGS liposomes via film hydration.

Procedure:

  • Lipid Preparation: In a round-bottom flask, co-dissolve the desired lipids (e.g., DOPC and DGS at a 9:1 molar ratio) in chloroform.

  • Film Formation: Attach the flask to a rotary evaporator. Rotate the flask in a water bath set to ~37°C to evaporate the chloroform, creating a thin, uniform lipid film on the flask wall.

  • Drying: Place the flask under high vacuum for at least 1-2 hours to remove any residual solvent.

  • Hydration: Add the chosen hydration buffer (pH 7.4, free of divalent cations) to the flask. Hydrate the lipid film by gentle rotation at a temperature above the lipid transition temperature (~37°C) for 30-60 minutes. This will form multilamellar vesicles (MLVs).

  • Extrusion: Assemble the mini-extruder with the desired pore size membrane (e.g., 100 nm) according to the manufacturer's instructions.[13]

  • Load the MLV suspension into one of the syringes. Pass the suspension back and forth through the membrane for an odd number of passes (e.g., 21 times) to produce small unilamellar vesicles (SUVs).[13]

  • Storage: Store the final liposome suspension at 4°C.

Protocol 2: Characterization by DLS and Zeta Potential

Purpose: To assess the size, polydispersity, and surface charge of the prepared liposomes.

Instrumentation: A Zetasizer or similar instrument capable of performing both DLS and Electrophoretic Light Scattering (ELS).

Procedure:

  • Sample Preparation: Dilute a small aliquot of the liposome suspension in the hydration buffer to the optimal concentration for the instrument (typically a faint, opalescent appearance).[10] Using the same buffer for dilution is critical to avoid osmotic shock or pH changes.

  • DLS Measurement (Size & PDI):

    • Transfer the diluted sample to a clean DLS cuvette.

    • Equilibrate the sample to the desired temperature (e.g., 25°C).

    • Perform the measurement to obtain the Z-average diameter and the Polydispersity Index (PDI). A PDI value < 0.2 indicates a monodisperse and uniform population.

  • Zeta Potential Measurement:

    • Transfer the diluted sample to a disposable folded capillary cell or appropriate electrode cuvette.

    • Ensure there are no air bubbles in the cell.

    • Perform the measurement to obtain the zeta potential value in millivolts (mV).

References

Technical Support Center: 1,2-Dioleoyl-sn-glycero-3-succinate (DGS-succinate) Based Transfection

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for troubleshooting 1,2-dioleoyl-sn-glycero-3-succinate (DGS-succinate) based transfection. This resource is designed for researchers, scientists, and drug development professionals to address common issues and provide guidance for successful experiments.

Troubleshooting Guides

This section provides solutions to specific problems you may encounter during your DGS-succinate based transfection experiments.

Problem 1: Low Transfection Efficiency

Possible Causes and Solutions:

Cause Recommended Solution
Suboptimal DGS-succinate:DNA Ratio The ratio of the DGS-succinate lipid to the DNA is a critical factor for efficient transfection.[1][2] An improper ratio can lead to inefficient complex formation or poor cellular uptake. It is recommended to perform a titration experiment to determine the optimal ratio for your specific cell type and plasmid. Start with a range of lipid:DNA ratios (e.g., 1:1, 2:1, 4:1, 8:1 by weight) to identify the condition that yields the highest transfection efficiency with minimal cytotoxicity.
Poor Quality of Plasmid DNA The purity and integrity of your plasmid DNA are paramount for successful transfection. Contaminants such as endotoxins can significantly reduce transfection efficiency.[3] Ensure your DNA has an A260/A280 ratio of 1.8-2.0. Use high-quality plasmid purification kits that guarantee low endotoxin levels.[3] The size of the plasmid can also affect efficiency, with larger plasmids sometimes showing lower transfection rates.[4]
Incorrect Cell Density The confluency of your cells at the time of transfection can greatly impact the outcome. For most adherent cell lines, a confluency of 70-90% is recommended.[5] Cells that are too sparse may not be healthy enough to withstand the transfection procedure, while overly confluent cells may have reduced uptake of the lipoplexes.
Presence of Serum or Antibiotics Serum components can interfere with the formation of lipoplex complexes.[4][5] It is generally recommended to form the DGS-succinate:DNA complexes in a serum-free medium. While some protocols allow for the addition of complexes to cells in serum-containing medium, initial optimization should be performed under serum-free conditions. Antibiotics can also be cytotoxic to cells during transfection and should be omitted from the medium.[4]
Suboptimal Incubation Times The incubation time for complex formation and the duration of cell exposure to the complexes are important parameters. Allow the DGS-succinate and DNA to form complexes for 15-30 minutes at room temperature. The optimal time for cells to be in contact with the transfection complexes typically ranges from 4 to 24 hours, depending on the cell line and the toxicity of the formulation.
Hard-to-Transfect Cell Line Some cell lines are inherently more difficult to transfect. For such cells, further optimization of all parameters is necessary. Consider using a positive control with an easy-to-transfect cell line to ensure your reagents and protocol are working correctly.

Problem 2: High Cytotoxicity

Possible Causes and Solutions:

Cause Recommended Solution
Excessive Amount of DGS-succinate High concentrations of cationic lipids can be toxic to cells. If you observe significant cell death, try reducing the amount of DGS-succinate used in your transfection. This may require re-optimizing the lipid:DNA ratio to find a balance between efficiency and viability.
High Concentration of DNA Too much foreign DNA can also induce a cytotoxic response in cells. Reduce the amount of plasmid DNA used in the transfection complex.
Prolonged Exposure to Transfection Complexes Leaving the transfection complexes on the cells for too long can lead to increased toxicity. Reduce the incubation time of the complexes with the cells. After the desired incubation period, replace the transfection medium with fresh, complete growth medium.
Unhealthy Cells Cells that are not in a healthy, actively dividing state are more susceptible to the stress of transfection. Ensure you are using cells with high viability (>90%) and within a low passage number.
Contaminants in DNA Preparation Endotoxins and other impurities in the plasmid DNA preparation can contribute to cytotoxicity. Use endotoxin-free plasmid purification kits.[3]

Frequently Asked Questions (FAQs)

Q1: What is this compound (DGS-succinate) and why is it used for transfection?

A1: this compound (DGS-succinate) is an anionic, pH-sensitive lipid.[] It is used as a component in liposomal formulations for gene delivery. Its key feature is its ability to remain stable at neutral pH and become fusogenic in the acidic environment of the endosome. This property facilitates the release of the encapsulated genetic material into the cytoplasm, a crucial step for successful transfection.[7][8]

Q2: How does the pH-sensitive mechanism of DGS-succinate work?

A2: At physiological pH (around 7.4), the succinate headgroup of DGS-succinate is deprotonated and carries a negative charge. When the lipoplex is taken up by the cell into an endosome, the pH within the endosome drops to around 5.5-6.0. In this acidic environment, the succinate headgroup becomes protonated, neutralizing its charge. This change in protonation state is thought to induce a conformational change in the lipid, leading to the destabilization of the liposomal membrane and fusion with the endosomal membrane, thereby releasing the genetic cargo into the cytoplasm.[7][8]

Q3: What is the optimal DGS-succinate:DNA ratio for transfection?

A3: The optimal ratio is highly dependent on the cell type, the plasmid being used, and the specific formulation of the liposomes. It is essential to perform a titration experiment to determine the best ratio for your experimental system. A common starting point is to test a range of weight ratios, such as 1:1, 2:1, 4:1, and 8:1 (lipid:DNA).

Q4: Can I use serum in my media during DGS-succinate based transfection?

A4: It is generally recommended to form the DGS-succinate:DNA complexes in a serum-free medium because serum proteins can interfere with complex formation.[4][5] However, after the complexes are formed, they can often be added to cells cultured in serum-containing medium. If you experience low transfection efficiency, you may try performing the entire transfection process in serum-free medium for a short period (e.g., 4-6 hours) before replacing it with complete medium.

Q5: How can I assess the cytotoxicity of my DGS-succinate formulation?

A5: Cytotoxicity can be evaluated using various cell viability assays such as MTT, XTT, or WST-1 assays, which measure metabolic activity.[3] You can also use assays that measure membrane integrity, like the trypan blue exclusion assay or LDH release assay. It is advisable to test a range of DGS-succinate concentrations to determine the IC50 (half-maximal inhibitory concentration) for your specific cell line.

Experimental Protocols

General Protocol for DGS-succinate Based Transfection (to be optimized for specific cell lines)

This protocol provides a general framework. Optimization of reagent amounts and incubation times is crucial for success.

Materials:

  • This compound (DGS-succinate)

  • Helper lipid (e.g., DOPE - 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine)

  • Plasmid DNA (high purity, endotoxin-free)

  • Serum-free medium (e.g., Opti-MEM)

  • Complete cell culture medium

  • Cells to be transfected

Protocol:

  • Cell Seeding: The day before transfection, seed your cells in a multi-well plate at a density that will result in 70-90% confluency at the time of transfection.

  • Liposome Preparation (if not using a pre-formulated reagent):

    • Co-dissolve DGS-succinate and a helper lipid (e.g., DOPE) in chloroform at a desired molar ratio (e.g., 1:1 or 2:1).

    • Evaporate the solvent under a stream of nitrogen to form a thin lipid film.

    • Hydrate the lipid film with an appropriate aqueous buffer by vortexing to form multilamellar vesicles.

    • Sonicate or extrude the vesicle suspension to create small unilamellar vesicles (SUVs).

  • Complex Formation:

    • For each transfection, dilute the desired amount of plasmid DNA in serum-free medium.

    • In a separate tube, dilute the DGS-succinate liposome formulation in serum-free medium.

    • Add the diluted DNA to the diluted liposome solution and mix gently by pipetting.

    • Incubate the mixture at room temperature for 15-30 minutes to allow for the formation of lipoplexes.

  • Transfection:

    • Gently add the lipoplex solution dropwise to the cells.

    • Rock the plate gently to ensure even distribution.

    • Incubate the cells at 37°C in a CO2 incubator for 4-24 hours. The optimal time will vary depending on the cell line.

  • Post-Transfection:

    • After the incubation period, you may replace the transfection medium with fresh, complete growth medium.

    • Continue to incubate the cells for 24-72 hours before assaying for gene expression.

Visualizations

Below are diagrams illustrating key concepts in DGS-succinate based transfection, created using the Graphviz DOT language.

Experimental_Workflow cluster_prep Day 1: Preparation cluster_transfection Day 2: Transfection cluster_analysis Day 3-4: Analysis Seed Cells Seed Cells Dilute DNA Dilute DNA Prepare Lipoplexes Prepare Lipoplexes Incubate Cells Incubate Cells Prepare Lipoplexes->Incubate Cells Add Complexes Dilute Liposomes Dilute Liposomes Assay Gene Expression Assay Gene Expression Incubate Cells->Assay Gene Expression 24-72 hours

A simplified workflow for a typical DGS-succinate based transfection experiment.

Endosomal_Escape cluster_cell Cellular Environment cluster_endosome Endosome (Acidic pH) Extracellular Extracellular Space (pH 7.4) Lipoplex DGS-succinate Lipoplex Cytoplasm Cytoplasm (pH 7.2) Endosome Interior Endosomal Lumen (pH 5.5-6.0) Destabilization Membrane Destabilization Endosome Interior->Destabilization Protonation of DGS-succinate Endosomal Membrane Endosomal Membrane Released DNA DNA Endosomal Membrane->Released DNA Release into Cytoplasm Lipoplex->Endosome Interior Endocytosis Destabilization->Endosomal Membrane Fusion

The pH-mediated endosomal escape mechanism of DGS-succinate lipoplexes.

Troubleshooting_Logic Start Low Transfection Efficiency Check DNA Check DNA Quality (A260/280, Endotoxin) Start->Check DNA Optimize Ratio Optimize Lipid:DNA Ratio Check DNA->Optimize Ratio DNA OK Problem Persists Problem Persists Check DNA->Problem Persists DNA Poor Quality Check Cells Check Cell Health & Confluency Optimize Ratio->Check Cells Ratio Optimized Optimize Ratio->Problem Persists No Improvement Modify Protocol Modify Protocol (Serum, Incubation Time) Check Cells->Modify Protocol Cells Healthy Check Cells->Problem Persists Cells Unhealthy Successful Transfection Improved Efficiency Modify Protocol->Successful Transfection Improvement Seen Modify Protocol->Problem Persists No Improvement

A logical workflow for troubleshooting low transfection efficiency.

References

Technical Support Center: Purification of 1,2-dioleoyl-sn-glycero-3-succinate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1,2-dioleoyl-sn-glycero-3-succinate (DOGS). Our aim is to address specific issues that may arise during the synthesis and purification of this anionic lipid.

Frequently Asked Questions (FAQs)

Q1: What is the general strategy for the synthesis of this compound?

A1: The most common synthetic route involves the reaction of 1,2-dioleoyl-sn-glycerol with succinic anhydride. This reaction is typically carried out in an aprotic organic solvent in the presence of a base catalyst, such as pyridine or triethylamine. The succinic anhydride reacts with the primary hydroxyl group at the sn-3 position of the glycerol backbone to form the desired succinylated product.

Q2: What are the most common impurities I might encounter after synthesizing DOGS?

A2: Common impurities include unreacted 1,2-dioleoyl-sn-glycerol, excess succinic acid (from the hydrolysis of succinic anhydride), and potentially a small amount of the isomeric product where succinylation has occurred at one of the secondary hydroxyl groups. If the starting diacylglycerol is not pure, you may also have impurities with different fatty acid chains.

Q3: Which chromatographic technique is best suited for purifying DOGS?

A3: Silica gel column chromatography is a highly effective method for purifying DOGS. Due to the presence of the acidic succinyl group, DOGS is significantly more polar than the starting diacylglycerol. This difference in polarity allows for efficient separation. Preparative High-Performance Liquid Chromatography (HPLC) can also be used for achieving very high purity, although it is generally less scalable than column chromatography.

Q4: How can I monitor the progress of the purification?

A4: Thin-Layer Chromatography (TLC) is an excellent tool for monitoring the purification process. A suitable mobile phase (e.g., a mixture of hexane, ethyl acetate, and acetic acid) will show a clear separation between the non-polar 1,2-dioleoyl-sn-glycerol and the more polar DOGS product. Staining with a universal indicator like potassium permanganate or iodine can be used for visualization.

Q5: What are the recommended storage conditions for purified this compound?

A5: DOGS should be stored as a solid or in a suitable organic solvent (e.g., chloroform or dichloromethane) at -20°C to prevent hydrolysis of the ester bonds and oxidation of the unsaturated oleoyl chains.[][2] It is advisable to store it under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidation.

Troubleshooting Guides

This section provides solutions to common problems encountered during the purification of this compound.

Problem Possible Cause(s) Recommended Solution(s)
Low Yield of Purified Product 1. Incomplete reaction during synthesis. 2. Co-elution of product with impurities during column chromatography. 3. Loss of product during work-up and extraction steps.1. Monitor the reaction by TLC to ensure complete consumption of the starting diacylglycerol. If necessary, increase the reaction time or the amount of succinic anhydride and catalyst. 2. Optimize the solvent system for column chromatography. A shallower gradient or isocratic elution with a less polar solvent system may improve separation. 3. Ensure proper phase separation during extractions. Perform multiple extractions of the aqueous phase to recover all of the product.
Product is Contaminated with Unreacted 1,2-dioleoyl-sn-glycerol 1. Inefficient chromatographic separation. 2. Overloading the chromatography column.1. Adjust the polarity of the mobile phase. A less polar solvent system will increase the retention of the diacylglycerol on the silica gel, allowing for better separation from the more polar DOGS. 2. Reduce the amount of crude product loaded onto the column. As a rule of thumb, the amount of crude material should be about 1-5% of the mass of the silica gel.
Presence of Succinic Acid in the Final Product 1. Incomplete removal of excess succinic acid during the aqueous work-up.1. Wash the organic extract with a dilute aqueous base (e.g., 0.1 M sodium bicarbonate) to remove any remaining succinic acid. Follow with a water wash to remove any residual base.
Streaking of the Product on the TLC Plate and during Column Chromatography 1. The acidic nature of the succinyl group interacting with the silica gel. 2. The sample is too concentrated when loaded onto the TLC plate or column.1. Add a small amount of acetic acid (e.g., 0.5-1%) to the mobile phase. This will protonate the succinyl group and reduce its interaction with the silica gel, resulting in better peak shape. 2. Dilute the sample before loading.
Oxidation of the Product 1. Exposure to air and light during purification and storage.1. Use solvents that have been sparged with an inert gas (e.g., argon or nitrogen). 2. Protect the sample from light by wrapping flasks and vials in aluminum foil. 3. Add a small amount of an antioxidant like BHT (butylated hydroxytoluene) to the solvents used for storage.

Experimental Protocols

Synthesis of this compound

This protocol describes a general procedure for the synthesis of DOGS.

Materials:

  • 1,2-dioleoyl-sn-glycerol

  • Succinic anhydride

  • Pyridine (anhydrous)

  • Dichloromethane (DCM, anhydrous)

  • 0.5 M HCl

  • Saturated NaCl solution (brine)

  • Anhydrous sodium sulfate

  • Round-bottom flask

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolve 1,2-dioleoyl-sn-glycerol (1 equivalent) in anhydrous DCM in a round-bottom flask under an inert atmosphere.

  • Add succinic anhydride (1.5 equivalents) and anhydrous pyridine (2 equivalents) to the solution.

  • Stir the reaction mixture at room temperature and monitor its progress by TLC.

  • Once the reaction is complete, dilute the mixture with DCM and transfer it to a separatory funnel.

  • Wash the organic phase sequentially with 0.5 M HCl, water, and brine.

  • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude product.

Purification by Silica Gel Column Chromatography

Materials:

  • Crude this compound

  • Silica gel (60 Å, 230-400 mesh)

  • Hexane

  • Ethyl acetate

  • Acetic acid

  • Glass chromatography column

  • Fraction collector or test tubes

  • TLC plates

Procedure:

  • Prepare a slurry of silica gel in hexane and pack the chromatography column.

  • Dissolve the crude product in a minimal amount of DCM and adsorb it onto a small amount of silica gel.

  • Evaporate the solvent from the silica gel-adsorbed sample and carefully load it onto the top of the packed column.

  • Elute the column with a gradient of increasing polarity, starting with a mixture of hexane and ethyl acetate (e.g., 9:1) and gradually increasing the proportion of ethyl acetate. Add 0.5% acetic acid to the mobile phase to improve peak shape.

  • Collect fractions and analyze them by TLC to identify those containing the pure product.

  • Combine the pure fractions and evaporate the solvent to obtain the purified this compound.

Quantitative Data Summary

The following tables can be used to record and compare data from different purification batches.

Table 1: Synthesis and Purification Yield

Batch IDStarting Diacylglycerol (g)Crude Product (g)Purified DOGS (g)Overall Yield (%)

Table 2: Purity Assessment by HPLC

SampleRetention Time (min)Peak Area (%)
Crude Product
Impurity 1
DOGS
Purified Product
DOGS

Visualizations

Synthesis Workflow

synthesis_workflow cluster_synthesis Synthesis cluster_purification Purification start 1,2-dioleoyl-sn-glycerol + Succinic Anhydride reaction Reaction in DCM with Pyridine start->reaction workup Aqueous Work-up reaction->workup crude Crude Product workup->crude column Silica Gel Column Chromatography crude->column fractions Fraction Collection & TLC Analysis column->fractions pure Pure DOGS fractions->pure

Caption: Workflow for the synthesis and purification of this compound.

Logical Troubleshooting Flow

troubleshooting_flow cluster_low_yield Troubleshooting Low Yield cluster_impure Troubleshooting Impurities start Problem with Purified Product check_purity Check Purity by TLC/HPLC start->check_purity low_yield Low Yield check_purity->low_yield Purity OK impure Product Impure check_purity->impure Purity Not OK check_reaction Review Synthesis Step: Incomplete Reaction? low_yield->check_reaction check_workup Review Work-up: Product Loss? low_yield->check_workup check_chrom Review Chromatography: Co-elution? low_yield->check_chrom optimize_chrom Optimize Chromatography: Solvent Gradient, Loading impure->optimize_chrom rerun_column Re-purify Impure Fractions optimize_chrom->rerun_column

Caption: A logical flow diagram for troubleshooting common purification issues.

References

Technical Support Center: 1,2-Dioleoyl-sn-glycero-3-succinate (DGS)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1,2-dioleoyl-sn-glycero-3-succinate (DGS).

Frequently Asked Questions (FAQs)

Q1: What is this compound (DGS) and what are its primary applications?

A1: this compound (DGS) is an anionic, pH-sensitive lipid. Its structure consists of a glycerol backbone with two oleoyl fatty acid chains and a succinate headgroup.[1] This unique headgroup gives DGS its pH-responsive properties, making it a critical component in the formulation of pH-sensitive liposomes for targeted drug delivery. These liposomes are designed to be stable at physiological pH (around 7.4) and release their encapsulated contents in acidic environments, such as those found in tumor microenvironments or within cellular endosomes.[1]

Q2: What is the principle behind the pH-sensitivity of DGS-containing liposomes?

A2: The pH-sensitivity of DGS stems from the carboxyl group on its succinate headgroup. At physiological pH, this group is deprotonated and negatively charged, contributing to a stable liposomal membrane. In an acidic environment, the carboxyl group becomes protonated. This change in ionization state alters the lipid packing and can lead to the destabilization of the liposome, triggering the release of its encapsulated cargo.[1] The pKa of succinic acid is approximately 4.2 and 5.6 for its two carboxylic acid groups.[2][3][4] Monoesters of succinic acid have a pKa around 4.5.[5] This suggests that the succinate headgroup of DGS will become protonated in the mildly acidic conditions of tumor tissues or endosomes.

Q3: How should I store and handle DGS?

A3: DGS is typically a white solid and should be stored at -20°C. It is recommended to handle it under an inert gas like argon or nitrogen to minimize oxidation of the unsaturated oleoyl chains. When preparing solutions, it is advisable to use solvents stored over molecular sieves to ensure they are anhydrous.

Troubleshooting Guide

This guide addresses common challenges encountered during the preparation and use of DGS-containing liposomes.

Liposome Formulation and Characterization

Problem 1: My DGS liposomes are larger than the expected size and have a high polydispersity index (PDI).

  • Possible Cause 1: Inefficient hydration of the lipid film.

    • Solution: Ensure the hydration buffer is at a temperature above the phase transition temperature (Tc) of all lipids in your formulation. For DGS, which has unsaturated oleoyl chains, the Tc is below room temperature. However, if you are using other lipids with higher Tc's in your formulation, the hydration temperature should be above the highest Tc. Ensure the lipid film is thin and evenly distributed in the flask for complete hydration.

  • Possible Cause 2: Inadequate sizing method.

    • Solution:

      • Extrusion: Ensure the extruder is assembled correctly with the polycarbonate membrane fully hydrated and not torn. Increase the number of extrusion cycles (typically 11-21 passes) to achieve a more uniform size distribution.[6] Perform extrusion above the Tc of the lipids.

      • Sonication: If using sonication, optimize the sonication time and power. Over-sonication can lead to lipid degradation, while under-sonication will result in a heterogeneous population of liposomes. Use a probe sonicator for smaller, more uniform vesicles, but be mindful of potential sample heating and titanium probe leaching.

  • Possible Cause 3: Aggregation of liposomes.

    • Solution: Check the ionic strength and pH of your buffer. Electrostatic repulsion between the negatively charged DGS liposomes is crucial for stability. At low pH, protonation of the succinate headgroup can reduce this repulsion and lead to aggregation. Ensure the pH of your final liposome suspension is appropriate for stability (typically around 7.4).

Problem 2: The encapsulation efficiency of my therapeutic agent is low and inconsistent.

  • Possible Cause 1: Passive encapsulation of a hydrophilic drug.

    • Solution: For hydrophilic drugs, passive encapsulation efficiency is often low. To improve this, you can:

      • Increase the concentration of the drug in the hydration buffer.

      • Employ a remote loading method (e.g., pH gradient or ammonium sulfate gradient) if your drug is an ionizable amine.

  • Possible Cause 2: Inefficient entrapment of a lipophilic drug.

    • Solution: For lipophilic drugs, incorporate the drug into the organic solvent with the lipids before forming the lipid film.[7] This ensures the drug is integrated into the lipid bilayer during liposome formation. The amount of lipophilic drug that can be incorporated will depend on its ability to partition into the bilayer without disrupting its structure.

  • Possible Cause 3: Leakage of the encapsulated drug during preparation.

    • Solution: Ensure that all processing steps, especially sizing, are performed at an appropriate temperature. For temperature-sensitive drugs, consider using a lower temperature for a longer duration. After encapsulation, remove the unencapsulated drug promptly using methods like dialysis or size exclusion chromatography at 4°C.

pH-Sensitivity and Drug Release

Problem 3: My DGS liposomes show premature leakage of the encapsulated drug at physiological pH (7.4).

  • Possible Cause 1: Unstable liposome formulation.

    • Solution: The lipid composition is critical for membrane stability. Consider incorporating cholesterol (typically 30-50 mol%) into your formulation to increase bilayer stability and reduce permeability.[8] The inclusion of a helper lipid like 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE) can enhance pH-sensitivity but may also increase leakage at neutral pH if not optimized.

  • Possible Cause 2: Degradation of DGS.

    • Solution: DGS can be susceptible to hydrolysis. Ensure you are using high-purity DGS and store it properly. Prepare liposomes fresh for your experiments whenever possible.

Problem 4: The drug release from my DGS liposomes at the target acidic pH is slow or incomplete.

  • Possible Cause 1: Suboptimal lipid composition for pH-induced destabilization.

    • Solution: The ratio of DGS to other lipids is crucial. Increasing the molar percentage of DGS can enhance pH-sensitivity. The inclusion of a fusogenic lipid like DOPE is often necessary to facilitate the transition from a bilayer to a non-bilayer structure upon acidification, which is key for rapid content release.[1]

  • Possible Cause 2: The internal buffer of the liposomes is neutralizing the incoming protons.

    • Solution: Ensure the buffer used for hydration has a low buffering capacity in the target pH range to allow for a rapid drop in internal pH upon exposure to an acidic environment.

Quantitative Data Summary

ParameterValueNotes
Molecular Weight 721.06 g/mol
Appearance White Solid
Storage Temperature -20°CStore under inert gas.
Estimated pKa of Succinate Headgroup ~4.2 - 5.6Based on the pKa values of succinic acid.[2][3][4] This is the pH range where the headgroup will be significantly protonated.
Solubility Soluble in chloroform, often with the addition of a small amount of methanol (e.g., 2%) to improve solubility of the acidic headgroup.[7][9][10]For complete dissolution, a mixture of chloroform and methanol is often used.

Experimental Protocols

Protocol 1: Preparation of DGS-Containing pH-Sensitive Liposomes by Thin-Film Hydration and Extrusion

This protocol describes a general method for preparing DGS-containing liposomes. The specific lipid ratios and drug loading methods may need to be optimized for your particular application.

Materials:

  • This compound (DGS)

  • 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE) (optional, as a helper lipid)

  • Cholesterol (optional, for stability)

  • Drug to be encapsulated

  • Chloroform and/or Methanol (spectroscopic grade)

  • Hydration buffer (e.g., 10 mM HEPES, 150 mM NaCl, pH 7.4)

  • Round-bottom flask

  • Rotary evaporator

  • Water bath

  • Mini-extruder

  • Polycarbonate membranes (e.g., 100 nm pore size)

  • Syringes

Procedure:

  • Lipid Film Formation: a. Dissolve DGS and other lipids (e.g., DOPE, cholesterol) in a chloroform:methanol mixture (e.g., 2:1 v/v) in a round-bottom flask. If encapsulating a lipophilic drug, dissolve it in this organic solvent mixture as well. b. Attach the flask to a rotary evaporator. c. Rotate the flask in a water bath set to a temperature that ensures solvent evaporation but does not degrade the lipids or drug (e.g., 30-40°C). d. Continue evaporation under vacuum until a thin, uniform lipid film is formed on the inner surface of the flask. e. Dry the lipid film further under high vacuum for at least 2 hours (or overnight) to remove any residual organic solvent.

  • Hydration: a. Warm the hydration buffer to a temperature above the phase transition temperature of the lipid mixture. b. Add the warm hydration buffer to the flask containing the dry lipid film. If encapsulating a hydrophilic drug, it should be dissolved in this buffer. c. Agitate the flask by gentle swirling or vortexing to hydrate the lipid film. This will result in the formation of multilamellar vesicles (MLVs). The suspension will appear milky.

  • Sizing by Extrusion: a. Assemble the mini-extruder with a polycarbonate membrane of the desired pore size (e.g., 100 nm) according to the manufacturer's instructions. b. Equilibrate the extruder to a temperature above the Tc of the lipid mixture. c. Draw the MLV suspension into a syringe and place it into one of the extruder ports. Place an empty syringe in the other port. d. Gently push the MLV suspension through the membrane from one syringe to the other. Repeat this process for an odd number of passes (e.g., 11 or 21 times).[6] e. The resulting suspension of large unilamellar vesicles (LUVs) should be more translucent than the initial MLV suspension.

  • Purification: a. To remove unencapsulated drug, the liposome suspension can be purified by dialysis against fresh buffer or by size exclusion chromatography. Perform this step at 4°C to minimize leakage.

  • Characterization: a. Determine the liposome size and polydispersity index (PDI) using Dynamic Light Scattering (DLS). b. Measure the encapsulation efficiency by disrupting the liposomes with a detergent (e.g., Triton X-100) and quantifying the drug concentration using a suitable analytical method (e.g., UV-Vis spectroscopy, HPLC).

Visualizations

Signaling Pathway: pH-Triggered Drug Release from DGS Liposomes

G Mechanism of pH-Triggered Drug Release from DGS Liposomes cluster_0 Physiological pH (7.4) cluster_1 Acidic Environment (e.g., Tumor, Endosome) StableLiposome Stable DGS Liposome Succinate Headgroup Deprotonated (-COO⁻) Drug Encapsulated Protonation Protonation of Succinate Headgroup -COO⁻ + H⁺ → -COOH StableLiposome->Protonation Lower pH Destabilization Liposome Destabilization Altered Lipid Packing Protonation->Destabilization DrugRelease Drug Release Cargo escapes into cytosol Destabilization->DrugRelease

Caption: pH-triggered drug release from DGS liposomes.

Experimental Workflow: DGS Liposome Preparation

G Workflow for DGS Liposome Preparation start Start dissolve Dissolve DGS and other lipids in organic solvent start->dissolve film Form thin lipid film (Rotary Evaporation) dissolve->film hydrate Hydrate lipid film with aqueous buffer (+ drug) film->hydrate extrude Size liposomes (Extrusion) hydrate->extrude purify Purify liposomes (Dialysis / SEC) extrude->purify characterize Characterize liposomes (DLS, Encapsulation Efficiency) purify->characterize end End characterize->end

Caption: Workflow for DGS liposome preparation.

Logical Relationship: Troubleshooting Liposome Size

G Troubleshooting Guide for Liposome Size Issues start High Size / PDI check_hydration Check Hydration (Temp, Film Quality) start->check_hydration check_extrusion Check Extrusion (Cycles, Membrane) start->check_extrusion check_aggregation Check for Aggregation (Buffer pH, Ionic Strength) start->check_aggregation solution_hydration Optimize hydration temperature and ensure thin film check_hydration->solution_hydration solution_extrusion Increase extrusion cycles, check membrane integrity check_extrusion->solution_extrusion solution_aggregation Adjust buffer conditions check_aggregation->solution_aggregation end Optimal Size / PDI solution_hydration->end solution_extrusion->end solution_aggregation->end

Caption: Troubleshooting decision tree for liposome size.

References

Technical Support Center: 1,2-Dioleoyl-sn-glycero-3-succinate (DOGS)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the proper storage, handling, and troubleshooting of 1,2-dioleoyl-sn-glycero-3-succinate (DOGS).

Frequently Asked Questions (FAQs)

1. What is this compound (DOGS)?

This compound (also known as 18:1 DGS or DOGS) is an anionic, pH-responsive phospholipid derivative.[] Structurally, it consists of a glycerol backbone with two oleoyl fatty acid chains and a succinic acid headgroup.[] This succinate headgroup imparts a net negative charge and pH sensitivity, making it a valuable component in the formulation of liposomes and other lipid-based nanoparticles for drug and gene delivery.[][2]

2. What are the primary applications of DOGS?

DOGS is widely utilized in nanomedicine and biochemical research.[] Its primary applications include:

  • Gene Delivery Systems: DOGS is often combined with cationic lipids to stabilize nucleic acid-lipid particles, enhancing the encapsulation and delivery of DNA and RNA.[3]

  • Drug Delivery: It is a key component in liposomal formulations for encapsulating and delivering a range of therapeutic agents, including small molecules and biologics.[3]

  • pH-Responsive Formulations: The succinate headgroup allows for the creation of liposomes that are stable at physiological pH but become destabilized in more acidic environments (e.g., tumor microenvironments or endosomes), triggering the release of their payload.[]

3. What are the recommended storage conditions for DOGS?

Proper storage is crucial to maintain the stability and integrity of DOGS.

FormStorage TemperatureDurationSpecial Considerations
Powder -20°CUp to 1 yearAs an unsaturated lipid, DOGS powder is hygroscopic and susceptible to oxidation.[4][5] It is recommended to store it under an inert atmosphere (e.g., argon or nitrogen) in a tightly sealed glass vial. Before use, allow the container to warm to room temperature before opening to prevent condensation.[5]
In Organic Solvent -20°CUp to 6 months (in DMSO)Dissolve in a suitable organic solvent like chloroform or DMSO.[6] Store in a glass vial with a Teflon-lined cap under an inert atmosphere.[5] Avoid using plastic containers as they can leach impurities.[5]
In DMSO at 4°C 4°CUp to 2 weeksFor short-term storage.

4. What are the safety precautions for handling DOGS?

According to safety data sheets, this compound is harmful if swallowed and is very toxic to aquatic life with long-lasting effects.[7] When handling DOGS, it is important to:

  • Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Avoid inhalation of dust if handling the powder form.

  • Prevent release into the environment.

  • Wash hands thoroughly after handling.

Troubleshooting Guides

This section addresses common issues that may arise during experiments involving DOGS.

Liposome Formulation Issues

Q1: My DOGS-containing liposomes are aggregating. What could be the cause?

  • Incorrect pH: DOGS is an anionic lipid, and its charge is pH-dependent. At low pH, the succinate headgroup can become protonated, reducing the electrostatic repulsion between liposomes and leading to aggregation. Ensure the pH of your buffer is appropriate to maintain a negative surface charge.

  • High Salt Concentration: High concentrations of divalent cations (e.g., Ca²⁺, Mg²⁺) can shield the negative charge of the liposomes, leading to aggregation.[8] Consider using a buffer with a lower ionic strength.

  • Improper Storage of Liposomes: Storing liposomes for extended periods, especially at inappropriate temperatures, can lead to instability and aggregation. It is best to use freshly prepared liposomes.

Q2: I am observing low encapsulation efficiency of my hydrophilic drug.

  • Lipid Film Hydration: Ensure the lipid film is thin and evenly distributed before hydration. A thick or uneven film can lead to incomplete hydration and the formation of multilamellar vesicles (MLVs) with less entrapped volume.

  • Hydration Buffer: The properties of the hydration buffer, such as pH and osmolarity, can influence encapsulation. Ensure the buffer is compatible with your drug and the liposome formulation.

  • Extrusion/Sonication: The method used to reduce the size of the liposomes (e.g., extrusion or sonication) can affect encapsulation. Extrusion through polycarbonate membranes generally leads to the formation of unilamellar vesicles with a larger internal volume compared to sonication.[9]

Q3: My liposomes are leaking their contents prematurely.

  • Lipid Composition: The presence of unsaturated oleoyl chains in DOGS contributes to a more fluid lipid bilayer.[] Incorporating cholesterol or lipids with saturated acyl chains (e.g., DSPC) can increase bilayer rigidity and reduce leakage.[10]

  • pH Instability: If the experimental conditions involve pH fluctuations, it could trigger premature release due to the pH-sensitive nature of DOGS.[] Ensure the buffer capacity is sufficient to maintain a stable pH.

  • Oxidation: The oleoyl chains of DOGS are susceptible to oxidation, which can compromise membrane integrity. Prepare and handle liposomes under an inert atmosphere and consider adding antioxidants if necessary.

Experimental Workflow Diagrams

Liposome_Preparation_Workflow cluster_prep Lipid Preparation cluster_hydration Hydration & Sizing cluster_purification Purification Lipid_Dissolution Dissolve DOGS and other lipids in organic solvent (e.g., chloroform) Solvent_Evaporation Evaporate solvent under inert gas (N2 or Ar) to form a thin lipid film Lipid_Dissolution->Solvent_Evaporation Vacuum_Drying Dry under vacuum to remove residual solvent Solvent_Evaporation->Vacuum_Drying Hydration Hydrate lipid film with aqueous buffer containing drug Vacuum_Drying->Hydration Vortexing Vortex to form Multilamellar Vesicles (MLVs) Hydration->Vortexing Sizing Size reduction (Extrusion or Sonication) to form Unilamellar Vesicles (LUVs/SUVs) Vortexing->Sizing Purification Remove unencapsulated drug (e.g., dialysis, size exclusion chromatography) Sizing->Purification

Caption: Workflow for the preparation of DOGS-containing liposomes.

Troubleshooting_Aggregation Problem Liposome Aggregation Cause1 Incorrect pH Problem->Cause1 Cause2 High Salt Concentration Problem->Cause2 Cause3 Improper Storage Problem->Cause3 Solution1 Adjust buffer pH to ensure negative surface charge Cause1->Solution1 Solution2 Use buffer with lower ionic strength Cause2->Solution2 Solution3 Use freshly prepared liposomes Cause3->Solution3

Caption: Troubleshooting guide for liposome aggregation.

Experimental Protocols

Protocol 1: Preparation of DOGS-Containing Liposomes by Thin-Film Hydration and Extrusion

This protocol describes the preparation of large unilamellar vesicles (LUVs) with a defined size.

Materials:

  • This compound (DOGS)

  • Other lipids as required (e.g., DOPE, cholesterol, PEG-lipid)

  • Chloroform or a suitable organic solvent

  • Hydration buffer (e.g., HEPES-buffered saline, pH 7.4)

  • Round-bottom flask

  • Rotary evaporator

  • Mini-extruder with polycarbonate membranes (e.g., 100 nm pore size)

  • Nitrogen or argon gas

  • Vacuum pump

Procedure:

  • Lipid Film Formation: a. Dissolve DOGS and other lipids in chloroform in a round-bottom flask.[6] b. Attach the flask to a rotary evaporator and evaporate the solvent under reduced pressure to form a thin, uniform lipid film on the inner surface of the flask. c. Further dry the lipid film under a high vacuum for at least 2 hours to remove any residual solvent.[6]

  • Hydration: a. Add the desired volume of hydration buffer to the flask containing the lipid film. b. Hydrate the film by gentle rotation of the flask at a temperature above the phase transition temperature of the lipids. This will result in the formation of multilamellar vesicles (MLVs).

  • Extrusion: a. Assemble the mini-extruder with the desired pore size polycarbonate membrane (e.g., 100 nm) according to the manufacturer's instructions. b. Transfer the MLV suspension to a gas-tight syringe and pass it through the extruder a specified number of times (e.g., 11-21 times) to form LUVs of a uniform size.[9]

  • Characterization: a. Determine the size distribution and zeta potential of the prepared liposomes using dynamic light scattering (DLS). b. Quantify the encapsulation efficiency of the drug using a suitable analytical method (e.g., UV-Vis spectroscopy, fluorescence spectroscopy).

Protocol 2: pH-Triggered Release Assay

This protocol can be used to assess the pH-sensitive release properties of DOGS-containing liposomes.

Materials:

  • DOGS-containing liposomes encapsulating a fluorescent dye (e.g., calcein)

  • Buffers at different pH values (e.g., pH 7.4 and pH 5.5)

  • Fluorometer

Procedure:

  • Prepare Liposomes: Prepare liposomes encapsulating a self-quenching concentration of a fluorescent dye like calcein using the protocol described above.

  • Purification: Remove unencapsulated dye by size exclusion chromatography.

  • Release Assay: a. Dilute the liposome suspension in buffers of different pH values (e.g., pH 7.4 and pH 5.5). b. Incubate the samples at 37°C. c. At various time points, measure the fluorescence intensity using a fluorometer. An increase in fluorescence indicates the release of the dye from the liposomes, leading to dequenching.

  • Data Analysis: a. Determine the maximum fluorescence by lysing the liposomes with a detergent (e.g., Triton X-100). b. Calculate the percentage of release at each time point relative to the maximum fluorescence. c. Plot the percentage of release versus time for each pH condition.

References

minimizing acyl migration in 1,2-dioleoyl-sn-glycero-3-succinate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on minimizing acyl migration in 1,2-dioleoyl-sn-glycero-3-succinate during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is acyl migration in this compound?

A1: Acyl migration is an intramolecular isomerization reaction where an acyl group (in this case, an oleoyl group) moves from one hydroxyl position to another on the glycerol backbone. In this compound, the oleoyl group at the sn-2 position can migrate to the sn-1 position, resulting in the formation of the more thermodynamically stable 1,3-dioleoyl-sn-glycero-2-succinate isomer. This process is entropically driven.[1]

Q2: Why is it critical to minimize acyl migration?

A2: For many applications, particularly in drug delivery and studies of biological membranes, the specific stereochemistry of this compound is crucial for its function. Acyl migration leads to a mixture of isomers, which can alter the physicochemical properties of the molecule, such as its packing in lipid bilayers and its interaction with other molecules, potentially leading to inconsistent and unreliable experimental results.

Q3: What are the primary factors that promote acyl migration?

A3: The main factors that accelerate acyl migration are elevated temperatures, the presence of acid or base catalysts, and the use of certain solvents.[2][3] The water activity in the reaction mixture can also play a role.[3]

Q4: How can I detect and quantify acyl migration?

A4: Acyl migration can be detected and quantified using analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy.[1][4] HPLC can separate the 1,2- and 1,3-isomers, allowing for their quantification.[4] ¹H NMR and ¹³C NMR can distinguish between the isomers based on the chemical shifts of the glycerol backbone protons and carbons.[5]

Q5: What are the ideal storage conditions for this compound to prevent acyl migration?

A5: To minimize acyl migration during storage, this compound should be stored at low temperatures, ideally at -20°C or below.[1][6] It is also recommended to store it in a dry, inert atmosphere to prevent hydrolysis and oxidation.

Troubleshooting Guides

Issue 1: My final product shows a significant amount of the 1,3-isomer after synthesis.

  • Question: I followed a synthesis protocol for this compound, but my final product is a mixture of 1,2- and 1,3-isomers. What could have gone wrong?

  • Answer: This is a classic case of acyl migration occurring during your synthesis. Several factors could be at play:

    • High Reaction Temperature: Elevated temperatures significantly accelerate the rate of acyl migration. Review your reaction temperatures and consider if they can be lowered.

    • Prolonged Reaction Times: The longer the reaction proceeds, the more time there is for the thermodynamically favored 1,3-isomer to form.

    • pH of the Reaction Mixture: Both acidic and basic conditions can catalyze acyl migration. Ensure your reaction conditions are as close to neutral as possible, or slightly acidic (pH 4-5), where the rate of migration is often at a minimum.[7]

    • Choice of Catalyst: If you are using a catalyst for esterification, ensure it is not promoting acyl migration.

Issue 2: Acyl migration occurs during purification.

  • Question: My crude product is predominantly the 1,2-isomer, but after purification by silica gel chromatography, I see an increase in the 1,3-isomer. Why is this happening and how can I prevent it?

  • Answer: Silica gel is known to catalyze acyl migration due to its acidic surface.[8] To minimize this:

    • Use an Alternative Stationary Phase: Consider using a less acidic stationary phase for your chromatography.

    • Neutralize the Silica Gel: You can try to neutralize the silica gel by washing it with a buffer of appropriate pH before use.

    • Minimize Contact Time: Perform the chromatography as quickly as possible to reduce the time the compound is in contact with the silica gel.

    • Low Temperature: If possible, run the chromatography at a lower temperature.

    • Alternative Purification Methods: Consider other purification techniques like preparative HPLC with a suitable stationary phase or crystallization.

Issue 3: I am unsure if my analytical method is accurately quantifying the two isomers.

  • Question: How can I validate my HPLC or NMR method for quantifying the 1,2- and 1,3-isomers of dioleoyl-sn-glycero-3-succinate?

  • Answer: To ensure your analytical method is accurate, you should:

    • Use Certified Reference Standards: If available, use certified reference standards of both the 1,2- and 1,3-isomers to calibrate your instrument and confirm the retention times (for HPLC) or chemical shifts (for NMR).

    • Optimize Separation (HPLC): For HPLC, ensure you have achieved baseline separation of the two isomer peaks. You may need to optimize your mobile phase composition and flow rate. A common mobile phase for separating diacylglycerol isomers is 100% acetonitrile.[4]

    • Confirm Peak Assignments (NMR): For NMR, confirm the assignment of the signals corresponding to the glycerol backbone protons for each isomer. Two-dimensional NMR techniques like COSY and HSQC can aid in unambiguous assignment.[1]

Data Presentation

Table 1: Effect of Temperature on the Half-Life of 1,2-Diacylglycerol Acyl Migration

Temperature (°C)Half-Life (t½) of 1,2-Diacylglycerol (hours)
253,425[3]
8015.8[3]

Table 2: Influence of Solvent on Acyl Migration Rate

SolventPolarityEffect on Acyl Migration Rate
HexaneNonpolarHigher migration rate compared to polar solvents[2][9]
DichloromethanePolar aproticLower migration rate than hexane[9]
EthanolPolar proticLower migration rate[2][9]
AcetonePolar aproticLower migration rate[9]
AcetonitrilePolar aproticLower migration rate[9]
t-ButanolPolar proticSignificantly inhibits acyl migration[2][9]

Experimental Protocols

Protocol 1: Representative Synthesis of this compound with Minimized Acyl Migration

This protocol is a representative method based on general procedures for the synthesis of diacylglycerol derivatives.

  • Acylation of sn-Glycerol-3-phosphate: Start with a protected glycerol precursor to ensure the correct stereochemistry. A common starting material is sn-glycero-3-phosphocholine, which can be acylated with oleoyl chloride in the presence of a non-basic catalyst at low temperatures (e.g., 0-4°C) to form 1,2-dioleoyl-sn-glycero-3-phosphocholine.

  • Enzymatic Cleavage of the Headgroup: The phosphocholine headgroup can be selectively removed using phospholipase D to yield 1,2-dioleoyl-sn-glycerol. This enzymatic step is performed under mild conditions (e.g., pH 5.6, room temperature), which helps to minimize acyl migration.

  • Esterification with Succinic Anhydride: The final step is the esterification of the free hydroxyl group at the sn-3 position with succinic anhydride. This reaction should be carried out in an aprotic solvent (e.g., dichloromethane) at a low temperature (e.g., 0°C to room temperature) in the presence of a mild, non-basic catalyst like 4-dimethylaminopyridine (DMAP). The reaction should be monitored closely by TLC or HPLC to avoid prolonged reaction times.

Protocol 2: Purification of this compound using Flash Chromatography with Minimized Acyl Migration

  • Column Preparation: Use a silica gel column that has been slurry-packed in the initial mobile phase. To minimize acidity, the silica gel can be pre-treated by washing with a slightly acidic buffer (e.g., pH 4-5) and then reactivated.

  • Sample Loading: Dissolve the crude product in a minimal amount of the initial mobile phase and load it onto the column.

  • Elution: Elute the column with a gradient of a non-polar solvent (e.g., hexane) and a moderately polar solvent (e.g., ethyl acetate). The gradient should be optimized to achieve good separation between the desired 1,2-isomer and the 1,3-isomer, as well as any other impurities.

  • Fraction Collection and Analysis: Collect fractions and analyze them by TLC or HPLC to identify those containing the pure 1,2-isomer.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure at a low temperature (e.g., below 30°C).

Protocol 3: Quantification of Acyl Migration using HPLC

  • Instrumentation: A standard HPLC system with a UV detector is required.

  • Column: A C18 reversed-phase column is typically used for the separation of diacylglycerol isomers.

  • Mobile Phase: Isocratic elution with 100% acetonitrile is often effective.[4]

  • Detection: The eluent can be monitored at a low wavelength, such as 205 nm.[4]

  • Quantification: Prepare standard curves for both the 1,2- and 1,3-isomers using certified reference standards. Inject the sample and determine the concentration of each isomer by comparing the peak areas to the standard curves.

Visualizations

Caption: Mechanism of acyl migration from a 1,2-diacyl-sn-glycerol to a 1,3-diacyl-sn-glycerol through a cyclic orthoester intermediate.

Experimental_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis & Storage start Protected Glycerol Precursor acylation Acylation with Oleoyl Chloride (Low Temperature) start->acylation cleavage Enzymatic Headgroup Cleavage (Mild pH) acylation->cleavage esterification Esterification with Succinic Anhydride (Low Temperature, Aprotic Solvent) cleavage->esterification purification Flash Chromatography (Neutralized Silica, Low Temperature) esterification->purification analysis Purity and Isomer Ratio Analysis (HPLC, NMR) purification->analysis storage Storage at -20°C analysis->storage

References

Validation & Comparative

A Head-to-Head Battle of pH-Sensitive Lipids: 1,2-dioleoyl-sn-glycero-3-succinate (DGS) vs. Cholesteryl Hemisuccinate (CHEMS) in Liposomal Drug Delivery

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice of excipients is a critical determinant of a liposomal drug product's success. Among the arsenal of functional lipids, pH-sensitive lipids that trigger drug release in the acidic tumor microenvironment or within cellular endosomes have garnered significant attention. This guide provides an objective comparison of two prominent pH-sensitive lipids: 1,2-dioleoyl-sn-glycero-3-succinate (DGS) and Cholesteryl Hemisuccinate (CHEMS), supported by experimental data to inform formulation decisions.

This comparative guide delves into the performance of DGS and CHEMS in liposomal formulations, focusing on key attributes such as drug encapsulation efficiency, particle size, stability, and pH-triggered drug release. While direct comparative studies are limited, this guide synthesizes available data from various sources to provide a comprehensive overview.

At a Glance: Key Performance Indicators

The following tables summarize quantitative data for liposomes formulated with either DGS or CHEMS. It is crucial to note that the data are compiled from different studies, employing varied lipid compositions, drug molecules, and experimental conditions. Therefore, direct comparisons should be made with caution.

Table 1: Physicochemical Properties of DGS and CHEMS Liposomes

ParameterThis compound (DGS) LiposomesCholesteryl Hemisuccinate (CHEMS) LiposomesReference Drug/Marker
Particle Size (nm) ~100 - 200 nm~94 - 206 nm[1]Varies
Polydispersity Index (PDI) Data not consistently reported~0.16 - 0.22[1]Varies
Zeta Potential (mV) Anionic (specific values vary)-17.8 to -73 mV[2][3]Varies
Encapsulation Efficiency (%) >90% (for Doxorubicin)>90% (for Daunorubicin)[1], ~37% (for Calcein)[2]Doxorubicin, Daunorubicin, Calcein

Table 2: pH-Triggered Drug Release

pHThis compound (DGS) Liposomes (% Release)Cholesteryl Hemisuccinate (CHEMS) Liposomes (% Release)TimeframeReference Drug/Marker
7.4 (Physiological) Stable, minimal leakage<10% to <40%[3]1 - 24 hoursCalcein, Cisplatin, Daunorubicin
~6.5 (Tumor Microenvironment) Moderate release~65%[3]24 hoursCisplatin
~5.5 (Endosomal) Significant release (~50-80% leakage)>80% to rapid release within 1 hour[1][3]1 - 24 hoursCalcein, Cisplatin, Daunorubicin

Mechanism of Action: A Shared Strategy of pH-Triggered Destabilization

Both DGS and CHEMS are weakly acidic amphiphiles that are incorporated into liposomes, typically alongside a fusogenic lipid like 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE). At physiological pH (7.4), the succinate or hemisuccinate headgroup is deprotonated and negatively charged. This charge provides electrostatic repulsion, stabilizing the liposomal bilayer structure.

Upon encountering an acidic environment, such as the tumor microenvironment (pH ~6.5) or within endosomes (pH 5.0-6.0) following cellular uptake, the headgroup becomes protonated. This neutralization of the negative charge reduces the electrostatic repulsion and alters the lipid packing, leading to destabilization of the liposome and subsequent release of the encapsulated cargo. The presence of DOPE, which has a propensity to form a non-bilayer hexagonal phase, further facilitates this destabilization and can promote fusion with the endosomal membrane, leading to cytosolic drug delivery.

G Mechanism of pH-Triggered Drug Release cluster_0 Physiological pH (7.4) cluster_1 Acidic Environment (Tumor/Endosome) Stable Liposome Stable Liposome Drug Encapsulated Drug Encapsulated Protonation Protonation Stable Liposome->Protonation Lower pH Destabilized Liposome Destabilized Liposome Protonation->Destabilized Liposome Drug Release Drug Release Destabilized Liposome->Drug Release

Figure 1. General mechanism of pH-sensitive liposomes.

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing research. Below are generalized protocols for the preparation and characterization of pH-sensitive liposomes containing either DGS or CHEMS.

Liposome Preparation: Thin-Film Hydration Method

The thin-film hydration method is a commonly employed technique for preparing liposomes.[4]

  • Lipid Film Formation: The lipids, including the structural lipid (e.g., DOPC or DPPC), the pH-sensitive lipid (DGS or CHEMS), a fusogenic lipid (e.g., DOPE), and cholesterol (for stability), are dissolved in a suitable organic solvent (e.g., chloroform or a chloroform:methanol mixture) in a round-bottom flask.[4]

  • Solvent Evaporation: The organic solvent is removed under reduced pressure using a rotary evaporator to form a thin, uniform lipid film on the inner wall of the flask.[4]

  • Hydration: The lipid film is hydrated with an aqueous buffer (e.g., HEPES, PBS) at a temperature above the phase transition temperature (Tc) of the lipids. The aqueous buffer may contain the hydrophilic drug to be encapsulated (passive loading).

  • Vesicle Formation: The flask is agitated (e.g., vortexing, gentle shaking) to facilitate the formation of multilamellar vesicles (MLVs).

  • Size Reduction: To obtain unilamellar vesicles (LUVs) with a defined size, the MLV suspension is subjected to sonication or, more commonly, extrusion through polycarbonate membranes with specific pore sizes (e.g., 100 nm).

G Liposome Preparation Workflow Lipid Dissolution Lipid Dissolution Solvent Evaporation Solvent Evaporation Lipid Dissolution->Solvent Evaporation Hydration Hydration Solvent Evaporation->Hydration Vesicle Formation Vesicle Formation Hydration->Vesicle Formation Size Reduction Size Reduction Vesicle Formation->Size Reduction Characterization Characterization Size Reduction->Characterization

Figure 2. Thin-film hydration and extrusion workflow.

Characterization of Liposomes

1. Particle Size and Zeta Potential:

  • Method: Dynamic Light Scattering (DLS) and Electrophoretic Light Scattering (ELS) are used to determine the mean hydrodynamic diameter, polydispersity index (PDI), and zeta potential of the liposomes.

  • Instrumentation: A Zetasizer Nano series instrument or similar is commonly used.

  • Procedure: Liposome samples are appropriately diluted in the hydration buffer and measured at a controlled temperature (e.g., 25°C).

2. Encapsulation Efficiency:

  • Method: The encapsulation efficiency (EE%) is determined by separating the unencapsulated drug from the liposomes.

  • Procedure:

    • Separation of free drug from liposomes can be achieved by methods such as dialysis, size exclusion chromatography (e.g., using a Sephadex column), or ultracentrifugation.

    • The amount of drug in the liposomal fraction or the amount of free drug in the supernatant/eluate is quantified using a suitable analytical technique (e.g., UV-Vis spectrophotometry, fluorescence spectroscopy, or HPLC).

    • The EE% is calculated using the following formula: EE% = (Amount of encapsulated drug / Total initial amount of drug) x 100

3. In Vitro Drug Release:

  • Method: The dialysis method is frequently used to assess the pH-triggered release of the encapsulated drug.

  • Procedure:

    • A known amount of the drug-loaded liposome suspension is placed in a dialysis bag with a specific molecular weight cut-off.

    • The dialysis bag is immersed in a release medium with different pH values (e.g., pH 7.4, 6.5, and 5.5) maintained at 37°C with gentle stirring.

    • At predetermined time intervals, aliquots of the release medium are withdrawn and replaced with an equal volume of fresh medium.

    • The concentration of the released drug in the aliquots is quantified by a suitable analytical method.

Cellular Uptake and Intracellular Trafficking

Both DGS- and CHEMS-containing pH-sensitive liposomes are typically taken up by cells through endocytosis. Once inside the endosome, the acidic environment triggers the destabilization of the liposome, leading to the release of the drug into the cytoplasm. This "endosomal escape" is a critical step for the efficacy of many drugs that act on intracellular targets.

G Cellular Uptake and Endosomal Escape Liposome Liposome Endocytosis Endocytosis Liposome->Endocytosis Binds to Cell_Membrane Cell Membrane Endosome Endosome Endocytosis->Endosome Acidification Acidification Endosome->Acidification Membrane_Fusion Membrane Fusion/ Destabilization Acidification->Membrane_Fusion Drug_Release_Cytoplasm Drug Release into Cytoplasm Membrane_Fusion->Drug_Release_Cytoplasm

Figure 3. Endosomal escape of pH-sensitive liposomes.

Conclusion

Both this compound (DGS) and cholesteryl hemisuccinate (CHEMS) are effective pH-sensitive lipids for the formulation of liposomes that can trigger drug release in acidic environments. The available data suggests that both can be used to formulate liposomes with desirable physicochemical properties and pH-responsive drug release profiles.

The choice between DGS and CHEMS may depend on several factors, including the specific drug being encapsulated, the desired release kinetics, and the overall lipid composition of the liposome. CHEMS is a well-established and widely studied pH-sensitive lipid with a significant body of literature supporting its use. DGS, and other diacylsuccinylglycerols, represent a promising class of pH-sensitive lipids with demonstrated efficacy, although they are less extensively characterized in direct comparison to CHEMS.

Further head-to-head comparative studies are warranted to delineate the subtle differences in performance between DGS and CHEMS and to provide a clearer rationale for selecting one over the other for specific drug delivery applications. Researchers are encouraged to consider the data presented in this guide as a starting point for their formulation development and to conduct their own comparative experiments to determine the optimal pH-sensitive lipid for their specific needs.

References

A Comparative Guide to 1,2-Dioleoyl-sn-glycero-3-succinate (DGS)-Modified Nanoparticles for Advanced Drug Delivery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of 1,2-dioleoyl-sn-glycero-3-succinate (DGS)-modified nanoparticles with conventional and PEGylated nanoparticle formulations. The inclusion of the anionic, pH-sensitive lipid DGS offers unique advantages for targeted and triggered drug release. This document synthesizes experimental data to highlight the key performance characteristics of DGS-modified nanoparticles.

Introduction to DGS-Modified Nanoparticles

This compound (DGS) is an anionic phospholipid derivative that is increasingly utilized in the formulation of lipid-based nanoparticles.[1] Its structure includes two oleoyl fatty acid chains on a glycerol backbone, with a succinic acid moiety that imparts a net negative charge.[1] This unique feature allows for electrostatic interactions and provides pH-responsiveness, making DGS an attractive component for advanced drug delivery systems.[1] DGS-modified nanoparticles are designed to offer enhanced stability, controlled drug release in acidic environments (such as tumors and endosomes), and improved cellular uptake.

Physicochemical Characterization: A Comparative Analysis

The physicochemical properties of nanoparticles are critical determinants of their in vivo behavior and therapeutic efficacy. This section compares key parameters of DGS-modified nanoparticles with conventional lipid nanoparticles (composed of neutral lipids like DSPC and cholesterol) and PEGylated nanoparticles.

PropertyDGS-Modified NanoparticlesConventional Liposomes (e.g., DSPC/CHOL)PEGylated LiposomesRationale for DGS Performance
Particle Size (nm) 100 - 200100 - 25080 - 150The incorporation of DGS can influence the packing of the lipid bilayer, often resulting in slightly smaller or comparable particle sizes to conventional liposomes.
Polydispersity Index (PDI) < 0.2< 0.2< 0.2A low PDI indicates a narrow size distribution, which is achievable with all three formulations through optimized preparation techniques.
Zeta Potential (mV) -30 to -50-5 to -150 to -10The succinate headgroup of DGS provides a strong negative surface charge, leading to high zeta potential values and excellent colloidal stability due to electrostatic repulsion.[1]
Encapsulation Efficiency (%) 80 - 95%70 - 90%75 - 92%The electrostatic interactions between the negatively charged DGS and positively charged or amphiphilic drug molecules can enhance encapsulation efficiency.

In Vitro Performance: Drug Release and Cellular Interactions

The performance of nanoparticles in a biological setting is initially assessed through in vitro studies that model key physiological processes.

pH-Dependent Drug Release

A key feature of DGS-modified nanoparticles is their ability to release their therapeutic payload in response to changes in pH. The succinate headgroup of DGS has a pKa around 5.5-6.0. In the acidic environment of tumors or endosomes, the succinate group becomes protonated, leading to a change in the lipid structure and destabilization of the nanoparticle, thereby triggering drug release.[2]

ConditionDGS-Modified Nanoparticles (% Drug Release)Conventional Liposomes (% Drug Release)
pH 7.4 (Physiological) < 20% over 24h< 15% over 24h
pH 5.5 (Tumor/Endosomal) > 70% over 24h< 25% over 24h

Note: The data presented are representative values and can vary based on the specific formulation and drug encapsulated.

Cellular Uptake and Cytotoxicity

The surface charge and composition of nanoparticles significantly influence their interaction with cells. The negative charge of DGS-modified nanoparticles can enhance their uptake by certain cell types, particularly cancer cells that often overexpress scavenger receptors.

ParameterDGS-Modified NanoparticlesConventional LiposomesPEGylated LiposomesRationale for DGS Performance
Cellular Uptake Efficiency HighModerateLowThe negative charge can promote interaction with the cell membrane and facilitate endocytosis.
IC50 (Drug-loaded NPs) LowerModerateHigherEnhanced cellular uptake and efficient intracellular drug release lead to greater cytotoxicity at lower concentrations.
IC50 (Empty NPs) HighHighHighThe lipid components, including DGS, are generally biocompatible and exhibit low intrinsic cytotoxicity.

In Vivo Performance: Biodistribution and Tumor Accumulation

The in vivo fate of nanoparticles is a critical aspect of their therapeutic potential. While direct comparative studies are limited, the properties of DGS-modified nanoparticles suggest a favorable biodistribution profile. The negative surface charge may lead to some recognition by the reticuloendothelial system (RES), but the pH-responsive nature could enhance tumor-specific drug delivery.

ParameterDGS-Modified NanoparticlesPEGylated Liposomes
Blood Circulation Half-life ModerateLong
Tumor Accumulation (%ID/g) HighHigh
Liver Accumulation (%ID/g) Moderate to HighLow to Moderate
Spleen Accumulation (%ID/g) ModerateLow

Note: %ID/g refers to the percentage of the injected dose per gram of tissue.

Signaling Pathways and Mechanism of Action

The interaction of nanoparticles with cells can trigger various signaling pathways. While specific research on DGS-modified nanoparticles is emerging, their mechanism of action can be inferred from their pH-responsive nature and the general behavior of lipid nanoparticles.

Endosomal Escape

A major hurdle in intracellular drug delivery is the entrapment of nanoparticles in endosomes and their subsequent degradation in lysosomes. The pH-responsive nature of DGS is hypothesized to facilitate endosomal escape. As the endosome matures and its internal pH drops, the protonation of the succinate headgroup of DGS can lead to the destabilization of the endosomal membrane, allowing the nanoparticles and their cargo to be released into the cytoplasm. This "proton sponge" like effect is a significant advantage for the delivery of therapeutics that act on cytosolic targets.[3][4]

Endosomal_Escape Endosomal Escape Mechanism of DGS-Modified Nanoparticles cluster_cell Cell Cytoplasm (pH 7.4) Endocytosis Endocytosis Early_Endosome Early Endosome (pH 6.0-6.5) Endocytosis->Early_Endosome Internalization Late_Endosome Late Endosome (pH 5.0-6.0) Early_Endosome->Late_Endosome Maturation Cytosolic_Release Drug Release into Cytoplasm Late_Endosome->Cytosolic_Release Membrane Destabilization (DGS Protonation)

Caption: DGS-mediated endosomal escape workflow.

Interaction with Inflammatory Pathways

Nanoparticles can be recognized by immune cells, such as macrophages, and can modulate inflammatory signaling pathways. While not extensively studied for DGS-modified nanoparticles specifically, lipid nanoparticles, in general, can interact with Toll-like receptors (TLRs) and activate downstream signaling cascades, including the MAPK and NF-κB pathways. The negative charge of DGS may influence these interactions. Further research is needed to fully elucidate the immunomodulatory properties of DGS-modified nanoparticles.[5][6]

Signaling_Pathway Potential Interaction of Nanoparticles with Inflammatory Pathways Nanoparticle Nanoparticle Macrophage Macrophage Nanoparticle->Macrophage Phagocytosis TLRs Toll-like Receptors Macrophage->TLRs Recognition MAPK_Pathway MAPK Pathway TLRs->MAPK_Pathway Activation NFkB_Pathway NF-κB Pathway TLRs->NFkB_Pathway Activation Cytokine_Production Inflammatory Cytokine Production MAPK_Pathway->Cytokine_Production NFkB_Pathway->Cytokine_Production

Caption: Nanoparticle interaction with macrophage signaling.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of experimental findings.

Preparation of DGS-Modified Solid Lipid Nanoparticles (SLNs)

This protocol describes the preparation of SLNs using a hot homogenization and ultrasonication method.

  • Lipid Phase Preparation:

    • Weigh the desired amounts of the solid lipid (e.g., glyceryl monostearate), this compound (DGS), and the lipophilic drug.

    • Melt the lipid mixture at a temperature approximately 5-10°C above the melting point of the solid lipid.

    • Dissolve the drug in the molten lipid mixture.

  • Aqueous Phase Preparation:

    • Dissolve the surfactant (e.g., Poloxamer 188) in deionized water.

    • Heat the aqueous phase to the same temperature as the lipid phase.

  • Emulsification:

    • Add the hot aqueous phase to the hot lipid phase under high-speed homogenization (e.g., 10,000 rpm for 10 minutes) to form a coarse oil-in-water emulsion.

  • Sonication:

    • Immediately sonicate the hot pre-emulsion using a probe sonicator to reduce the particle size to the nanometer range.

  • Nanoparticle Formation:

    • Cool the resulting nanoemulsion in an ice bath under gentle stirring to allow the lipid to recrystallize and form solid lipid nanoparticles.

  • Purification:

    • Purify the SLN dispersion by dialysis or centrifugation to remove excess surfactant and unencapsulated drug.

SLN_Preparation Workflow for DGS-Modified SLN Preparation Lipid_Phase Melt Lipid + DGS + Drug Homogenization High-Speed Homogenization Lipid_Phase->Homogenization Aqueous_Phase Heat Aqueous Surfactant Solution Aqueous_Phase->Homogenization Sonication Probe Sonication Homogenization->Sonication Cooling Cooling and Recrystallization Sonication->Cooling Purification Purification Cooling->Purification

Caption: DGS-modified SLN preparation workflow.

Characterization of Nanoparticles
  • Particle Size and Zeta Potential: Measured by Dynamic Light Scattering (DLS) using an instrument such as a Malvern Zetasizer. Samples are diluted in deionized water or an appropriate buffer.

  • Morphology: Visualized by Transmission Electron Microscopy (TEM). A drop of the nanoparticle dispersion is placed on a carbon-coated copper grid, negatively stained (e.g., with phosphotungstic acid), and allowed to air dry before imaging.

In Vitro Drug Release Study
  • Place a known amount of the drug-loaded nanoparticle dispersion in a dialysis bag (with an appropriate molecular weight cut-off).

  • Immerse the dialysis bag in a release medium (e.g., phosphate-buffered saline at pH 7.4 or acetate buffer at pH 5.5) maintained at 37°C with constant stirring.

  • At predetermined time intervals, withdraw aliquots of the release medium and replace with an equal volume of fresh medium to maintain sink conditions.

  • Quantify the drug concentration in the collected samples using a suitable analytical method (e.g., HPLC or UV-Vis spectrophotometry).

Cell Viability (MTT) Assay
  • Seed cells in a 96-well plate at a suitable density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the nanoparticle formulations (empty and drug-loaded) and a free drug solution for a specified period (e.g., 24, 48, or 72 hours).

  • After the incubation period, remove the treatment medium and add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well.

  • Incubate for 3-4 hours to allow the formation of formazan crystals by viable cells.

  • Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate cell viability as a percentage relative to untreated control cells.

Conclusion

DGS-modified nanoparticles represent a promising platform for advanced drug delivery, offering the advantages of high stability, pH-responsive drug release, and potentially enhanced cellular uptake. While direct comparative data with other formulations is still emerging, the unique properties of DGS make it a valuable tool for developing "smart" nanocarriers for targeted cancer therapy and other applications requiring intracellular drug delivery. Further research focusing on head-to-head in vivo comparisons will be crucial to fully realize the clinical potential of this technology.

References

A Comparative Guide to Validating the Purity of 1,2-Dioleoyl-sn-glycero-3-succinate using TLC and HPLC

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Thin-Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC) for validating the purity of 1,2-dioleoyl-sn-glycero-3-succinate (DGS), a key lipid excipient in drug delivery systems. Objective comparisons of the product's performance with other alternatives are supported by experimental data and detailed methodologies.

Introduction to Purity Validation of this compound

This compound is an anionic phospholipid derivative increasingly utilized in the formulation of lipid-based drug and gene delivery systems, such as liposomes and lipid nanoparticles.[1] The purity of DGS is a critical quality attribute, as impurities can impact the stability, efficacy, and safety of the final drug product. Therefore, robust analytical methods are required to assess its purity and identify any potential degradation products or process-related impurities. This guide focuses on two of the most common chromatographic techniques employed for this purpose: TLC and HPLC.

Principle of Separation: TLC vs. HPLC

Both TLC and HPLC are powerful separation techniques based on the differential partitioning of analytes between a stationary phase and a mobile phase. However, they differ significantly in their implementation, performance, and application.

Thin-Layer Chromatography (TLC) is a planar chromatographic technique where the stationary phase is a thin layer of adsorbent material, typically silica gel, coated on a flat carrier such as a glass plate or aluminum foil. The separation is achieved by the upward movement of the mobile phase through the stationary phase via capillary action. Different components of the sample mixture travel at different rates, resulting in their separation into distinct spots. TLC is often used for qualitative analysis, such as checking the purity of a sample or monitoring the progress of a reaction, due to its simplicity, speed, and low cost.[2]

High-Performance Liquid Chromatography (HPLC) is a form of column chromatography that pumps a sample mixture or analyte in a solvent (known as the mobile phase) at high pressure through a column with chromatographic packing material (stationary phase). The separation is based on the analyte's differential interactions with the stationary and mobile phases. HPLC offers higher resolution, sensitivity, and reproducibility compared to TLC, making it suitable for both qualitative and quantitative analysis.[3]

Experimental Protocols

Detailed methodologies for analyzing the purity of this compound using TLC and HPLC are provided below.

Thin-Layer Chromatography (TLC) Protocol

1. Materials and Reagents:

  • TLC Plates: Silica gel 60 F254 pre-coated aluminum sheets.

  • Sample Preparation: Dissolve this compound in chloroform or a chloroform/methanol mixture (2:1, v/v) to a concentration of 1-5 mg/mL.

  • Mobile Phase (Solvent System): A mixture of chloroform, methanol, and water (e.g., 65:25:4, v/v/v) is suitable for separating polar lipids. For less polar impurities, a system like hexane:diethyl ether:acetic acid (80:20:1, v/v/v) can be used.[4]

  • Visualization Reagents:

    • Iodine vapor for non-destructive visualization of unsaturated lipids.[5]

    • Phosphomolybdic acid solution (10% in ethanol) followed by heating for general lipid detection.[6][7]

    • Ninhydrin spray for detecting primary and secondary amines (potential impurities).[6]

    • Dittmer-Lester reagent for specific detection of phospholipids.

2. Procedure:

  • Activate the silica gel plate by heating it at 110-120°C for 30 minutes.

  • Using a capillary tube, spot a small volume (1-5 µL) of the DGS solution onto the origin line of the TLC plate.

  • Place the plate in a developing chamber saturated with the mobile phase.

  • Allow the solvent front to migrate up the plate until it is about 1 cm from the top.

  • Remove the plate from the chamber and mark the solvent front.

  • Dry the plate in a fume hood.

  • Visualize the separated spots using the chosen reagent.

  • Calculate the Retention Factor (Rf) for each spot: Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front).

High-Performance Liquid Chromatography (HPLC) Protocol

1. Instrumentation and Columns:

  • HPLC System: A system equipped with a pump, autosampler, column oven, and a suitable detector (e.g., UV, Evaporative Light Scattering Detector - ELSD, or Charged Aerosol Detector - CAD).

  • Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used for lipid analysis.[4]

2. Mobile Phase and Gradient:

  • Mobile Phase A: Acetonitrile/Water (e.g., 90:10, v/v) with 0.1% formic acid.

  • Mobile Phase B: Isopropanol/Acetonitrile (e.g., 90:10, v/v) with 0.1% formic acid.

  • Gradient Elution: A typical gradient would start with a high percentage of Mobile Phase A, gradually increasing the percentage of Mobile Phase B to elute more hydrophobic compounds.

3. Detection:

  • UV Detection: DGS lacks a strong chromophore, so UV detection at low wavelengths (e.g., 205-215 nm) may have limited sensitivity.

  • ELSD/CAD Detection: These are universal detectors that are well-suited for non-volatile analytes like lipids and provide a more uniform response compared to UV detection.[8][9][10]

4. Procedure:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or isopropanol) at a concentration of 1 mg/mL.

  • Prepare a series of calibration standards by diluting the stock solution.

  • Filter all solutions through a 0.45 µm syringe filter before injection.

  • Set up the HPLC system with the specified column, mobile phases, and detector parameters.

  • Inject the standards and the sample solution.

  • Record the chromatograms and integrate the peak areas.

  • Quantify the purity of DGS by calculating the percentage of the main peak area relative to the total peak area.

Data Presentation and Comparison

The following tables summarize the expected quantitative data and a qualitative comparison of TLC and HPLC for the purity validation of this compound.

Table 1: Representative Quantitative Data for Purity Analysis

ParameterTLCHPLC
Retention Factor (Rf) of DGS 0.4 - 0.6 (in Chloroform:Methanol:Water)N/A
Retention Time of DGS N/A10 - 15 minutes (on a C18 column)
Limit of Detection (LOD) ~1 µg~10-50 ng (with ELSD/CAD)
Limit of Quantification (LOQ) ~5 µg~50-100 ng (with ELSD/CAD)
Linearity (R²) >0.98 (with densitometry)>0.995
Precision (%RSD) < 10%< 2%
Analysis Time per Sample 30 - 60 minutes20 - 30 minutes

Table 2: Qualitative Comparison of TLC and HPLC

FeatureThin-Layer Chromatography (TLC)High-Performance Liquid Chromatography (HPLC)
Principle Planar chromatographyColumn chromatography
Resolution LowerHigher
Sensitivity LowerHigher
Quantification Semi-quantitative (densitometry required for better accuracy)[11]Highly quantitative
Throughput High (multiple samples on one plate)Lower (sequential injections)
Cost LowHigh
Solvent Consumption LowHigh
Ease of Use SimpleRequires expertise
Versatility Good for rapid screening and reaction monitoringExcellent for purity testing, impurity profiling, and stability studies

Comparison with Other Alternatives

While TLC and HPLC are primary methods, other analytical techniques can provide complementary information for a comprehensive purity assessment of this compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ³¹P NMR can provide detailed structural information and are inherently quantitative without the need for reference standards for each impurity.[12][13][14][15] This technique is particularly useful for identifying and quantifying structural isomers and other closely related impurities.

  • Mass Spectrometry (MS): When coupled with HPLC (LC-MS), it provides powerful identification capabilities for impurities based on their mass-to-charge ratio and fragmentation patterns.[16][17] This is invaluable for impurity profiling and identifying unknown degradation products.

Mandatory Visualizations

The following diagrams illustrate the experimental workflows for TLC and HPLC analysis of this compound.

TLC_Workflow prep Sample Preparation (DGS in Chloroform/Methanol) spot Spotting on TLC Plate prep->spot dev Development in Chromatography Chamber spot->dev dry Drying the Plate dev->dry vis Visualization (e.g., Iodine Vapor) dry->vis ana Analysis (Rf Calculation) vis->ana

TLC Experimental Workflow

HPLC_Workflow prep Sample and Standard Preparation inj Injection into HPLC System prep->inj sep Separation on C18 Column inj->sep det Detection (ELSD/CAD) sep->det data Data Acquisition and Processing det->data quant Quantification and Purity Assessment data->quant

HPLC Experimental Workflow

Method_Comparison cluster_0 Qualitative Analysis cluster_1 Quantitative Analysis cluster_2 Structural Elucidation TLC TLC (Rapid Screening) HPLC HPLC (High Precision) MS Mass Spectrometry (Impurity ID) HPLC->MS LC-MS NMR NMR (Absolute Quantification) NMR_struct NMR (Structural Confirmation) Purity_Validation Purity Validation of DGS Purity_Validation->TLC Purity_Validation->HPLC Purity_Validation->NMR Purity_Validation->MS

References

A Comparative Analysis of Succinate-Modified Lipids for Gene Delivery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of non-viral gene delivery, lipid-based vectors are a cornerstone, offering a safer alternative to viral methods. The chemical architecture of these lipids is a critical determinant of their efficacy and toxicity. This guide provides a comparative analysis of succinate-modified lipids, a class of molecules explored for their potential to enhance gene delivery through pH-responsive behavior, against established cationic lipids. While direct, side-by-side comparative studies on succinate-modified lipids are limited in the published literature, this guide collates available data and presents a logical comparison with widely-used lipid formulations to inform future research and development.

Performance Data Summary

The following tables summarize key performance indicators for a hypothetical succinate-modified lipid compared to the well-characterized cationic lipid, DOTAP (1,2-dioleoyl-3-trimethylammonium-propane). The data for the succinate-modified lipid is inferred from studies on lipids with pH-sensitive moieties, while the DOTAP data is representative of typical performance reported in the literature.

Table 1: Physicochemical Properties of Lipid Nanoparticles

Lipid FormulationMean Particle Size (nm)Polydispersity Index (PDI)Zeta Potential (mV)Nucleic Acid Encapsulation Efficiency (%)
Succinate-Modified Lipid120 - 200< 0.25+25 to +40> 90%
DOTAP-based100 - 180< 0.2+30 to +50> 95%

Table 2: In Vitro Gene Delivery Performance

Lipid FormulationCell LineTransfection Efficiency (%)Cytotoxicity (IC50, µg/mL)
Succinate-Modified LipidHeLa, HEK29325 - 45%15 - 30
DOTAP-basedHeLa, HEK29340 - 60%10 - 25

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate the replication and validation of these findings.

Lipid Nanoparticle (LNP) Formulation

Objective: To formulate lipid nanoparticles encapsulating plasmid DNA (pDNA) or messenger RNA (mRNA).

Materials:

  • Ionizable/Cationic Lipid (e.g., Succinate-Modified Lipid or DOTAP)

  • Helper Lipid (e.g., DOPE or DSPC)

  • Cholesterol

  • PEG-Lipid (e.g., DMG-PEG 2000)

  • Nucleic Acid (pDNA or mRNA) in a low pH buffer (e.g., 10 mM citrate buffer, pH 4.0)

  • Ethanol

  • Phosphate-Buffered Saline (PBS), pH 7.4

Protocol:

  • Lipid Stock Preparation: Prepare stock solutions of the ionizable/cationic lipid, helper lipid, cholesterol, and PEG-lipid in ethanol at appropriate molar ratios (e.g., 50:10:38.5:1.5).

  • Nucleic Acid Preparation: Dilute the nucleic acid in the low pH buffer to the desired concentration.

  • Mixing: Rapidly mix the lipid-ethanol solution with the nucleic acid-aqueous solution at a defined volume ratio (e.g., 1:3) using a microfluidic mixing device or by vigorous vortexing. This rapid change in solvent polarity drives the self-assembly of the LNPs and encapsulation of the nucleic acid.

  • Dialysis: Dialyze the resulting LNP suspension against PBS (pH 7.4) overnight at 4°C to remove ethanol and raise the pH. This process also serves to neutralize the surface charge of pH-sensitive lipids.

  • Characterization: Measure the particle size, PDI, and zeta potential of the formulated LNPs using Dynamic Light Scattering (DLS). Determine the nucleic acid encapsulation efficiency using a fluorescent dye-based assay (e.g., RiboGreen for RNA or PicoGreen for DNA).

In Vitro Transfection Assay

Objective: To assess the gene delivery efficiency of the formulated LNPs in a cell culture model.

Materials:

  • Cultured mammalian cells (e.g., HeLa, HEK293)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • LNP-encapsulated reporter gene (e.g., GFP-pDNA or Luciferase-mRNA)

  • Phosphate-Buffered Saline (PBS)

  • Transfection reagent for positive control (e.g., Lipofectamine™ 3000)

Protocol:

  • Cell Seeding: Seed the cells in a 24-well plate at a density that ensures 70-80% confluency on the day of transfection.

  • Transfection: On the day of transfection, replace the old media with fresh, complete culture medium. Add the LNP formulation to the cells at various concentrations. Include a positive control (e.g., Lipofectamine™ 3000 complexed with the same reporter gene) and a negative control (untreated cells).

  • Incubation: Incubate the cells for 24-48 hours at 37°C in a 5% CO2 incubator.

  • Analysis:

    • For GFP: Visualize the expression of GFP using a fluorescence microscope. For quantitative analysis, detach the cells and measure the percentage of GFP-positive cells and the mean fluorescence intensity using a flow cytometer.

    • For Luciferase: Lyse the cells and measure the luciferase activity using a luminometer and a luciferase assay kit.

Cytotoxicity Assay (MTT Assay)

Objective: To evaluate the cytotoxicity of the lipid formulations on cultured cells.

Materials:

  • Cultured mammalian cells

  • Complete cell culture medium

  • LNP formulations

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO (Dimethyl sulfoxide)

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a suitable density and allow them to adhere overnight.

  • Treatment: Treat the cells with a serial dilution of the LNP formulations for 24-48 hours. Include untreated cells as a control for 100% viability.

  • MTT Addition: Add MTT solution to each well and incubate for 3-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Calculation: Calculate the cell viability as a percentage relative to the untreated control cells. The IC50 value (the concentration at which 50% of cells are viable) can be determined from the dose-response curve.

Visualizations

The following diagrams illustrate the experimental workflow for LNP formulation and transfection, and a proposed signaling pathway for endosomal escape of pH-sensitive lipids.

LNP_Formulation_and_Transfection_Workflow cluster_formulation LNP Formulation cluster_transfection In Vitro Transfection Lipids Lipids in Ethanol Mixing Microfluidic Mixing Lipids->Mixing NA Nucleic Acid in Buffer (pH 4) NA->Mixing Dialysis Dialysis (pH 7.4) Mixing->Dialysis LNP Formulated LNPs Dialysis->LNP Add_LNP Add LNPs to Cells LNP->Add_LNP Cells Seed Cells (24-well plate) Cells->Add_LNP Incubate Incubate (24-48h) Add_LNP->Incubate Analyze Analyze Gene Expression Incubate->Analyze

Caption: Experimental workflow for LNP formulation and in vitro transfection.

Endosomal_Escape_Pathway cluster_cell Cellular Uptake and Endosomal Escape LNP LNP Endocytosis Endocytosis LNP->Endocytosis Endosome Early Endosome (pH ~6.5) Endocytosis->Endosome Late_Endosome Late Endosome (pH ~5.5) Endosome->Late_Endosome Protonation Protonation of Succinate-Lipid Late_Endosome->Protonation Membrane_Destabilization Endosomal Membrane Destabilization Protonation->Membrane_Destabilization Release Cargo Release into Cytoplasm Membrane_Destabilization->Release

Caption: Proposed mechanism of endosomal escape for succinate-modified lipids.

Mass Spectrometry Analysis of 1,2-dioleoyl-sn-glycero-3-succinate: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative overview of the mass spectrometry analysis of 1,2-dioleoyl-sn-glycero-3-succinate (DOGS), a key component in pH-sensitive liposomal drug delivery systems. This guide will delve into the expected mass spectrometric behavior of DOGS, compare it with common alternatives, and provide detailed experimental protocols.

This compound is an anionic phospholipid integral to the formulation of pH-sensitive liposomes, which are designed to release their therapeutic payload in the acidic microenvironments of tumors or endosomes. The succinate headgroup provides a negative charge and pH-responsiveness, contributing to the fusogenicity and controlled destabilization of the liposomal bilayer for triggered drug release. Accurate and robust analytical methods, particularly mass spectrometry, are crucial for the characterization and quantification of DOGS in formulation development and lipidomics studies.

Mass Spectrometry of Anionic Lipids: An Overview

The analysis of anionic lipids like DOGS is most effectively performed using electrospray ionization mass spectrometry (ESI-MS) in the negative ion mode. In this mode, the acidic proton of the succinate's carboxylic acid group is readily lost, leading to the formation of a prominent deprotonated molecule, [M-H]⁻. Tandem mass spectrometry (MS/MS) of this precursor ion is then used to elicit structurally informative fragment ions.

Common fragmentation pathways for anionic glycerophospholipids involve the neutral loss of the fatty acyl chains as either free fatty acids or ketenes. The relative abundance of the fragment ions can sometimes provide information on the stereochemical positioning of the fatty acids (sn-1 versus sn-2).

Comparison of DOGS with Alternative pH-Sensitive Lipids

In the formulation of pH-sensitive liposomes, several other lipids are often used in conjunction with or as alternatives to DOGS. Here, we compare the mass spectrometric analysis of DOGS with two prevalent alternatives: Cholesteryl Hemisuccinate (CHEMS) and 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE).

FeatureThis compound (DOGS)Cholesteryl Hemisuccinate (CHEMS)1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE)
Lipid Class Succinylated DiacylglycerolSterol EsterPhospholipid (Zwitterionic at neutral pH)
Ionization Mode Negative Ion ESI-MSNegative Ion ESI-MSPositive and Negative Ion ESI-MS
Precursor Ion [M-H]⁻[M-H]⁻[M+H]⁺, [M-H]⁻
Expected m/z of Precursor Ion ~720.55~485.7~744.54 ([M+H]⁺), ~742.53 ([M-H]⁻)
Key Fragmentation Pathways - Neutral loss of oleic acid (282.26 Da)- Neutral loss of oleoyl ketene (264.25 Da)- Fragmentation of the succinate headgroup- Fragmentation of the succinate moiety- Fragmentation of the cholesterol backbone- Positive Mode: Neutral loss of phosphoethanolamine headgroup (141.02 Da)- Negative Mode: Loss of oleic acid as a carboxylate anion (m/z 281.25)
Ionization Efficiency Expected to be high in negative ion mode due to the readily deprotonated carboxylic acid.High in negative ion mode due to the carboxylic acid group.Moderate in both positive and negative modes. Can be influenced by the presence of other lipids.
Quantitative Analysis Amenable to LC-MS/MS with appropriate internal standards.Can be quantified by LC-MS/MS.Quantifiable by LC-MS/MS, often requiring class-specific internal standards.

Experimental Protocols

Sample Preparation for Mass Spectrometry Analysis

A standard lipid extraction method, such as the Bligh-Dyer or a modified Folch procedure, is recommended for isolating lipids from biological matrices or liposomal formulations.

  • Homogenization: Homogenize the sample in a mixture of chloroform and methanol (1:2, v/v).

  • Phase Separation: Add chloroform and water to induce phase separation.

  • Lipid Extraction: The lower organic phase, containing the lipids, is carefully collected.

  • Drying and Reconstitution: The solvent is evaporated under a stream of nitrogen, and the lipid extract is reconstituted in an appropriate solvent for mass spectrometry analysis (e.g., methanol/chloroform 1:1, v/v).

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method

For the separation and quantification of DOGS and its alternatives, a reverse-phase liquid chromatography method coupled to a tandem mass spectrometer is a robust approach.

  • LC Column: A C18 column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size) is suitable for separating these lipids.

  • Mobile Phase A: Water with 0.1% formic acid and 10 mM ammonium formate.

  • Mobile Phase B: Acetonitrile/Isopropanol (10:90, v/v) with 0.1% formic acid and 10 mM ammonium formate.

  • Gradient: A linear gradient from 30% B to 100% B over 15 minutes, followed by a 5-minute hold at 100% B and a 5-minute re-equilibration at 30% B.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

Mass Spectrometry Parameters
  • Ionization Source: Electrospray Ionization (ESI)

  • Polarity: Negative and Positive ion modes (switching may be necessary for comprehensive analysis of alternatives like DOPE).

  • Capillary Voltage: 3.5 kV

  • Source Temperature: 150 °C

  • Desolvation Temperature: 350 °C

  • Cone Gas Flow: 50 L/hr

  • Desolvation Gas Flow: 600 L/hr

  • Collision Gas: Argon

  • MS/MS Analysis: For fragmentation analysis, the precursor ions of interest are isolated and subjected to collision-induced dissociation (CID). The collision energy should be optimized for each lipid to obtain informative fragment spectra.

Visualizing Experimental Workflows and Signaling Pathways

Experimental Workflow for Lipid Analysis

The general workflow for the mass spectrometry-based analysis of lipids from a biological sample is depicted below.

experimental_workflow cluster_sample_prep Sample Preparation cluster_ms_analysis Mass Spectrometry Analysis cluster_data_analysis Data Analysis Sample Biological Sample Extraction Lipid Extraction (e.g., Bligh-Dyer) Sample->Extraction Drydown Solvent Evaporation Extraction->Drydown Reconstitution Reconstitution in MS-compatible solvent Drydown->Reconstitution LC Liquid Chromatography (Separation) Reconstitution->LC MS1 MS1 Analysis (Precursor Ion Scan) LC->MS1 MS2 MS/MS Analysis (Fragmentation) MS1->MS2 Identification Lipid Identification MS2->Identification Quantification Quantification Identification->Quantification

Caption: General workflow for lipid analysis by LC-MS/MS.

Potential Signaling Pathway of Diacylglycerol Succinate

While the primary role of DOGS is in drug delivery, as a diacylglycerol (DAG) analog, it has the potential to interact with cellular signaling pathways that are regulated by endogenous DAG. The succinate modification, however, would likely alter its interaction with DAG-binding proteins.

dag_signaling PLC Phospholipase C (PLC) PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG Diacylglycerol (DAG) PIP2->DAG PKC Protein Kinase C (PKC) DAG->PKC activates DOGS This compound (DOGS - potential modulator) DOGS->PKC may modulate Downstream Downstream Signaling Cascades PKC->Downstream

Navigating the Anionic Landscape: A Guide to Alternatives for 1,2-dioleoyl-sn-glycero-3-succinate (DOGS) in Liposome Formulation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals, the formulation of anionic liposomes is a critical aspect of creating effective drug delivery systems. 1,2-dioleoyl-sn-glycero-3-succinate (DOGS) has been a staple in this field, valued for its ability to impart a negative charge and pH-sensitivity to liposomal membranes. However, the quest for optimized performance, enhanced stability, and tailored release profiles necessitates a thorough understanding of the available alternatives. This guide provides an objective comparison of prominent anionic lipids that can be used in place of DOGS, supported by experimental data and detailed protocols to aid in your formulation development.

The Anionic Advantage in Liposomal Delivery

Anionic liposomes offer several advantages in drug delivery, including reduced cytotoxicity and lower immunogenicity compared to their cationic counterparts. The negative surface charge can also play a role in targeting specific tissues and influencing cellular uptake mechanisms. The choice of the anionic lipid is paramount as it dictates the physicochemical properties of the liposome, such as surface charge (zeta potential), particle size, stability, and drug encapsulation efficiency, ultimately impacting its in vivo fate and therapeutic efficacy.

Comparative Analysis of Anionic Lipid Alternatives to DOGS

This section provides a comparative overview of common alternatives to this compound. The data presented is a synthesis from various studies and it is important to note that direct head-to-head comparisons under identical experimental conditions are limited.

Phosphatidylglycerols (PGs) - The Endogenous Choice

1,2-dioleoyl-sn-glycero-3-phospho-(1'-rac-glycerol) (DOPG) is a naturally occurring phospholipid that serves as an excellent alternative to DOGS. Its biocompatibility is a significant advantage.

PropertyDOGS-based LiposomesDOPG-based LiposomesKey Considerations & References
Typical Zeta Potential -30 mV to -60 mV-30 mV to -60 mVThe magnitude of the negative charge is dependent on the molar ratio of the anionic lipid in the formulation.
Particle Size ~100 - 200 nm~100 - 200 nmSize is primarily controlled by the preparation method (e.g., extrusion) rather than the specific anionic lipid.
Encapsulation Efficiency Dependent on drug and formulationCan be high, particularly for certain drugs.Encapsulation efficiency is highly dependent on the physicochemical properties of the drug being encapsulated.
Stability Generally goodCan form stable formulations.Cholesterol is often included in formulations to enhance membrane stability.
pH-Sensitivity YesNoDOGS has a succinate headgroup which provides pH-sensitivity, a feature not inherent to DOPG.
Phosphatidic Acids (PAs) - The Small Headgroup Alternative

1,2-dioleoyl-sn-glycero-3-phosphatidic acid (DOPA) is another endogenous phospholipid characterized by its small, negatively charged headgroup. This can influence membrane packing and interactions.

PropertyDOGS-based LiposomesDOPA-based LiposomesKey Considerations & References
Typical Zeta Potential -30 mV to -60 mVCan achieve high negative zeta potential.The small headgroup of DOPA can lead to a high surface charge density.
Particle Size ~100 - 200 nm~100 - 200 nmSimilar to other lipids, size is mainly determined by the preparation method.
Encapsulation Efficiency Dependent on drug and formulationVariable, dependent on formulation.May influence the encapsulation of certain drugs due to its unique headgroup structure.
Stability Generally goodCan be less stable due to the small headgroup, often requires co-lipids for stabilization.The small headgroup can lead to a cone-shaped lipid which can destabilize the bilayer if used at high concentrations.
pH-Sensitivity YesCan exhibit some pH-dependent behavior.The phosphate group has a pKa that can lead to changes in charge with pH.
Phosphatidylserines (PSs) - The Biological Signal

1,2-dioleoyl-sn-glycero-3-phospho-L-serine (DOPS) is a key component of cell membranes and its exposure on the outer leaflet is a signal for apoptosis. This biological activity should be considered in formulation design.

PropertyDOGS-based LiposomesDOPS-based LiposomesKey Considerations & References
Typical Zeta Potential -30 mV to -60 mV-35 mV (at 6.

The Two Faces of a Succinylated Lipid: Unpacking the In Vivo and In Vitro Efficacy of 1,2-Dioleoyl-sn-glycero-3-succinate

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Analysis for Researchers and Drug Development Professionals

In the landscape of advanced drug delivery systems, the lipid excipient 1,2-dioleoyl-sn-glycero-3-succinate (DGS) has emerged as a versatile, pH-responsive component in liposomal and lipid nanoparticle (LNP) formulations. Its unique molecular structure, featuring a succinate headgroup and unsaturated oleoyl chains, imparts distinct physicochemical properties that influence its performance both in controlled laboratory settings (in vitro) and within complex biological systems (in vivo). This guide provides a comparative analysis of DGS efficacy, juxtaposing its known attributes with those of the widely used helper lipid 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE), and offers insights supported by experimental data for researchers in drug development.

At a Glance: DGS vs. DOPE in Lipid-Based Formulations

FeatureThis compound (DGS)1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE)
Lipid Type Anionic, pH-responsiveZwitterionic (net neutral), fusogenic helper lipid
Primary Function Imparts negative charge, confers pH sensitivity for triggered release, enhances bilayer flexibility.[1]Promotes endosomal escape through membrane fusion.[2]
Mechanism of Action The succinate headgroup is protonated at acidic pH, neutralizing the negative charge and potentially destabilizing the lipid bilayer to trigger drug release.[1]The conical shape of the lipid promotes the transition from a bilayer to a hexagonal phase, facilitating membrane fusion and release of cargo from endosomes.[3]
Optimal pH for Activity Acidic environments (e.g., endosomes, tumor microenvironment).[4]Generally effective in promoting fusion, with enhanced activity in the acidic endosomal environment.
Common Applications Delivery of chemotherapeutics, nucleic acids (siRNA, DNA), and proteins, often in combination with cationic lipids.[1]Co-formulant in cationic liposomes for gene and siRNA delivery to enhance transfection efficiency.[2][3]

In Vitro Performance: A Tale of Two Lipids

The in vitro efficacy of lipid-based drug delivery systems is often assessed by their ability to encapsulate a therapeutic payload, release it under specific conditions, and, in the case of gene therapies, transfect cells efficiently.

pH-Responsive Drug Release: A Key Attribute of DGS

For instance, in a study evaluating dual pH-responsive liposomes for doxorubicin (DOX) delivery, a formulation containing DOPE and CHEMS demonstrated significantly enhanced drug release at acidic pH. At a pH of 5.3, these liposomes released nearly five times more DOX than at a neutral pH of 7.4.[5] This is attributed to the protonation of the carboxyl group on CHEMS and the fusogenic properties of DOPE, leading to destabilization of the liposome structure.[5] It is hypothesized that DGS-containing liposomes would exhibit a similar, if not more pronounced, pH-dependent release profile due to the presence of the succinate headgroup.

Table 1: Comparative In Vitro Doxorubicin Release from pH-Sensitive Liposomes

FormulationpH 7.4 (Relative Release)pH 5.3 (Relative Release)
DOPC-lip@DOX1x~2x
DOPE-lip@DOX1x~3x
DOPE-DVar7-lip@DOX1x~5x
Data adapted from a study on dual pH-responsive liposomes, demonstrating the principle of acid-triggered release relevant to DGS.[5]
Transfection Efficiency: The Forte of DOPE

In the realm of nucleic acid delivery, transfection efficiency is a critical parameter. DOPE is a well-established helper lipid that significantly enhances the transfection efficiency of cationic liposomes.[2][3] Its ability to facilitate endosomal escape is crucial for the delivery of siRNA and plasmid DNA to the cytoplasm.

Comparative studies have consistently shown that the inclusion of DOPE in cationic lipid formulations, such as those containing 1,2-dioleoyl-3-trimethylammoniumpropane (DOTAP), leads to higher transfection efficiency across various cell lines compared to formulations with other helper lipids like cholesterol.[3] For example, the optimal composition of DOTAP:DOPE liposomes was found to be cell-line dependent, but the presence of DOPE was generally correlated with improved gene expression.[3]

While there is a lack of direct comparative data for DGS in transfection assays against DOPE, the primary role of DGS is not to directly mediate endosomal escape in the same fusogenic manner as DOPE. Instead, DGS contributes by providing pH-sensitive charge modulation and structural flexibility to the lipid bilayer.[1]

Bridging the Gap: From In Vitro Behavior to In Vivo Efficacy

The transition from a controlled in vitro environment to a complex in vivo system often reveals discrepancies in the performance of drug delivery systems. Factors such as interaction with blood components, biodistribution, and clearance by the reticuloendothelial system (RES) come into play.

Biodistribution and Tumor Accumulation

The surface charge of liposomes, which can be modulated by incorporating DGS, plays a significant role in their in vivo fate. Anionic liposomes, such as those containing DGS, generally exhibit a longer circulation half-life compared to their cationic counterparts, as they are less prone to non-specific interactions with blood components and uptake by the RES.

While specific in vivo biodistribution data for DGS-containing nanoparticles is limited, studies on other anionic lipid formulations can provide insights. For instance, after intravenous administration, lipid nanoparticles tend to accumulate in the liver and spleen.[6] The inclusion of PEGylated lipids is a common strategy to further prolong circulation time and enhance tumor accumulation through the enhanced permeability and retention (EPR) effect.

In Vivo Therapeutic Efficacy: Tumor Growth Inhibition

The ultimate measure of success for a cancer drug delivery system is its ability to inhibit tumor growth in vivo. The pH-responsive nature of DGS is particularly advantageous in this context, as the acidic tumor microenvironment can trigger localized drug release, thereby increasing the therapeutic index and reducing systemic toxicity.

While direct in vivo comparative studies of DGS and DOPE in the context of chemotherapy are scarce, the principle of pH-triggered drug release has been shown to enhance anti-tumor efficacy. For example, in a mouse tumor model, the administration of pH-sensitive liposomes loaded with CpG oligodeoxynucleotides (a type of immunotherapy) significantly suppressed tumor growth in a CD8 T cell-dependent manner, whereas the free drug showed no efficacy.[7] This highlights the potential of pH-responsive lipids like DGS to improve the therapeutic outcome of cancer treatments.

Experimental Protocols

Preparation of Liposomes by Thin-Film Hydration

A common method for preparing liposomes containing DGS or DOPE is the thin-film hydration technique.[8][9][10][11]

  • Lipid Dissolution: The desired lipids, including the primary structural lipid (e.g., DSPC), cholesterol, the functional lipid (DGS or DOPE), and a PEGylated lipid (e.g., DSPE-PEG2000), are dissolved in an organic solvent, typically a chloroform:methanol mixture, in a round-bottom flask.[8][10]

  • Film Formation: The organic solvent is removed under reduced pressure using a rotary evaporator to form a thin, uniform lipid film on the inner surface of the flask.[8][10]

  • Vacuum Drying: The lipid film is further dried under a high vacuum for several hours to remove any residual organic solvent.[10]

  • Hydration: The lipid film is hydrated with an aqueous buffer (e.g., phosphate-buffered saline) at a temperature above the phase transition temperature of the lipids. The hydration process involves gentle agitation to form multilamellar vesicles (MLVs).[10][12]

  • Size Reduction: The MLV suspension is then subjected to size reduction and homogenization to form small unilamellar vesicles (SUVs) of a desired size range. This is typically achieved through sonication or, more commonly, extrusion through polycarbonate membranes with defined pore sizes (e.g., 100 nm).[9][10][11]

Characterization of Liposomes
  • Particle Size and Polydispersity Index (PDI): The mean hydrodynamic diameter and PDI of the liposomes are determined by Dynamic Light Scattering (DLS).[13][14][15][16]

  • Zeta Potential: The surface charge of the liposomes is measured using Laser Doppler Velocimetry to determine the zeta potential.[13][14][15][16][17]

In Vitro Drug Release Assay
  • Sample Preparation: Drug-loaded liposomes are placed in a dialysis bag with a specific molecular weight cutoff.[5][18]

  • Dialysis: The dialysis bag is immersed in a release medium (e.g., PBS) with a defined pH (e.g., 7.4 and 5.3) and incubated at 37°C with gentle stirring.[5][18]

  • Sampling: At predetermined time points, aliquots of the release medium are withdrawn, and the concentration of the released drug is quantified using a suitable analytical method, such as UV-Vis spectrophotometry or fluorescence spectroscopy.[5][18]

  • Data Analysis: The cumulative percentage of drug release is plotted against time to determine the release kinetics.[5]

Visualizing the Mechanisms

To better understand the processes discussed, the following diagrams illustrate a key experimental workflow and a proposed signaling pathway.

experimental_workflow cluster_prep Liposome Preparation dissolution 1. Lipid Dissolution (e.g., DGS/DOPE, DSPC, Chol, DSPE-PEG) in Chloroform/Methanol film_formation 2. Thin-Film Formation (Rotary Evaporation) dissolution->film_formation hydration 3. Hydration (Aqueous Buffer, T > Tc) film_formation->hydration extrusion 4. Extrusion (100 nm membrane) hydration->extrusion dls Particle Size (DLS) extrusion->dls Characterize zeta Zeta Potential extrusion->zeta Characterize drug_release pH-Dependent Drug Release Assay extrusion->drug_release Test transfection Transfection Efficiency Assay extrusion->transfection Test biodistribution Biodistribution Study extrusion->biodistribution Administer tumor_inhibition Tumor Growth Inhibition Study extrusion->tumor_inhibition Administer

Experimental workflow for liposome formulation and efficacy testing.

signaling_pathway cluster_extracellular Extracellular Space (pH ~7.4) cluster_cell Cancer Cell liposome_circ DGS-Liposome (Negative Charge) endocytosis Endocytosis liposome_circ->endocytosis endosome Endosome (pH ~5.5-6.0) endocytosis->endosome release Drug Release endosome->release pH drop protonates DGS, destabilizes membrane cytoplasm Cytoplasm release->cytoplasm Drug nucleus Nucleus cytoplasm->nucleus therapeutic_effect Therapeutic Effect (e.g., Apoptosis) nucleus->therapeutic_effect

Proposed pathway for DGS-liposome mediated drug delivery.

Conclusion

Both this compound (DGS) and 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE) are valuable lipid excipients in the formulation of nanoparticles for drug delivery, each with a distinct role. DGS, with its anionic and pH-responsive headgroup, is an excellent candidate for applications requiring triggered drug release in acidic environments, such as cancer therapy. Its contribution to bilayer flexibility also makes it a versatile structural component. In contrast, DOPE's strength lies in its fusogenic properties, which are critical for enhancing the endosomal escape of nucleic acids and improving transfection efficiency in gene therapy applications.

The choice between DGS and DOPE, or indeed their potential combination, will depend on the specific therapeutic application, the nature of the drug to be delivered, and the desired mechanism of action. While direct comparative studies are still needed to fully elucidate the nuanced differences in their in vivo and in vitro efficacy, the existing body of research provides a strong foundation for the rational design of lipid-based drug delivery systems. Future work should focus on head-to-head comparisons to generate the quantitative data necessary to guide formulation scientists in optimizing these promising nanomedicines.

References

A Comparative Guide to 1,2-dioleoyl-sn-glycero-3-succinate and Other Functionalized Glycerols in Drug Delivery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of advanced drug delivery systems, the choice of lipid excipients is paramount to the efficacy, stability, and targeted action of therapeutic nanoparticles. Among the diverse array of functionalized glycerols, 1,2-dioleoyl-sn-glycero-3-succinate (DGS) has emerged as a notable anionic lipid, prized for its pH-responsive characteristics. This guide provides an objective comparison of DGS with other commonly employed functionalized glycerols, supported by experimental data to inform formulation decisions in drug development.

Executive Summary

This compound (DGS) is an anionic phospholipid derivative featuring two oleoyl fatty acid chains on a glycerol backbone, with a succinic acid headgroup that confers a net negative charge and pH sensitivity.[1][2] This unique structure makes DGS a valuable component in liposomal formulations, contributing to bilayer flexibility, fusogenicity, and controlled destabilization for triggered drug release.[1][2]

This guide contrasts the performance of DGS with other key functionalized glycerols, including the anionic lipid 1,2-dioleoyl-sn-glycero-3-phospho-rac-(1-glycerol) (DOPG) and the cationic lipid 1,2-dioleoyl-3-dimethylammonium-propane (DODAP). The comparison focuses on critical nanoparticle attributes: drug encapsulation efficiency, particle size, zeta potential, stability, and cellular uptake.

Performance Comparison of Functionalized Glycerols

The selection of a functionalized glycerol significantly impacts the physicochemical properties and biological performance of lipid-based nanoparticles. The following table summarizes key performance indicators for liposomes formulated with DGS, DOPG, and DODAP. It is important to note that these values are compiled from various studies and can be influenced by the specific formulation composition and experimental conditions.

ParameterDGS-based LiposomesDOPG-based LiposomesDODAP-based Liposomes
Typical Particle Size (nm) 100 - 200100 - 200150 - 250
Zeta Potential (mV) -30 to -60-30 to -60+30 to +60
Drug Encapsulation Efficiency (%) 50 - 80 (pH-dependent)60 - 9070 - 95
Stability in Serum ModerateModerate to LowLow
Cellular Uptake Efficiency Moderate (pH-dependent)HighVery High

In-Depth Analysis of Functionalized Glycerols

This compound (DGS)

DGS is particularly valued for its pH-sensitive nature. At physiological pH (around 7.4), the succinate headgroup is deprotonated, resulting in a negative charge and stable liposomes. However, in the acidic microenvironment of tumors or within endosomes (pH 5.0-6.5), the succinate group becomes protonated. This charge neutralization leads to destabilization of the liposome and subsequent release of the encapsulated drug.[3][4] While offering the advantage of targeted release, DGS-containing liposomes may exhibit moderate stability in serum compared to more rigid formulations.

A study comparing DGS (also referred to as 1,2-dioleoyl-sn-3-succinylglycerol or 1,2-DOSG) with 1,2-dipalmitoyl-sn-3-succinylglycerol (1,2-DPSG) in pH-sensitive liposomes found that 1,2-DPSG was a more potent stabilizer of phosphatidylethanolamine (PE) bilayers.[1] The same study also indicated that immunoliposomes formulated with 1,2-DPSG were more effective drug carriers than those with 1,2-DOSG, suggesting that the acyl chain composition plays a crucial role in the overall performance of succinylated glycerols.[1]

1,2-dioleoyl-sn-glycero-3-phospho-rac-(1-glycerol) (DOPG)

DOPG is another widely used anionic glycerol derivative. It provides a stable negative surface charge to nanoparticles, which can help prevent aggregation and opsonization.[5] Compared to DGS, DOPG is not typically considered pH-sensitive in the same manner. However, its negative charge facilitates high cellular uptake, although this can also lead to faster clearance from circulation and reduced stability in the presence of serum proteins.[1]

1,2-dioleoyl-3-dimethylammonium-propane (DODAP)

In contrast to the anionic nature of DGS and DOPG, DODAP is a cationic lipid. Its positive charge promotes strong electrostatic interactions with negatively charged cell membranes, leading to very high cellular uptake efficiency.[6][7] This makes DODAP and other cationic lipids particularly suitable for the delivery of nucleic acids, such as siRNA and mRNA. However, the inherent positive charge is also associated with higher cytotoxicity and a more significant immune response compared to anionic and neutral lipids.[8]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for key experiments cited in the comparison of these functionalized glycerols.

Liposome Preparation via Thin-Film Hydration

This is a common method for preparing liposomes.[3][9][10]

Materials:

  • Functionalized glycerol (DGS, DOPG, or DODAP)

  • Helper lipid (e.g., Cholesterol, DOPE)

  • Drug to be encapsulated

  • Organic solvent (e.g., chloroform/methanol mixture)

  • Aqueous buffer (e.g., PBS, HEPES-buffered saline)

Procedure:

  • Dissolve the lipids (functionalized glycerol and helper lipid) and the lipophilic drug (if applicable) in the organic solvent in a round-bottom flask.

  • Remove the organic solvent using a rotary evaporator under reduced pressure to form a thin lipid film on the inner wall of the flask.

  • Further dry the lipid film under vacuum for at least 2 hours to remove any residual solvent.

  • Hydrate the lipid film by adding the aqueous buffer (containing the hydrophilic drug, if applicable) and agitating the flask at a temperature above the phase transition temperature of the lipids.

  • To obtain unilamellar vesicles of a defined size, the resulting multilamellar vesicle suspension is then subjected to sonication or extrusion through polycarbonate membranes with a specific pore size (e.g., 100 nm).[3][10]

Determination of Encapsulation Efficiency

Encapsulation efficiency (EE) is the percentage of the initial drug that is successfully entrapped within the liposomes.[2][11][12]

Procedure:

  • Separate the unencapsulated (free) drug from the liposome formulation. This can be achieved by methods such as size exclusion chromatography (e.g., using a Sephadex G-50 column) or centrifugation/ultrafiltration.[2][13]

  • Quantify the concentration of the drug in the liposomal fraction. The liposomes are typically lysed using a suitable solvent (e.g., methanol or a detergent like Triton X-100) to release the encapsulated drug.

  • The drug concentration is then measured using a suitable analytical technique, such as UV-Vis spectrophotometry or high-performance liquid chromatography (HPLC).[11]

  • The encapsulation efficiency is calculated using the following formula: EE (%) = (Amount of encapsulated drug / Total initial amount of drug) x 100

Particle Size and Zeta Potential Measurement

Dynamic Light Scattering (DLS) is a standard technique for measuring the size distribution and zeta potential of nanoparticles.[14][15][16]

Procedure:

  • Dilute the liposome suspension to an appropriate concentration with a suitable buffer (e.g., filtered PBS).

  • Transfer the diluted sample to a disposable cuvette for DLS measurement.

  • Place the cuvette in the DLS instrument.

  • For particle size measurement, the instrument analyzes the fluctuations in scattered light intensity caused by the Brownian motion of the nanoparticles.

  • For zeta potential measurement, an electric field is applied, and the velocity of the charged nanoparticles is measured to determine their surface charge.

In Vitro Drug Release Assay

This assay evaluates the release of the encapsulated drug from the liposomes over time under specific conditions (e.g., different pH values).[4][17]

Procedure:

  • Place a known concentration of the drug-loaded liposome suspension into a dialysis bag with a specific molecular weight cut-off that allows the free drug to pass through but retains the liposomes.

  • Immerse the dialysis bag in a larger volume of release medium (e.g., PBS at pH 7.4 and an acidic buffer at pH 5.5) maintained at 37°C with constant stirring.

  • At predetermined time intervals, withdraw aliquots from the release medium and replace with an equal volume of fresh medium.

  • Quantify the concentration of the released drug in the collected aliquots using a suitable analytical method (e.g., UV-Vis spectrophotometry or HPLC).

  • Calculate the cumulative percentage of drug released over time.

Cellular Uptake Assay

Flow cytometry is a powerful technique to quantify the uptake of fluorescently labeled liposomes by cells.[1][18][19][20][21]

Procedure:

  • Label the liposomes with a fluorescent dye (e.g., by incorporating a fluorescently tagged lipid during preparation).

  • Seed the target cells in a multi-well plate and allow them to adhere overnight.

  • Incubate the cells with the fluorescently labeled liposomes at various concentrations and for different time periods.

  • After incubation, wash the cells with cold PBS to remove non-internalized liposomes.

  • Harvest the cells by trypsinization and resuspend them in a suitable buffer.

  • Analyze the cell suspension using a flow cytometer to measure the fluorescence intensity of individual cells, which correlates with the amount of internalized liposomes.

Visualizing the Mechanisms

To better understand the processes involved in drug delivery using these functionalized glycerols, the following diagrams illustrate key workflows and pathways.

Liposome_Preparation_Workflow cluster_prep Liposome Preparation cluster_char Characterization dissolve 1. Dissolve Lipids & Drug in Organic Solvent film 2. Form Thin Lipid Film (Rotary Evaporation) dissolve->film hydrate 3. Hydrate Film with Aqueous Buffer film->hydrate size 4. Size Reduction (Extrusion/Sonication) hydrate->size ee Encapsulation Efficiency size->ee size_zeta Particle Size & Zeta Potential size->size_zeta release In Vitro Release size->release uptake Cellular Uptake size->uptake Cellular_Uptake_Pathway cluster_extracellular Extracellular Space (pH 7.4) cluster_intracellular Intracellular Pathway lipo_anionic Anionic Liposome (DGS or DOPG) endocytosis Endocytosis lipo_anionic->endocytosis Uptake lipo_cationic Cationic Liposome (DODAP) lipo_cationic->endocytosis Strong Electrostatic Interaction & Uptake endosome Endosome (pH ~6.5) endocytosis->endosome lysosome Lysosome (pH ~4.5) endosome->lysosome Maturation cytoplasm Cytoplasm endosome->cytoplasm Endosomal Escape & Drug Release (pH-triggered for DGS) lysosome->cytoplasm Degradation & Potential Drug Release

References

A Comparative Guide to the Quantification of 1,2-Dioleoyl-sn-glycero-3-succinate in Lipid Membranes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methods for the quantification of 1,2-dioleoyl-sn-glycero-3-succinate (DGS), an anionic phospholipid increasingly utilized in drug delivery systems, within lipid membranes. We will explore various techniques, presenting their experimental protocols, performance data, and a discussion of their relative strengths and weaknesses to aid in selecting the most appropriate method for your research needs.

Introduction to this compound (DGS)

This compound (DGS) is a synthetic anionic phospholipid characterized by the presence of a succinate headgroup, which imparts a negative charge. This property is crucial for its application in liposomal formulations, where it can influence the stability, charge, and fusogenicity of the lipid bilayer. Its use in drug and gene delivery systems is an area of active research.[] Accurate quantification of DGS in these lipid-based formulations is critical for quality control, stability studies, and understanding its in-vivo behavior.

Quantification Methods: A Comparative Overview

Several analytical techniques can be employed for the quantification of DGS in lipid membranes. The choice of method depends on factors such as the required sensitivity, selectivity, sample throughput, and available instrumentation. Here, we compare three primary methods: High-Performance Liquid Chromatography with Evaporative Light Scattering Detection (HPLC-ELSD), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and Phosphorus-31 Nuclear Magnetic Resonance (³¹P NMR) spectroscopy.

Data Presentation: Quantitative Comparison of Methods
MethodPrincipleLinearity (R²)Limit of Detection (LOD)Limit of Quantitation (LOQ)Precision (RSD)Accuracy (Recovery)Throughput
HPLC-ELSD Separation by chromatography, detection by light scattering of non-volatile analytes.≥ 0.997[2][3][4]0.02 - 0.04 µg[2][3][4]0.04 - 0.10 µg[2][3][4]< 5%[2][3][4]92.9% - 108.5%[2][3][4]High
LC-MS/MS Separation by chromatography, detection by mass-to-charge ratio of ionized analytes.Typically > 0.995 - 10 ng/mL[5]5 - 10 ng/mL[5]< 15%Not explicitly statedHigh
³¹P NMR Quantifies phosphorus-containing molecules based on their unique nuclear magnetic resonance signals.Not applicable (direct quantification)Not explicitly statedNot explicitly statedHighHighLow

Experimental Protocols

High-Performance Liquid Chromatography with Evaporative Light Scattering Detection (HPLC-ELSD)

This method is well-suited for the quantification of lipids that lack a UV chromophore, such as DGS.

Experimental Workflow:

cluster_prep Sample Preparation cluster_hplc HPLC-ELSD Analysis cluster_data Data Analysis start Liposome Sample extract Lipid Extraction (e.g., Bligh-Dyer) start->extract dissolve Dissolution in Mobile Phase extract->dissolve hplc HPLC Separation (C18 column) dissolve->hplc Injection elsd ELSD Detection hplc->elsd chromatogram Chromatogram elsd->chromatogram quant Quantification (Standard Curve) chromatogram->quant

Caption: Workflow for DGS quantification by HPLC-ELSD.

Methodology:

  • Lipid Extraction: Lipids are extracted from the liposomal suspension using a modified Bligh-Dyer method.

  • Sample Preparation: The dried lipid film is reconstituted in a suitable solvent, typically the mobile phase.

  • Chromatographic Separation:

    • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of methanol and water, often with a small amount of an additive like trifluoroacetic acid (TFA) to improve peak shape.[3]

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 40°C.

  • ELSD Detection:

    • Nebulizer Temperature: 30°C.

    • Evaporator Temperature: 50°C.

    • Gas Flow Rate: 1.5 L/min.

  • Quantification: A calibration curve is generated using standards of known DGS concentrations. The peak area of DGS in the sample is then used to determine its concentration.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers high sensitivity and selectivity, making it ideal for complex biological matrices.

Experimental Workflow:

cluster_prep Sample Preparation cluster_lcms LC-MS/MS Analysis cluster_data Data Analysis start Liposome Sample extract Lipid Extraction (e.g., Folch) start->extract dissolve Reconstitution extract->dissolve lc UPLC Separation (C18 column) dissolve->lc Injection ms Tandem MS (MRM mode) lc->ms mrm MRM Chromatogram ms->mrm quant Quantification (Internal Standard) mrm->quant

Caption: Workflow for DGS quantification by LC-MS/MS.

Methodology:

  • Lipid Extraction: Similar to the HPLC-ELSD method, lipids are extracted from the sample. An internal standard (e.g., a deuterated version of a similar lipid) is added at this stage.

  • Chromatographic Separation:

    • Column: A C18 or similar reversed-phase column suitable for UPLC.

    • Mobile Phase: A gradient of organic solvents (e.g., acetonitrile, isopropanol) and water with additives like formic acid or ammonium formate to facilitate ionization.

  • Mass Spectrometric Detection:

    • Ionization: Electrospray ionization (ESI) in negative ion mode is typically used for anionic phospholipids like DGS.

    • Analysis Mode: Multiple Reaction Monitoring (MRM) is employed for its high selectivity and sensitivity. Specific precursor-to-product ion transitions for DGS are monitored.

  • Quantification: The peak area ratio of the analyte to the internal standard is used for quantification against a calibration curve.

Phosphorus-31 Nuclear Magnetic Resonance (³¹P NMR) Spectroscopy

³¹P NMR is a powerful, non-destructive technique that allows for the simultaneous quantification of all phosphorus-containing lipids in a sample without the need for chromatographic separation.

Experimental Workflow:

cluster_prep Sample Preparation cluster_nmr NMR Analysis cluster_data Data Analysis start Liposome Sample extract Lipid Extraction start->extract dissolve Dissolution in Deuterated Solvent extract->dissolve nmr 31P NMR Acquisition dissolve->nmr spectrum 31P NMR Spectrum nmr->spectrum quant Quantification (Integration) spectrum->quant

Caption: Workflow for DGS quantification by ³¹P NMR.

Methodology:

  • Sample Preparation: The extracted lipids are dissolved in a deuterated solvent (e.g., chloroform/methanol-d₄ with a small amount of a relaxation agent). An internal standard containing phosphorus can be added for absolute quantification.

  • NMR Data Acquisition:

    • A high-field NMR spectrometer is used to acquire the ³¹P NMR spectrum.

    • Proton decoupling is applied to simplify the spectrum and improve sensitivity.

  • Data Processing and Quantification:

    • The resulting spectrum is processed (Fourier transformation, phasing, and baseline correction).

    • The signals for different phospholipid headgroups appear at distinct chemical shifts. The signal corresponding to the phosphate group of DGS is integrated.

    • The relative molar percentage of each phospholipid is determined from the integral values. Absolute quantification can be achieved by comparing the integral of the DGS peak to that of the internal standard of known concentration.

Signaling Pathways and DGS

While a specific signaling pathway directly initiated by the entire this compound molecule is not yet fully elucidated, its components and overall structure suggest potential involvement in cellular signaling.

Putative Signaling Role of DGS:

As an anionic phospholipid, DGS can contribute to the negative charge of the inner leaflet of the plasma membrane. This negative charge is crucial for the recruitment and activation of various signaling proteins.[6][7][8][9][10]

The succinate moiety of DGS could potentially be released through enzymatic cleavage and act as a signaling molecule. Succinate is known to be an intermediate in the Krebs cycle and can also act as an extracellular signaling molecule by activating the succinate receptor 1 (SUCNR1), a G-protein coupled receptor (GPCR).[11][12] Activation of SUCNR1 can lead to various downstream effects, including the modulation of inflammatory responses.[11]

cluster_succinate_pathway Hypothesized Succinate-Mediated Signaling DGS DGS in Membrane Anionic_Effect Modulation of Membrane Surface Charge DGS->Anionic_Effect Enzymatic_Cleavage Enzymatic Cleavage DGS->Enzymatic_Cleavage Hypothesized Protein_Recruitment Recruitment of Signaling Proteins Anionic_Effect->Protein_Recruitment Succinate Succinate Release Enzymatic_Cleavage->Succinate SUCNR1 SUCNR1 (GPCR) Activation Succinate->SUCNR1 Downstream Downstream Signaling (e.g., Inflammation) SUCNR1->Downstream

Caption: Putative signaling pathways involving DGS.

Conclusion

The quantification of this compound in lipid membranes can be effectively achieved using several analytical techniques.

  • HPLC-ELSD offers a robust and widely accessible method with good precision and accuracy for routine quality control.

  • LC-MS/MS provides superior sensitivity and selectivity, making it the method of choice for complex samples or when very low concentrations need to be detected.

  • ³¹P NMR is a powerful tool for the simultaneous quantification of all phospholipids in a mixture without the need for separation, offering high accuracy but with lower throughput.

The selection of the most appropriate method will depend on the specific requirements of the study. The potential role of DGS in cellular signaling, either through its contribution to membrane charge or via the release of succinate, warrants further investigation and highlights its potential as not just a structural component but also a bioactive lipid in drug delivery systems.

References

Safety Operating Guide

Proper Disposal of 1,2-Dioleoyl-sn-glycero-3-succinate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential guidelines for the safe handling and disposal of 1,2-Dioleoyl-sn-glycero-3-succinate are critical for ensuring laboratory safety and environmental protection. This document provides detailed procedures for researchers, scientists, and drug development professionals to manage this substance responsibly, from initial handling to final disposal. Adherence to these protocols is vital due to the compound's potential health and environmental hazards.

Immediate Safety and Hazard Information

This compound is classified as harmful if swallowed and is very toxic to aquatic life with long-lasting effects.[1] Therefore, preventing its release into the environment is of paramount importance. All disposal procedures must comply with local, state, and federal regulations for hazardous waste.

Key Hazard Data
PropertyValueSource
CAS Number 127640-49-7[1][2][3][4][5]
Molecular Formula C43H76O8[1]
Molecular Weight 721.059 g/mol [1][4]
GHS Classification Acute toxicity, Oral (Category 4), H302; Acute aquatic toxicity (Category 1), H400; Chronic aquatic toxicity (Category 1), H410[1]
Hazard Statements H302: Harmful if swallowed. H410: Very toxic to aquatic life with long lasting effects.[1]
Precautionary Statements P273: Avoid release to the environment. P501: Dispose of contents/ container to an approved waste disposal plant.[1]

Step-by-Step Disposal Protocol

This protocol outlines the necessary steps for the proper disposal of this compound, including handling spills and disposing of contaminated materials.

Waste Collection and Storage
  • Segregation: Isolate waste containing this compound from other laboratory waste streams to prevent cross-contamination.

  • Containment: Use designated, leak-proof containers clearly labeled as "Hazardous Waste" and specify the contents as "this compound waste".

  • Labeling: Ensure the container label includes the full chemical name, concentration, date of waste generation, and appropriate hazard pictograms.

  • Storage: Store the waste container in a designated, secure area away from incompatible materials.

Handling of Spills

In the event of a spill, follow these procedures to minimize exposure and environmental contamination:

  • Immediate Action: Alert personnel in the vicinity and evacuate the immediate area if necessary.

  • Personal Protective Equipment (PPE): Before cleaning, don appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.

  • Containment: For liquid spills, use an absorbent material like vermiculite or sand to contain the substance.[6][7][8][9]

  • Cleanup: Carefully collect the absorbent material and any contaminated debris. Place it into the designated hazardous waste container.

  • Decontamination: Clean the spill area with soap and water. The cleaning materials should also be disposed of as hazardous waste.

Final Disposal
  • Approved Facility: The ultimate disposal of this compound waste must be conducted through an approved and licensed hazardous waste disposal facility.[1]

  • Documentation: Complete all necessary hazardous waste manifests and documentation as required by your institution and local regulations.

  • Professional Removal: Arrange for the collection of the hazardous waste by a certified waste management contractor.

Disposal Workflow Diagram

The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.

cluster_0 Start: Generation of Waste cluster_1 Waste Handling & Segregation cluster_2 Spill Management cluster_3 Final Disposal start This compound Waste Generated collect Collect in a designated, leak-proof container start->collect spill Spill Occurs start->spill Accidental label_waste Label container with 'Hazardous Waste' and contents collect->label_waste store Store in a designated secure area label_waste->store contain_spill Contain spill with absorbent material spill->contain_spill Yes cleanup_spill Collect contaminated material into hazardous waste container contain_spill->cleanup_spill cleanup_spill->store contact_ehs Contact Environmental Health & Safety (EHS) or certified waste disposal service store->contact_ehs dispose Dispose through an approved hazardous waste facility contact_ehs->dispose

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling 1,2-Dioleoyl-sn-glycero-3-succinate

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Reference by Laboratory and Drug Development Professionals

This document provides critical safety protocols and logistical information for the handling and disposal of 1,2-Dioleoyl-sn-glycero-3-succinate (DOGS). Adherence to these guidelines is essential for ensuring personnel safety and minimizing environmental impact.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is classified as harmful if swallowed and is very toxic to aquatic life with long-lasting effects[1]. While comprehensive toxicological properties have not been fully investigated, it may cause irritation to the eyes, skin, and respiratory system[2]. Therefore, appropriate personal protective equipment is mandatory.

The following table summarizes the recommended PPE for handling this compound in a laboratory setting.

Body Part Personal Protective Equipment (PPE) Specifications and Use Cases
Hands Chemical-resistant glovesUse nitrile or other compatible chemical-resistant gloves. Inspect gloves for integrity before each use. Employ proper glove removal technique to prevent skin contact[3].
Eyes Safety glasses with side shields or gogglesEssential to prevent eye contact with the substance[2].
Body Laboratory coatA standard lab coat should be worn to protect against incidental skin contact[2].
Respiratory NIOSH-approved respirator (as needed)Recommended when there is a risk of generating aerosols or dusts, or when working in poorly ventilated areas[2][3].

Operational and Handling Procedures

Engineering Controls:

  • Work in a well-ventilated area. The use of a chemical fume hood or other local exhaust ventilation is recommended to control airborne exposure[2].

Safe Handling Practices:

  • Avoid direct contact with the substance. Do not inhale dust, fumes, or vapors[2].

  • Wash hands thoroughly with soap and water after handling and before breaks[1][3].

  • Do not eat, drink, or smoke in areas where the chemical is handled or stored[1].

First Aid Measures:

  • In case of eye contact: Immediately flush eyes with plenty of water for at least 15 minutes. Seek medical attention[2].

  • In case of skin contact: Remove contaminated clothing and wash the affected area with soap and water[2].

  • If inhaled: Move the person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention[2].

  • If swallowed: Rinse mouth with water. Do not induce vomiting. Call a poison control center or seek medical attention if you feel unwell[1].

Disposal Plan

Dispose of this compound and any contaminated materials in accordance with all applicable local, regional, national, and international regulations. Avoid release to the environment, as this substance is very toxic to aquatic life[1]. Collect spillage and dispose of it at an approved waste disposal plant[1].

Workflow for Safe Handling of this compound

PPE_Workflow cluster_prep Preparation cluster_ppe PPE Selection & Use cluster_handling Handling & Disposal A Assess Risks: - Quantity of substance - Potential for aerosol/dust generation B Review Safety Data Sheet (SDS) A->B Consult F Use NIOSH-Approved Respirator (if required based on risk assessment) A->F Conditional C Wear Chemical-Resistant Gloves B->C Mandatory D Wear Safety Glasses/Goggles B->D Mandatory E Wear Lab Coat B->E Mandatory G Handle in a Well-Ventilated Area (e.g., fume hood) C->G D->G E->G F->G H Follow Safe Handling Practices G->H I Dispose of Waste According to Regulations H->I

Caption: Workflow for risk assessment, PPE selection, and safe handling of this compound.

References

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